Product packaging for (Z)-Ethene-1,2-diol(Cat. No.:CAS No. 65144-74-3)

(Z)-Ethene-1,2-diol

Cat. No.: B1228183
CAS No.: 65144-74-3
M. Wt: 60.05 g/mol
InChI Key: JMCRDEBJJPRTPV-UPHRSURJSA-N
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Description

(Z)-1,2-ethenediol is a diol that is ethene substituted at positions 1 and 2 by hydroxy groups (the Z-geoisomer). It is an enol and a diol. It derives from an ethene. It is a tautomer of a glycolaldehyde.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4O2 B1228183 (Z)-Ethene-1,2-diol CAS No. 65144-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-ethene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H4O2/c3-1-2-4/h1-4H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCRDEBJJPRTPV-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\O)\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314922
Record name 1,2-Ethenediol, (1Z)-
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Molecular Weight

60.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

65144-74-3
Record name 1,2-Ethenediol, (1Z)-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-Ethene-1,2-diol
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Record name 1,2-Ethenediol, (1Z)-
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Foundational & Exploratory

(Z)-ethene-1,2-diol structural formula and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (Z)-Ethene-1,2-diol

This technical guide provides a comprehensive overview of the structural formula, properties, synthesis, and significance of this compound, a molecule of considerable interest in the field of prebiotic chemistry. This document is intended for researchers, scientists, and drug development professionals who wish to understand the fundamental characteristics and potential relevance of this reactive enol intermediate.

Structural Formula and Isomerism

This compound, also known as cis-1,2-ethenediol, is an organic compound with the chemical formula C₂H₄O₂.[1] It is characterized by a carbon-carbon double bond with two hydroxyl (-OH) groups on the same side of the double bond, giving it the (Z) or cis configuration.[2] This molecule is the enol tautomer of glycolaldehyde, the simplest hydroxy aldehyde.[2] The tautomeric relationship between this compound and glycolaldehyde is a critical aspect of its chemistry, particularly in the context of the formose reaction.

Key Structural Features:

  • Molecular Formula: C₂H₄O₂[1]

  • IUPAC Name: this compound

  • Synonyms: cis-1,2-Ethenediol, (Z)-1,2-Ethenediol[1]

  • Isomeric SMILES: C(=C\O)\O[1]

  • InChI Key: JMCRDEBJJPRTPV-UPHRSURJSA-N[3]

Physicochemical and Spectroscopic Properties

This compound is a highly reactive and transient species, making the experimental determination of its bulk properties challenging. Most of the available data is derived from gas-phase studies and computational chemistry.

Tabulated Physicochemical Properties
PropertyValueSource
Molecular Weight60.052 g/mol [1]
Exact Mass60.021129366 u[1]
Boiling Point (Predicted)153.2°C at 760 mmHg[1]
Flash Point (Predicted)69.2°C[1]
Density (Predicted)1.196 g/cm³[1]
Vapor Pressure (Predicted)1.25 mmHg at 25°C[1]
logP (Predicted)0.57360[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count0[1]
Spectroscopic Data

The gas-phase identification and characterization of this compound have been achieved primarily through rotational spectroscopy.[4][5] This technique is highly sensitive to the molecular geometry and allows for the unambiguous identification of this transient molecule.

Rotational Spectroscopy:

The rotational spectrum of this compound has been measured in the millimeter-wave region.[5] The analysis of the spectrum, supported by high-level quantum-chemical calculations, has provided precise rotational constants and other spectroscopic parameters. These data are crucial for the potential detection of this compound in interstellar space.[4][5]

Synthesis and Reactivity

Due to its high reactivity, this compound is typically generated in the gas phase for immediate analysis. The most effective method for its synthesis is through the flash vacuum pyrolysis of a suitable precursor.[4][5]

Experimental Protocol: Gas-Phase Synthesis via Flash Vacuum Pyrolysis

This protocol describes the generation of this compound through the retro-Diels-Alder reaction of bis-exo-5-norbornene-2,3-diol.[4][5]

Apparatus:

A flash vacuum pyrolysis (FVP) apparatus is required, consisting of a quartz tube furnace, a precursor inlet system, and a high-vacuum system. The outlet of the pyrolysis tube is coupled to a spectroscopic detection system, such as a millimeter-wave spectrometer. A general setup for FVP is described in the literature.[6]

Procedure:

  • The precursor, bis-exo-5-norbornene-2,3-diol, is placed in the inlet system.

  • The pyrolysis tube is heated to a temperature of 750 °C.[4][5]

  • The precursor is slowly sublimated and carried through the hot pyrolysis tube under high vacuum.

  • The high temperature induces a retro-Diels-Alder reaction, cleaving the precursor into this compound and cyclopentadiene.[5]

  • The resulting gas mixture flows directly into the spectrometer for analysis.

Reaction Scheme:

G Precursor bis-exo-5-norbornene-2,3-diol Pyrolysis Flash Vacuum Pyrolysis 750 °C Precursor->Pyrolysis Products This compound + Cyclopentadiene Pyrolysis->Products

Caption: Workflow for the gas-phase synthesis of this compound.

Reactivity and Tautomerism

This compound is a highly reactive intermediate.[2] Its primary reactivity stems from its enol structure, which makes it a potent nucleophile. The most significant aspect of its reactivity is its tautomerization to the more stable keto form, glycolaldehyde.[2] This equilibrium is fundamental to its role in chemical synthesis, particularly in the formose reaction. The (Z)-isomer is thought to be stabilized by intramolecular hydrogen bonding.[2]

Role in Prebiotic Chemistry: The Formose Reaction

This compound, as the enol tautomer of glycolaldehyde, is a key intermediate in the formose reaction.[4][5] The formose reaction is a plausible prebiotic pathway for the formation of sugars from formaldehyde, a simple molecule believed to be abundant on early Earth.[7][8]

The reaction is autocatalytic, with glycolaldehyde (and thus its enol form) catalyzing the formation of more complex sugars.[7][9] The mechanism involves a series of aldol condensations, retro-aldol reactions, and isomerizations.[10]

The Formose Reaction Pathway

The following diagram illustrates the central role of the glycolaldehyde/(Z)-ethene-1,2-diol tautomeric pair in the initial steps of the formose reaction, leading to the formation of more complex sugars.

FormoseReaction cluster_tautomer Tautomeric Equilibrium Glycolaldehyde Glycolaldehyde Ethenediol This compound Glycolaldehyde->Ethenediol Glyceraldehyde Glyceraldehyde Glycolaldehyde->Glyceraldehyde Formaldehyde1 Formaldehyde Formaldehyde1->Glycolaldehyde Dimerization Formaldehyde2 Formaldehyde Formaldehyde2->Glyceraldehyde Aldol Condensation HigherSugars Higher Sugars (e.g., Tetroses, Pentoses) Glyceraldehyde->HigherSugars Further Reactions

Caption: Simplified pathway of the Formose Reaction highlighting the role of the Glycolaldehyde/(Z)-Ethene-1,2-diol tautomer.

The involvement of this compound in the formose reaction underscores its potential significance in the origins of life, as the formation of sugars is a critical step towards the synthesis of more complex biomolecules like RNA.

Conclusion

This compound is a fascinating and highly reactive molecule whose importance lies in its role as a transient intermediate in fundamental chemical processes. While its instability precludes many traditional applications, its study provides valuable insights into reaction mechanisms, particularly the formose reaction and its implications for prebiotic chemistry. The continued investigation of this compound, especially through advanced spectroscopic techniques and computational modeling, will undoubtedly further our understanding of the chemical origins of life.

References

Interstellar Discovery of (Z)-Ethene-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Interstellar Detection and Characterization of (Z)-Ethene-1,2-diol.

This guide provides a comprehensive overview of the recent discovery of this compound, the enol tautomer of glycolaldehyde, in the interstellar medium (ISM). The detection of this molecule is a significant step forward in understanding the formation of prebiotic molecules in space, as it is a key intermediate in the formose reaction, a plausible pathway to the synthesis of sugars like ribose, a fundamental component of RNA. This document details the observational data, the laboratory spectroscopy that enabled the discovery, and the potential formation pathways of this crucial prebiotic molecule.

Interstellar Detection and Quantitative Data

This compound was first detected in the interstellar medium towards the G+0.693-0.027 molecular cloud, located in the Galactic Center.[1] The detection was made possible by a high-sensitivity unbiased spectral survey utilizing the Yebes 40m telescope in Guadalajara, Spain, and the IRAM 30m telescope in Granada, Spain.[2][3][4]

The following table summarizes the key quantitative data from the discovery.

ParameterValueReference
Source G+0.693-0.027Rivilla et al. 2022[1]
Column Density (N) (1.8 ± 0.1) x 10¹³ cm⁻²Rivilla et al. 2022[1]
Molecular Abundance (wrt H₂) 1.3 x 10⁻¹⁰Rivilla et al. 2022[1]
Abundance Ratio (Glycolaldehyde / this compound) ~5.2Rivilla et al. 2022[1]

Experimental Protocols

Astronomical Observations

The interstellar detection of this compound was achieved through an extensive spectral survey of the molecular cloud G+0.693-0.027.

  • Telescopes:

    • Yebes 40m radiotelescope (Guadalajara, Spain)

    • IRAM 30m radiotelescope (Granada, Spain)[2][4]

  • Observing Mode: Position switching, with the pointing center at α(J2000.0) = 17h 47m 22s, δ(J2000.0) = -28° 21' 27".[3]

  • Frequency Coverage: The survey encompassed a wide range of frequencies, with the Yebes 40m covering 31.075 GHz to 50.424 GHz and the IRAM 30m telescope covering 71.770–116.720 GHz and 124.77–175.5 GHz.[2]

The workflow for the astronomical detection is illustrated in the diagram below.

G Astronomical Observation Workflow cluster_obs Observational Setup cluster_data Data Analysis Yebes 40m Yebes 40m G+0.693-0.027 G+0.693-0.027 Yebes 40m->G+0.693-0.027 31.1-50.4 GHz IRAM 30m IRAM 30m IRAM 30m->G+0.693-0.027 71.8-116.7 GHz 124.8-175.5 GHz Spectral Survey Data Spectral Survey Data G+0.693-0.027->Spectral Survey Data MADCUBA MADCUBA Spectral Survey Data->MADCUBA Line Identification Line Identification MADCUBA->Line Identification Column Density Calculation Column Density Calculation Line Identification->Column Density Calculation Result Result Column Density Calculation->Result N = (1.8±0.1)x10¹³ cm⁻²

Astronomical Observation and Data Analysis Workflow.
Laboratory Spectroscopy

The successful identification of this compound in the ISM was critically dependent on precise laboratory measurements of its rotational spectrum.

  • Synthesis: this compound was produced in the gas phase via flash vacuum pyrolysis of bis-exo-5-norbornene-2,3-diol at a temperature of 750 °C.[5][6] This process involves a retro-Diels-Alder reaction. The precursor sample was heated to 50 °C to increase its vapor pressure, a temperature chosen to minimize interfering lines from glycolaldehyde.[7]

  • Spectroscopy: The rotational spectrum of the pyrolysis products was measured using a frequency-modulation millimeter- and submillimeter-wave spectrometer. This technique allowed for the precise determination of the rotational and centrifugal distortion constants of this compound.

The following table presents the key spectroscopic constants for this compound.

ConstantUnitValue
AMHz19507.2(2)
BMHz6312.1(2)
CMHz4772.4533(2)
DJkHz6.9479(4)
DJKkHz-36.977(6)
DKkHz103.10(1)
d1kHz-2.2929(2)
d2kHz-0.15145(4)

The experimental workflow for the laboratory spectroscopy is depicted below.

G Laboratory Spectroscopy Workflow Precursor bis-exo-5-norbornene-2,3-diol Pyrolysis Flash Vacuum Pyrolysis (750 °C) Precursor->Pyrolysis Product This compound (gas phase) Pyrolysis->Product Spectrometer mm/sub-mm wave Spectrometer Product->Spectrometer Spectrum Rotational Spectrum Spectrometer->Spectrum Analysis Spectral Analysis Spectrum->Analysis Constants Spectroscopic Constants Analysis->Constants

Laboratory Synthesis and Spectroscopic Characterization.

Proposed Formation Pathways

Several formation routes for this compound in the interstellar medium have been proposed, involving both gas-phase reactions and chemistry on the surfaces of dust grains.[8]

  • Dimerization of Hydroxymethylene (HCOH): Two hydroxymethylene radicals, which can be formed from formaldehyde (H₂CO), can combine on grain surfaces to produce this compound.

  • Hydrogenation of Glyoxal (HCOCHO): Glyoxal, formed from the dimerization of the formyl radical (HCO), can be hydrogenated on grain surfaces to yield this compound.

  • Reaction of Formaldehyde (H₂CO) with the Hydroxymethyl radical (CH₂OH): This gas-phase reaction is another potential route to the formation of this compound.

  • Hydroxylation of Vinyl Alcohol (CH₂CHOH): A two-step process involving the addition of a hydroxyl radical (OH) to vinyl alcohol followed by hydrogen abstraction on the surface of amorphous solid water has been computationally simulated as a viable formation pathway.[8]

The proposed formation pathways are summarized in the following diagram.

G Proposed Formation Pathways of this compound cluster_precursors Precursors cluster_intermediates Intermediates H2CO Formaldehyde (H₂CO) HCOH Hydroxymethylene (HCOH) H2CO->HCOH CH2OH Hydroxymethyl Radical (CH₂OH) H2CO->CH2OH Target This compound H2CO->Target + CH₂OH (gas phase) HCO Formyl Radical (HCO) HCOCHO Glyoxal (HCOCHO) HCO->HCOCHO CH2CHOH Vinyl Alcohol (CH₂CHOH) CH2CHOH_OH_adduct Vinyl Alcohol-OH Adduct CH2CHOH->CH2CHOH_OH_adduct + OH OH Hydroxyl Radical (OH) HCOH->Target Dimerization (grain surface) HCOCHO->Target Hydrogenation (grain surface) CH2CHOH_OH_adduct->Target - H (grain surface)

Potential formation routes for interstellar this compound.

The discovery of this compound in the interstellar medium provides a crucial piece of the puzzle in understanding the origins of life. Further research into its formation and its role in subsequent chemical reactions will be vital in elucidating the pathways to more complex prebiotic molecules in the cosmos.

References

(Z)-Ethene-1,2-diol and Glycolaldehyde: A Technical Guide to Keto-Enol Tautomerism

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth analysis of the keto-enol tautomerism between glycolaldehyde (the keto form) and its high-energy isomer, (Z)-ethene-1,2-diol (the enol form). This equilibrium is of significant interest in fields ranging from prebiotic chemistry, where it is implicated in the formose reaction and the origin of sugars, to atmospheric science.[1][2] This document consolidates thermodynamic, kinetic, and spectroscopic data from theoretical and experimental studies. Detailed experimental protocols for the characterization of these tautomers are provided, along with mechanistic diagrams to elucidate the interconversion process. The content is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this fundamental isomeric relationship.

Thermodynamic and Equilibrium Overview

The keto-enol tautomerism of glycolaldehyde strongly favors the keto form under standard conditions. The enol form, this compound, is a high-energy, reactive intermediate that has been successfully isolated and characterized only under specific experimental conditions, such as in the gas phase or trapped in cryogenic matrices.[1][3] Theoretical studies underscore this stability difference, indicating a significant energy barrier for the uncatalyzed conversion.

In aqueous solutions, the chemistry is further complicated by hydration and dimerization. At neutral pH, glycolaldehyde exists predominantly as a hydrated monomer and various dimeric structures, with the free aldehyde form being a minor component.[4] The enol tautomer is not typically observed. However, in alkaline media, the equilibrium shifts to form the deprotonated enediolate, which can be detected spectroscopically.[4][5]

Data Presentation: Equilibrium and Thermodynamic Parameters

The quantitative data regarding the equilibrium composition and energetics are summarized in the tables below.

Table 1: Equilibrium Composition of Glycolaldehyde in Various Media

Medium Species Approximate Relative Abundance (%) Reference
Aqueous (Neutral, D₂O) Hydrated Aldehyde 70% [4]
Dimers 26% [4]
Free Aldehyde (Keto) 4% [4]
This compound (Enol) Not Observed [4]
Aqueous (Basic) Z-Enediolate / Aldehyde Ratio ~1 : 1.5 [5]
Gas Phase Glycolaldehyde (Keto) Predominant [6][7]

| | this compound (Enol) | High-Energy Tautomer |[6][7] |

Table 2: Energetic Data for Tautomerization

Parameter Value Method Conditions Reference

| Tautomerization Barrier | 66 kcal/mol | Quantum Chemical Calculation | Photoisomerization via double-hydrogen shift |[6][7] |

Tautomerism Mechanism and Kinetics

The interconversion between glycolaldehyde and this compound is a classic example of tautomerism that can be catalyzed by either acid or base. The uncatalyzed reaction has a high activation energy barrier and is kinetically insignificant under most conditions.[6]

Base-Catalyzed Tautomerism

In the presence of a base, an alpha-proton is abstracted from glycolaldehyde to form a resonance-stabilized enolate anion. This enolate is a key intermediate. Subsequent protonation of the enolate oxygen by a proton source (e.g., the conjugate acid of the base or a solvent molecule) yields the enol, this compound.

Diagram 1: Base-catalyzed keto-enol tautomerism mechanism.
Acid-Catalyzed Tautomerism

Under acidic conditions, the reaction proceeds via a different mechanism. The carbonyl oxygen of glycolaldehyde is first protonated by an acid catalyst to form an oxonium ion. This protonation increases the acidity of the alpha-protons. A weak base (such as water or the conjugate base of the acid catalyst) then removes an alpha-proton, leading to the formation of the C=C double bond of the enol.

Diagram 2: Acid-catalyzed keto-enol tautomerism mechanism.

Experimental Protocols and Characterization

The detection and characterization of glycolaldehyde and this compound require a combination of spectroscopic and computational techniques, each suited to the specific conditions under which the tautomers are stable.

Raman Spectroscopy for In-Solution Monitoring

Raman spectroscopy is a powerful non-invasive technique for studying molecular structures in solution. It has been instrumental in detecting the formation of the Z-enediolate in alkaline aqueous solutions of glycolaldehyde.[5]

Experimental Protocol:

  • Sample Preparation: Prepare aqueous solutions of glycolaldehyde at a concentration range of 0.1-1.0 M. For baseline measurements, use ultrapure water (neutral pH). For enediolate generation, adjust the solution pH to >12 by adding a suitable amount of a strong base (e.g., NaOH or KOH).

  • Data Acquisition: Record Raman spectra using a high-resolution spectrometer, typically with a 532 nm or 785 nm laser excitation source. Collect spectra as a function of time (e.g., from 0 to >250 hours) to monitor the equilibrium dynamics.

  • Spectral Analysis: Focus analysis on key vibrational modes. The C=O stretching mode of the aldehyde (~1730-1750 cm⁻¹) is expected to decrease in intensity, while a new band corresponding to the C=C stretching of the enediolate (~1640 cm⁻¹) should appear and grow over time.[3][5]

  • Computational Support: Perform quantum chemical calculations (e.g., at the MP2/aug-cc-pVDZ level) to compute the theoretical Raman spectra of all species in solution (aldehyde, hydrated aldehyde, dimers, and enediolate) to aid in the assignment of experimental bands.[4]

Gas-Phase Synthesis and Rotational Spectroscopy

The definitive characterization of the elusive this compound has been achieved in the gas phase, where it can exist as an isolated molecule. This requires a specialized synthesis and detection workflow.[1][2]

Experimental Protocol:

  • Precursor Synthesis: Synthesize a suitable precursor, such as bis-exo-5-norbornene-2,3-diol.

  • Gas-Phase Generation: Employ flash vacuum pyrolysis (FVP) to generate this compound. Heat the precursor to ~750 °C. The high temperature induces a retro-Diels-Alder reaction, releasing the target enediol and cyclopentadiene.[1][2]

  • Spectroscopic Detection: Couple the pyrolysis output directly to a high-resolution rotational or millimeter/submillimeter-wave spectrometer. The resulting spectrum will be a composite of the precursor, byproducts (cyclopentadiene), and the target enediol.

  • Data Analysis: Use high-level quantum-chemical calculations to predict the rotational spectrum of this compound. Match the predicted transition frequencies with the experimental spectrum to unambiguously identify and characterize the molecule.

Gas_Phase_Workflow cluster_workflow Experimental Workflow for Gas-Phase this compound Analysis A Precursor Synthesis (bis-exo-5-norbornene-2,3-diol) B Flash Vacuum Pyrolysis (FVP) (~750 °C) A->B C Generation of Gas-Phase Mixture (Enediol, Cyclopentadiene, etc.) B->C D Rotational / Millimeter-Wave Spectroscopy C->D F Spectral Analysis & Assignment D->F E Quantum Chemical Calculation (Predict Spectrum) E->F G Identification of this compound F->G

Diagram 3: Workflow for gas-phase generation and analysis.
Spectroscopic Data for Tautomer Identification

The distinct molecular structures of glycolaldehyde and this compound give rise to unique spectroscopic signatures, which are crucial for their identification.

Table 3: Key Spectroscopic Features for Tautomer Identification

Spectroscopic Method Glycolaldehyde (Keto Form) This compound (Enol Form) Reference
Infrared (IR) Spectroscopy Strong C=O stretch (~1747 cm⁻¹) C=C stretch (~1636 cm⁻¹), Broad O-H stretch [3][8][9]
¹H NMR Spectroscopy Aldehyde proton (CHO), Methylene protons (CH₂) Vinylic protons (CH=CH), Hydroxyl protons (OH) [4][10]
UV-Vis Spectroscopy n→π* transition (~270-300 nm) π→π* transition (expected at shorter wavelength) [11][12]

| Raman Spectroscopy | Strong C=O stretch (~1730-1750 cm⁻¹) | Strong C=C stretch (~1640 cm⁻¹) |[5] |

Conclusion

The tautomeric relationship between glycolaldehyde and this compound is heavily skewed towards the keto form, glycolaldehyde, under terrestrial conditions. The enol form is a high-energy species of significant interest in prebiotic synthesis and astrochemistry. Its characterization has required sophisticated experimental techniques, including flash vacuum pyrolysis for gas-phase generation and sensitive spectroscopic methods for detection in various media. While the neutral enol is elusive in solution, the corresponding enediolate is readily formed in alkaline environments. The data and protocols summarized in this guide provide a comprehensive foundation for researchers investigating this fundamental tautomeric system.

References

A Theoretical Examination of (Z)-Ethene-1,2-diol Stability

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-Ethene-1,2-diol, the enol tautomer of glycolaldehyde, is a molecule of significant interest due to its role as a highly reactive intermediate in crucial chemical processes, including the prebiotic formose reaction.[1][2][3] Understanding its stability is paramount for elucidating reaction mechanisms in astrochemistry and biochemistry. This technical guide provides an in-depth analysis of the conformational landscape and stability of this compound, based on high-level quantum-chemical calculations.

Conformational Landscape and Energetics

Theoretical investigations into the potential energy surface (PES) of this compound reveal that its stability is dictated by the relative orientation of the two hydroxyl (-OH) groups. Computational studies have identified two key minima on the PES.[1]

  • MIN1 : The (syn,anti) conformer, where one OH group is oriented syn (eclipsed) and the other is anti (staggered) relative to the C=C bond framework. This conformer represents the global minimum, making it the most stable form of the molecule.[1]

  • MIN2 : The (anti,anti) conformer, where both OH groups are in an anti orientation. This conformer is significantly less stable than MIN1.[1]

These two conformers are interconnected via transition states (TS), which represent the energy barriers to interconversion.

  • TS1 : Connects two equivalent forms of the most stable MIN1 conformer, allowing for interconversion via a tunneling motion.[1]

  • TS2 : Represents the energy barrier for the conversion between the MIN1 and the higher-energy MIN2 conformer.[1]

The diagram below illustrates the energetic relationship between these stationary points on the potential energy surface.

G cluster_min1 Global Minimum Well cluster_min2 Local Minimum MIN1_A MIN1 (syn,anti) 0 kJ/mol TS1 TS1 MIN1_A->TS1 10 kJ/mol TS2 TS2 MIN1_A->TS2 21 kJ/mol MIN1_B MIN1' (syn,anti) 0 kJ/mol MIN2 MIN2 (anti,anti) ~15 kJ/mol TS1->MIN1_B 10 kJ/mol TS2->MIN2 6 kJ/mol

Figure 1: Conformational energy landscape of this compound.[1]

Quantitative Stability Analysis

High-level computational studies provide precise energy differences between the conformers and the barriers to their interconversion. The data, derived from B2PLYP/aug-cc-pVTZ level calculations, underscores the clear energetic preference for the (syn,anti) conformation.[1]

Stationary PointDescriptionRelative Energy (kJ/mol)Barrier Height (kJ/mol)
MIN1 Global Minimum (syn,anti)0-
MIN2 Local Minimum (anti,anti)~15-
TS1 Transition state for MIN1 ↔ MIN1'1010 (from MIN1)
TS2 Transition state for MIN1 ↔ MIN22121 (from MIN1)
Table 1: Calculated relative energies and rotational barriers for this compound conformers and transition states.[1]

The data clearly indicates that under equilibrium conditions, the population of the MIN2 conformer is expected to be very low, as the energy barrier to reach it from the global minimum is substantial (21 kJ/mol).[1] This aligns with experimental observations where only the most stable MIN1 conformer was characterized.[1][2]

Detailed Computational Protocols

The accurate characterization of transient species like this compound relies on sophisticated computational methodologies. The cited stability data was obtained through a multi-step theoretical protocol.[1]

Protocol 1: Potential Energy Surface (PES) Exploration This protocol aims to locate all relevant stable conformers (minima) and transition states on the PES.

  • Methodology : A bidimensional relaxed scan of the key dihedral angles (H2O2C2C1 and C2C1O1H1) was performed.[1]

  • Level of Theory : The double-hybrid B2PLYP density functional was used.[1]

  • Dispersion Correction : Grimme's D3 correction with Becke-Johnson damping (D3BJ) was included to accurately model non-covalent interactions.[1]

  • Basis Set : The aug-cc-pVTZ basis set was employed for a robust description of the electronic structure.[1]

  • Optimization : Geometries of all stationary points were optimized using "very tight" convergence criteria.[1]

  • Verification : The nature of each stationary point was confirmed by diagonalizing the corresponding Hessian matrix (0 imaginary frequencies for minima, 1 for transition states).[1]

Protocol 2: High-Accuracy Energy and Structural Calculation For the most stable conformer (MIN1), a more rigorous composite scheme was used to obtain highly accurate energies and rotational constants for comparison with experimental data.[1]

  • Methodology : A "gradient" composite scheme at the CCSD(T)/CBS+CV level was utilized.[1]

  • Procedure : The energy gradient is composed of three distinct contributions:

    • HF-SCF Energy : Extrapolated to the Complete Basis Set (CBS) limit using Feller's three-point expression with cc-pVnZ basis sets (where n = Triple, Quadruple, and 5-zeta).[1]

    • CCSD(T) Correlation Energy : Extrapolated to the CBS limit using Helgaker's formula with cc-pVTZ and cc-pVQZ basis sets.[1]

    • Core-Valence (CV) Correction : Calculated as the difference between all-electron and frozen-core computations at the CCSD(T)/cc-pCVTZ level to account for core electron effects.[1]

The following diagram outlines this advanced computational workflow.

G A PES Exploration B Locate Stationary Points (Minima & Transition States) A->B C Optimize Geometry (B2PLYP-D3BJ / aug-cc-pVTZ) B->C D Verify Nature (Hessian Calculation) C->D E High-Accuracy Single Point Calculation (for Global Minimum) D->E On identified global minimum (MIN1) F CCSD(T)/CBS+CV Composite Scheme E->F

Figure 2: Workflow for the theoretical stability analysis of this compound.[1]

Conclusion

Theoretical studies based on high-level quantum-chemical calculations have been instrumental in defining the stability and conformational preferences of this compound. The (syn,anti) conformer is identified as the global minimum, significantly more stable than other conformers. The computational protocols detailed herein, combining robust PES scans with high-accuracy composite methods, provide a powerful framework for characterizing transient and reactive molecules. These findings are crucial for interpreting experimental spectra and for building accurate models of chemical reactivity in fields ranging from materials science to astrochemistry.[2]

References

An In-depth Technical Guide to the Conformational Analysis and Energetics of Ethene-1,2-diol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis and energetics of ethene-1,2-diol isomers. Ethene-1,2-diol, also known as vinylene glycol, is a key prebiotic intermediate and the enol tautomer of glycolaldehyde. Its conformational landscape is of significant interest for understanding its reactivity and potential role in astrochemical and biological systems. This document summarizes theoretical and experimental findings on the relative stabilities of its isomers and their conformers, details the experimental and computational methodologies used for their characterization, and visualizes the energetic relationships between these species.

Isomers and Conformational Landscape

Ethene-1,2-diol exists as two geometric isomers: (Z)-ethene-1,2-diol (cis) and (E)-ethene-1,2-diol (trans). Due to the rotation around the C-O single bonds, each of these isomers can exist in several conformational forms.

The (Z)-isomer is the more stable of the two, with theoretical calculations indicating it is approximately 20 kJ/mol lower in energy than the (E)-isomer.[1] The conformational analysis of the (Z)-isomer reveals two primary conformers: the (syn, anti) form and the (anti, anti) conformer. The (syn, anti) configuration represents the global minimum on the potential energy surface.

Energetics of Ethene-1,2-diol Isomers and Conformers

High-level quantum-chemical calculations have been instrumental in determining the relative energies and rotational barriers of the various isomers and conformers of ethene-1,2-diol. The following tables summarize the key energetic data.

Table 1: Relative Energies of Ethene-1,2-diol Isomers and Conformers
Isomer/ConformerRelative Energy (kJ/mol)Stability
This compound (syn, anti)0 (Global Minimum)Most Stable
This compound (anti, anti)~15Less Stable
(E)-ethene-1,2-diol~20Least Stable
Table 2: Rotational Barriers in this compound
TransitionBarrier Height (kJ/mol)
(syn, anti) ⇌ (anti, anti)~21
(syn, anti) ⇌ (syn, anti)' (via H-tunneling)~10

Experimental Protocols

The characterization of the transient and highly reactive ethene-1,2-diol isomers requires specialized experimental techniques capable of generating and probing these species in the gas phase or under isolated conditions.

Gas-Phase Generation and Characterization

A common method for generating ethene-1,2-diol in the gas phase is through a retro-Diels-Alder reaction via flash vacuum pyrolysis of a suitable precursor, such as bis-exo-5-norbornene-2,3-diol.[2] The stereochemistry of the precursor dictates the isomeric form of the resulting ethene-1,2-diol.

Microwave spectroscopy is a powerful tool for the unambiguous identification and structural characterization of gas-phase molecules, including transient species like ethene-1,2-diol.

Experimental Workflow:

conformational_pathway cluster_PES Potential Energy Surface of this compound SA1 syn, anti TS1 TS (~10 kJ/mol) SA1->TS1 TS2 TS (~21 kJ/mol) SA1->TS2 AA anti, anti TS3 TS (~21 kJ/mol) AA->TS3 SA2 syn, anti' TS1->SA2 TS2->AA TS3->SA2

References

The Pivotal Role of (Z)-Ethene-1,2-diol in the Formose Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-Ethene-1,2-diol, the enol tautomer of glycolaldehyde, is a highly reactive and crucial intermediate in the formoso reaction, a complex network of reactions that forms various sugars from formaldehyde. Its fleeting existence and high reactivity make it a challenging but critical species to understand for controlling the formose reaction's outcome, which has implications in prebiotic chemistry and the synthesis of valuable biorenewable chemicals.

The formose reaction, first discovered by Aleksandr Butlerov in 1861, is a self-catalyzed process that proceeds through a series of aldol additions, isomerizations, and retro-aldol reactions. Glycolaldehyde is the simplest sugar formed and its enol form, this compound, is the key nucleophile that attacks formaldehyde to propagate the sugar-building chain.

Formation and Stability of this compound

This compound is formed from the enolization of glycolaldehyde. This tautomerization is a critical initiation step in the formose reaction. While the enol form is generally less stable than the aldehyde, its formation is facilitated by catalysts and is essential for the subsequent C-C bond-forming reactions.

Recent gas-phase studies have successfully identified and characterized this compound using rotational spectroscopy, confirming its structure and providing valuable spectroscopic data for its detection.[1][2] These studies were supported by high-level quantum-chemical calculations that predicted its spectroscopic parameters with high accuracy.[1][2]

Computational studies suggest that in the presence of catalysts such as calcium hydroxide, the formation of a calcium complex with the cis-enediol tautomer of glycolaldehyde is a key initial step.[3] This chelation helps to stabilize the enediol intermediate.

While gas-phase studies provide fundamental insights, the behavior of this compound in the aqueous phase, the typical medium for the formose reaction, is of primary interest. Theoretical studies on the enolization of carbonyl compounds in the presence of water clusters suggest that the aqueous environment plays a significant role in the tautomeric equilibrium. However, specific kinetic and thermodynamic data for the enolization of glycolaldehyde in aqueous solution remain scarce in the literature.

Role in the Formose Reaction Mechanism

Once formed, this compound acts as a potent nucleophile. The lone pair of electrons on one of its oxygen atoms attacks the electrophilic carbon of a formaldehyde molecule, leading to the formation of glyceraldehyde, a three-carbon sugar. This aldol addition reaction is a fundamental step in the autocatalytic cycle of the formose reaction.

The overall mechanism, as initially proposed by Breslow, involves the following key steps where this compound is implicitly involved in the initial C-C bond formation:

  • Dimerization of Formaldehyde: Two molecules of formaldehyde react to form glycolaldehyde.

  • Enolization: Glycolaldehyde tautomerizes to form this compound.

  • Aldol Addition: this compound attacks another molecule of formaldehyde to produce glyceraldehyde.

  • Isomerization and Further Additions: Glyceraldehyde can isomerize to dihydroxyacetone, and both can undergo further aldol additions with formaldehyde to build larger sugars.

The catalytic role of bases, such as calcium hydroxide, is crucial in promoting the enolization of glycolaldehyde to form the reactive this compound intermediate.[3][4][5]

Quantitative Data

Despite the recognized importance of this compound, specific quantitative data on its kinetics and thermodynamics in the aqueous formose reaction are limited in the available literature. Most studies focus on the overall reaction kinetics and product distribution of the formose reaction as a whole. The high reactivity and low steady-state concentration of the enediol intermediate make its direct experimental quantification challenging.

ParameterValueConditionsReference
Gas-Phase Rotational Constants of this compound A = 12 884.23 MHz, B = 5 848.45 MHz, C = 3 994.12 MHzGas phase, rotational spectroscopy[1]
Calculated Barrier for Glycolaldehyde Photoisomerization to this compound 66 kcal/molQuantum chemical calculations[6]

This table summarizes the limited available quantitative data directly related to this compound. Further experimental studies are needed to populate a more comprehensive dataset for the aqueous phase.

Experimental Protocols

Gas-Phase Generation and Detection of this compound

A key experimental breakthrough has been the gas-phase synthesis and characterization of this compound.[1]

Methodology:

  • Precursor: Bis-exo-5-norbornene-2,3-diol is used as the precursor.

  • Generation: The precursor is subjected to flash vacuum pyrolysis at high temperatures. This induces a retro-Diels-Alder reaction, releasing this compound and cyclopentadiene.

  • Detection: The products are then analyzed using rotational spectroscopy. This technique allows for the precise determination of the molecule's rotational constants, providing unambiguous identification.

In-situ Studies of the Formose Reaction

While direct quantification of this compound in an aqueous formose reaction is challenging, several techniques can be employed to study the reaction and its intermediates.

Methodology:

  • Reaction Setup: The formose reaction is typically carried out in a batch reactor with controlled temperature and pH. A common catalyst is calcium hydroxide.[3][4]

  • Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them using techniques like:

    • High-Performance Liquid Chromatography (HPLC): To quantify the concentration of formaldehyde and various sugar products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify and quantify the different sugar isomers and other organic species in the reaction mixture.

    • Mass Spectrometry (MS): Coupled with a separation technique like GC or LC, MS can identify the various products formed.

  • Trapping Experiments: To indirectly detect reactive intermediates like this compound, trapping agents can be introduced into the reaction mixture. These agents react specifically with the intermediate to form a more stable, detectable product.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key relationships and workflows described.

Formose_Reaction_Pathway F1 Formaldehyde GA Glycolaldehyde F1->GA F2 Formaldehyde F2->GA GL Glyceraldehyde F2->GL ED This compound GA->ED Enolization (Base Catalyzed) ED->GL Aldol Addition S Higher Sugars GL->S

Caption: The central role of this compound in the formose reaction pathway.

Experimental_Workflow cluster_gas_phase Gas-Phase Synthesis and Detection cluster_aqueous_phase Aqueous Formose Reaction Analysis Precursor Bis-exo-5-norbornene-2,3-diol Pyrolysis Flash Vacuum Pyrolysis Precursor->Pyrolysis Spectroscopy Rotational Spectroscopy Pyrolysis->Spectroscopy Reaction Formose Reaction (Ca(OH)2 catalyst) Sampling Aliquots Reaction->Sampling Analysis HPLC / NMR / MS Sampling->Analysis

References

Technical Guide: Gas-Phase Identification of (Z)-Ethene-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the first gas-phase identification and characterization of (Z)-ethene-1,2-diol, a reactive intermediate of interest in prebiotic chemistry and the formose reaction.[1][2][3][4] The methodologies, experimental data, and logical workflows that enabled its characterization are detailed herein.

Introduction

This compound, the enol tautomer of glycolaldehyde, is a highly reactive and transient species.[1][2] Its fleeting nature necessitates in-situ generation in the gas phase for direct spectroscopic investigation. The first successful gas-phase identification was achieved through a combination of flash vacuum pyrolysis (FVP) for its synthesis and rotational spectroscopy for its unambiguous detection and structural characterization.[1][2][5] This breakthrough was significantly guided by high-level quantum-chemical calculations, which provided accurate predictions of the molecule's spectroscopic parameters.[1][2][5]

Generation of Gas-Phase this compound

The primary method for producing gas-phase this compound is through the thermal decomposition of a suitable precursor molecule via a retro-Diels-Alder reaction.[1][5][6]

Experimental Protocol: Flash Vacuum Pyrolysis (FVP)

  • Precursor Selection: Bis-exo-5-norbornene-2,3-diol is used as the precursor molecule.[1][5][6] The stereochemistry of this precursor is crucial as it dictates the formation of the (Z)-isomer of ethene-1,2-diol.[6]

  • Apparatus: The precursor's vapors are passed through a 30 cm long quartz tube.[2] This tube is heated by a tubular furnace.

  • Pyrolysis Conditions: The furnace is maintained at a high temperature, typically around 750 °C.[1][2][6]

  • Reaction: Under these conditions, the bis-exo-5-norbornene-2,3-diol undergoes a retro-Diels-Alder reaction, yielding this compound and cyclopentadiene as the primary products.[4][5] The yield of the desired enol has been reported to be greater than 90%.[6]

  • Product Introduction: The pyrolysis products are then directly introduced into a spectrometer for analysis.

Below is a diagram illustrating the chemical pathway for the generation of this compound.

G cluster_precursor Precursor cluster_process Process cluster_products Products Bis-exo-5-norbornene-2,3-diol Bis-exo-5-norbornene-2,3-diol FVP Flash Vacuum Pyrolysis (750 °C) Bis-exo-5-norbornene-2,3-diol->FVP Retro-Diels-Alder Z_Ethenediol This compound FVP->Z_Ethenediol Cyclopentadiene Cyclopentadiene FVP->Cyclopentadiene

Caption: Retro-Diels-Alder reaction for this compound synthesis.

Spectroscopic Identification and Characterization

Rotational spectroscopy is an exceptionally powerful tool for the unambiguous identification of molecules in the gas phase, as it is highly sensitive to the molecule's mass distribution and geometry.[5]

Experimental Protocol: Rotational Spectroscopy

  • Instrumentation: A frequency-modulation submillimeter-spectrometer was used for the spectral measurements.[5]

  • Frequency Range: The spectrum was recorded in two main regions: 80–125 GHz and 240–375 GHz.[5]

  • Data Acquisition: The pyrolysis products from the FVP setup are directly flowed into the spectrometer. The absorption signals corresponding to rotational transitions are detected.

  • Spectral Analysis: The observed spectral lines are assigned to specific rotational transitions of this compound. This assignment is guided by theoretical predictions from high-level quantum-chemical calculations.[1][2] The analysis involves fitting the measured transition frequencies to a Hamiltonian model to determine the molecule's rotational constants and centrifugal distortion constants.[2]

The logical workflow for the identification and characterization of this compound is depicted below.

G cluster_computational Computational Chemistry cluster_experimental Experimental Procedure cluster_analysis Data Analysis & Confirmation Quantum_Chem Quantum-Chemical Calculations (e.g., CCSD(T), B2PLYP) Predict_Params Predict Spectroscopic Parameters Quantum_Chem->Predict_Params Simulate_Spectrum Simulate Rotational Spectrum Predict_Params->Simulate_Spectrum Compare Compare Observed and Simulated Spectra Simulate_Spectrum->Compare Precursor Select Precursor: Bis-exo-5-norbornene-2,3-diol FVP Flash Vacuum Pyrolysis (750 °C) Precursor->FVP Spectroscopy Rotational Spectroscopy (80-375 GHz) FVP->Spectroscopy Observed_Spectrum Record Observed Spectrum Spectroscopy->Observed_Spectrum Observed_Spectrum->Compare Assign Assign Transitions Compare->Assign Fit Fit Data to Hamiltonian Assign->Fit Determine_Const Determine Spectroscopic Constants Fit->Determine_Const

Caption: Experimental and computational workflow for characterization.

Quantitative Data

The spectral analysis yielded precise rotational and centrifugal distortion constants for the global minimum energy conformer of this compound, which has a (syn,anti) configuration.[2]

Table 1: Spectroscopic Constants for (syn,anti)-(Z)-Ethene-1,2-diol

ParameterExperimental Value (MHz)Theoretical Value (MHz)
Rotational Constants
A19696.5512 (12)19676.1
B6103.11197 (42)6098.5
C4678.96860 (38)4674.8
Quartic Centrifugal Distortion Constants
DJ1.8385 (14) x 10-31.81 x 10-3
DJK23.957 (11) x 10-323.7 x 10-3
DK1.1075 (39)1.05
d1-0.4468 (21) x 10-3-0.438 x 10-3
d2-0.1105 (11) x 10-3-0.106 x 10-3
Note: Values in parentheses represent the uncertainty in the last digits. Theoretical values were obtained from high-level quantum-chemical calculations and served to guide the experimental analysis.[1][2]

Conformational Analysis

Computational studies are essential for understanding the conformational landscape of flexible molecules like this compound.

Table 2: Relative Energies of this compound Conformers

ConformerRelative Energy (kJ mol-1)Note
(syn,anti)0Global minimum on the Potential Energy Surface (PES). This is the experimentally observed conformer.[2]
(anti,anti)~15Higher in energy and not observed experimentally under the given conditions.[2]
TS1 (Interconversion of equivalent syn,anti forms)~10Transition state for tunneling between two equivalent (syn,anti) forms.[2]
TS2 (syn,anti to anti,anti)~21Transition state connecting the two minima.[2]

The (syn,anti) conformer is the most stable, and its structure was confirmed by the excellent agreement between the experimental and computed rotational constants.[1][2]

Conclusion

The successful gas-phase identification of this compound was accomplished through a synergistic approach combining flash vacuum pyrolysis for its generation from bis-exo-5-norbornene-2,3-diol and rotational spectroscopy for its detection and characterization.[1][5] The detailed experimental protocols and resulting high-precision spectroscopic data presented in this guide provide a foundational basis for further research into this important prebiotic molecule. These findings are critical for enabling searches for this compound in the interstellar medium and for deepening the understanding of sugar formation pathways in extraterrestrial environments.[1][3][4]

References

The Prebiotic Significance of (Z)-Ethene-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key Intermediate in the Formose Reaction and its Role in the Origin of Life

(Z)-ethene-1,2-diol, the enol tautomer of glycolaldehyde, is increasingly recognized as a pivotal molecule in prebiotic chemistry. Its high reactivity and central position within the formose reaction network—a plausible pathway for the abiotic synthesis of sugars—underscore its potential significance in the emergence of life's building blocks. This technical guide provides a comprehensive overview of the current understanding of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its formation, stability, and downstream reactivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its chemical context.

Core Concepts: A Highly Reactive Intermediate

This compound is a transient but crucial intermediate in the formose reaction, the polymerization of formaldehyde into a complex mixture of carbohydrates.[1][2][3] As the enol form of glycolaldehyde, it is significantly more nucleophilic than its aldehyde counterpart, enabling it to participate in key carbon-carbon bond-forming reactions that lead to the elongation of the sugar backbone.[4] While the formose reaction has long been a cornerstone of prebiotic synthesis theories, the direct observation and characterization of fleeting intermediates like this compound have only recently become possible, primarily through gas-phase studies and spectroscopic techniques.[5][6]

Its prebiotic significance extends beyond terrestrial scenarios, with evidence suggesting its potential formation in extraterrestrial environments and subsequent delivery to early Earth.[2][3] The detection of related molecules in the interstellar medium (ISM) has fueled interest in the possibility of an extraterrestrial origin for some of life's essential components.[7]

Quantitative Data Summary

The transient nature of this compound, particularly in aqueous solution, makes its quantitative analysis challenging. Most available data pertains to its gas-phase properties and theoretical calculations.

Table 1: Calculated Relative Energies of C₂H₄O₂ Isomers

Isomer/ConformerRelative Energy (kJ/mol)Computational MethodReference
Glycolaldehyde0.0High-level quantum-chemical[5]
This compoundHigher than glycolaldehydeHigh-level quantum-chemical[5]

Table 2: Spectroscopic Constants for Gas-Phase this compound

ParameterValueUnitMethodReference
Rotational Constant A18057.9MHzRotational Spectroscopy[6]
Rotational Constant B6057.2MHzRotational Spectroscopy[6]
Rotational Constant C4536.8MHzRotational Spectroscopy[6]
Dipole Moment (μa)0.97DQuantum Chemical Calculation[6]
Dipole Moment (μb)2.1DQuantum Chemical Calculation[6]

Experimental Protocols

Gas-Phase Synthesis and Characterization of this compound

The most definitive experimental work on this compound involves its synthesis and characterization in the gas phase, avoiding the complexities of aqueous solution chemistry.

Objective: To produce and spectroscopically identify this compound in the gas phase.

Methodology: Flash Vacuum Pyrolysis (FVP) coupled with Rotational Spectroscopy.[5][6]

Procedure:

  • Precursor Synthesis: Synthesize a suitable precursor molecule, such as bis-exo-5-norbornene-2,3-diol, which upon thermal decomposition yields this compound via a retro-Diels-Alder reaction.[5]

  • Flash Vacuum Pyrolysis: Introduce the precursor into a pyrolysis tube heated to approximately 750 °C under high vacuum. The high temperature and low pressure facilitate the desired unimolecular decomposition and minimize intermolecular reactions.

  • Spectroscopic Detection: The pyrolysis products are then expanded into a high-vacuum chamber and interrogated using rotational spectroscopy. The resulting spectrum provides a unique fingerprint of the molecule's rotational constants, allowing for unambiguous identification.

  • Computational Support: High-level quantum-chemical calculations are performed to predict the rotational constants of this compound, which are then compared with the experimental data to confirm the identification.[5][6]

Studying the Formose Reaction in an Aqueous Environment

While direct quantification of this compound in aqueous formose reactions is exceedingly difficult, the overall progress of the reaction can be monitored to infer the behavior of its intermediates.

Objective: To monitor the formation of sugar products in a prebiotic-style formose reaction.

Methodology: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the reaction mixture.[8]

Procedure:

  • Reaction Setup: Prepare an aqueous solution of formaldehyde (e.g., 1 M) and a suitable base catalyst (e.g., Ca(OH)₂). The reaction is typically carried out at a controlled temperature (e.g., 60 °C).

  • Sampling: At various time points, aliquots of the reaction mixture are withdrawn.

  • Quenching: The reaction in the aliquot is immediately quenched, for example, by acidification.

  • Analysis: The quenched sample is then analyzed by HPLC or, after derivatization, by GC-MS to identify and quantify the various sugar products formed over time. This provides an indirect measure of the flux through intermediates like this compound.

Visualizing the Chemical Landscape

The Central Role of this compound in the Formose Reaction

The following diagram illustrates the pivotal position of this compound as the enol tautomer of glycolaldehyde and its subsequent reaction to form glyceraldehyde, a key step in the buildup of more complex sugars.

Formose_Pathway Formaldehyde1 Formaldehyde Glycolaldehyde Glycolaldehyde Formaldehyde1->Glycolaldehyde Dimerization Formaldehyde2 Formaldehyde Formaldehyde2->Glycolaldehyde Dimerization Ethenediol This compound (Enol Intermediate) Glycolaldehyde->Ethenediol Tautomerization Glyceraldehyde Glyceraldehyde Ethenediol->Glyceraldehyde Aldol Addition (+ Formaldehyde) Higher_Sugars Higher Sugars (Tetroses, Pentoses, etc.) Glyceraldehyde->Higher_Sugars Further Reactions

Figure 1. Tautomerization and subsequent reaction of this compound.
Experimental Workflow for Gas-Phase Synthesis and Detection

This diagram outlines the experimental procedure for generating and identifying this compound in the gas phase.

Experimental_Workflow Precursor Precursor Synthesis (bis-exo-5-norbornene-2,3-diol) FVP Flash Vacuum Pyrolysis (~750 °C, High Vacuum) Precursor->FVP Expansion Supersonic Expansion FVP->Expansion Spectroscopy Rotational Spectroscopy Expansion->Spectroscopy Analysis Data Analysis & Comparison with Theory Spectroscopy->Analysis Identification Identification of This compound Analysis->Identification

Figure 2. Gas-phase synthesis and detection workflow.

Conclusion and Future Directions

This compound stands as a critical, albeit ephemeral, player in the prebiotic narrative. While its role in the gas phase and interstellar chemistry is becoming clearer, its behavior in aqueous environments, more directly relevant to the origins of life on Earth, remains a significant area for future research. The development of sensitive analytical techniques capable of detecting and quantifying such reactive intermediates in solution is paramount. Furthermore, computational studies modeling the stability and reactivity of this compound in water will be invaluable in bridging the gap between interstellar observations and terrestrial prebiotic chemistry. A deeper understanding of this key intermediate will undoubtedly provide profound insights into the intricate chemical pathways that may have led to the emergence of life.

References

An In-depth Technical Guide on the Electronic and Molecular Structure of (Z)-ethene-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-ethene-1,2-diol, also known as cis-1,2-enediol, is a molecule of significant interest due to its role as a key intermediate in the formose reaction, a plausible pathway for the prebiotic synthesis of sugars. This technical guide provides a comprehensive overview of the electronic and molecular structure of this compound, drawing upon recent experimental and computational studies. The document presents a detailed summary of its molecular geometry, rotational spectroscopy, and computed vibrational and electronic properties. Experimental protocols for its gas-phase synthesis and characterization are also detailed. This guide is intended to be a valuable resource for researchers in the fields of astrochemistry, prebiotic chemistry, and computational chemistry, as well as for professionals in drug development interested in the structural motifs of small organic molecules.

Introduction

This compound (C₂H₄O₂) is the enol tautomer of glycolaldehyde, the simplest monosaccharide.[1] Its transient nature makes it a challenging molecule to study experimentally. However, recent advances in gas-phase synthesis and high-resolution spectroscopy, coupled with high-level quantum-chemical calculations, have provided unprecedented insight into its structural and electronic properties.[2] Understanding the precise molecular structure and electronic landscape of this enediol is crucial for elucidating its reactivity and potential role in the formation of more complex organic molecules in interstellar and prebiotic environments.

Molecular Structure

The molecular structure of this compound has been characterized through a combination of rotational spectroscopy and high-level quantum-chemical calculations. The most stable conformer is the (syn,anti) form, where one hydroxyl group is oriented syn (eclipsed) and the other is anti (staggered) with respect to the double bond.[3]

Molecular Geometry

The optimized molecular geometry of the (syn,anti) conformer of this compound, as determined by computational chemistry, is presented in Table 1. These calculations were performed at the B2PLYP/aug-cc-pVTZ level of theory.[3]

Table 1: Calculated Molecular Geometry of this compound (syn,anti conformer)

ParameterValue
Bond Lengths (Å)
C=C1.336
C-O1.355
O-H0.963
C-H1.083
Bond Angles (°) **
∠C=C-O123.8
∠C=C-H120.2
∠C-O-H107.8
Dihedral Angles (°) **
∠H-C=C-H0.0
∠O-C=C-O0.0
∠H-O-C=C (syn)0.0
∠H-O-C=C (anti)180.0

Data sourced from the supplementary information of Melosso et al. (2022).[3]

Electronic Structure

The electronic structure of this compound is characterized by its π system and the presence of lone pairs on the oxygen atoms. These features govern its reactivity and spectroscopic properties.

Electronic Transitions

To date, experimental data on the electronic transitions of this compound are not available in the literature. However, theoretical calculations can provide valuable insights into its expected UV-Vis spectrum. Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic excitation energies. Based on TD-DFT calculations for similar enol systems, the primary electronic transitions are expected to be of the π → π* and n → π* type.

Table 2: Predicted Electronic Transitions for this compound

TransitionWavelength (nm)Oscillator Strength
n → π~280-320Weak
π → π~200-240Strong

Note: These are estimated values based on computational studies of similar molecules and should be considered as predictive.

Spectroscopic Data

Rotational Spectroscopy

The gas-phase rotational spectrum of this compound has been experimentally observed, leading to the precise determination of its rotational and centrifugal distortion constants. These experimental values are in excellent agreement with the theoretically calculated parameters, confirming the (syn,anti) conformation.[2]

Table 3: Experimental and Calculated Rotational and Centrifugal Distortion Constants of this compound

ParameterExperimental (MHz)Calculated (MHz)
Rotational Constants
A10393.133(12)10394.4
B5830.489(10)5830.8
C3735.434(10)3735.1
Centrifugal Distortion Constants (kHz)
D_J2.13(4)2.1
D_JK-8.52(11)-8.4
D_K10.0 (fixed)9.9
d_1-0.64(2)-0.63
d_2-0.11(1)-0.11

Data sourced from Melosso et al. (2022).[2]

Vibrational Spectroscopy

Experimental vibrational spectra of this compound are not yet available. However, computational methods can predict the harmonic vibrational frequencies. These calculations are crucial for guiding future experimental searches for this molecule in various environments.

Table 4: Calculated Harmonic Vibrational Frequencies for this compound

ModeFrequency (cm⁻¹)Description
ν₁3680O-H stretch (anti)
ν₂3675O-H stretch (syn)
ν₃3105C-H stretch
ν₄3090C-H stretch
ν₅1685C=C stretch
ν₆1420O-H bend (anti)
ν₇1390O-H bend (syn)
ν₈1310C-H rock
ν₉1250C-O stretch
ν₁₀1180C-O stretch
ν₁₁980C-H wag
ν₁₂890Torsion

Note: These are unscaled harmonic frequencies calculated at the B2PLYP/aug-cc-pVTZ level of theory and serve as a prediction.

Experimental Protocols

Gas-Phase Synthesis of this compound

This compound was synthesized in the gas phase via flash vacuum pyrolysis (FVP) of a suitable precursor, bis-exo-5-norbornene-2,3-diol.[2]

Experimental Workflow:

G cluster_prep Precursor Preparation cluster_fvp Flash Vacuum Pyrolysis cluster_detection Spectroscopic Detection Precursor bis-exo-5-norbornene-2,3-diol Pyrolysis Pyrolysis Tube (750 °C) Precursor->Pyrolysis Introduction Spectrometer Rotational Spectrometer Pyrolysis->Spectrometer Gas Flow

Figure 1: Experimental workflow for the gas-phase synthesis and detection of this compound.

Methodology:

  • Precursor: The precursor molecule, bis-exo-5-norbornene-2,3-diol, is vaporized.

  • Pyrolysis: The vapor is passed through a quartz tube heated to approximately 750 °C. At this temperature, the precursor undergoes a retro-Diels-Alder reaction, yielding this compound and cyclopentadiene.

  • Detection: The gas mixture is then introduced into a high-vacuum chamber of a rotational spectrometer for analysis.

Rotational Spectroscopy

The rotational spectrum of the pyrolyzed gas mixture was recorded using a frequency-modulation millimeter/submillimeter-wave spectrometer.

Logical Relationship of Analysis:

G cluster_exp Experimental cluster_theory Theoretical cluster_analysis Analysis ExpSpec Recorded Rotational Spectrum Assignment Spectral Line Assignment ExpSpec->Assignment QuantumChem Quantum-Chemical Calculations PredSpec Predicted Spectroscopic Parameters QuantumChem->PredSpec PredSpec->Assignment Fit Spectroscopic Fit Assignment->Fit Constants Molecular Constants Fit->Constants

Figure 2: Logical workflow for the analysis of the rotational spectrum of this compound.

Methodology:

  • Quantum-Chemical Prediction: High-level quantum-chemical calculations are performed to predict the rotational constants and dipole moment of this compound.

  • Spectral Assignment: The predicted spectroscopic parameters are used to guide the assignment of the observed rotational transitions in the experimental spectrum.

  • Spectroscopic Fit: The assigned transitions are then fitted using a suitable Hamiltonian to determine the precise experimental rotational and centrifugal distortion constants.

Conclusion

The combination of advanced experimental techniques and high-level computational chemistry has enabled a detailed characterization of the electronic and molecular structure of this compound. The data presented in this guide provide a solid foundation for further investigations into the chemistry of this important prebiotic molecule. The detailed molecular geometry and spectroscopic constants will be invaluable for its potential detection in interstellar environments and for understanding its role in the formation of larger organic species. Future work should focus on obtaining experimental vibrational and electronic spectra to further refine our understanding of this transient but crucial molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (Z)-ethene-1,2-diol via Flash Vacuum Pyrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-ethene-1,2-diol, a reactive enol tautomer of glycolaldehyde, is a molecule of significant interest in the fields of prebiotic chemistry and synthetic organic chemistry. Its synthesis via flash vacuum pyrolysis (FVP) offers a direct route to this transient species. This document provides detailed application notes and protocols for the synthesis of this compound, summarizing the key reaction parameters and outlining the experimental workflow. Furthermore, it explores the potential applications of enols and the principle of keto-enol tautomerism in the context of drug development, highlighting the relevance of such reactive intermediates in medicinal chemistry.

Introduction

This compound is the cis-isomer of the enol form of glycolaldehyde. Enols are typically unstable and readily tautomerize to their more stable keto counterparts. However, under the high-temperature, low-pressure conditions of flash vacuum pyrolysis, it is possible to generate and characterize these transient molecules. The synthesis of this compound is of particular interest as it is considered a key prebiotic intermediate in the formose reaction, a plausible pathway for the formation of sugars on early Earth.[1][2][3][4]

From a synthetic perspective, the controlled generation of enols like this compound opens avenues for their use as reactive synthons. In the realm of drug discovery, the principle of keto-enol tautomerism is increasingly recognized as a critical factor influencing the biological activity of drug molecules.[1][5] The enol or enolate form of a drug can exhibit altered solubility, receptor binding affinity, and metabolic stability compared to its keto form.[2][6] This has significant implications for rational drug design and the development of new therapeutic agents.[5]

This application note details the synthesis of this compound via the flash vacuum pyrolysis of bis-exo-5-norbornene-2,3-diol, a method that proceeds through a retro-Diels-Alder reaction.[3][4]

Synthesis of this compound via Flash Vacuum Pyrolysis

The gas-phase synthesis of this compound is achieved through the flash vacuum pyrolysis of bis-exo-5-norbornene-2,3-diol. The high temperature and low pressure of the FVP setup facilitate a retro-Diels-Alder reaction, yielding this compound and cyclopentadiene.

Reaction Scheme
Experimental Parameters

The following table summarizes the key experimental parameters for the synthesis of this compound via FVP.

ParameterValueReference
Precursor bis-exo-5-norbornene-2,3-diol[3][4]
Pyrolysis Temperature 750 °C[3][4]
Pressure High Vacuum (typically 10⁻² to 10⁻⁶ Torr)General FVP
Carrier Gas Optional (e.g., Argon)General FVP
Product Collection Cryogenic Trapping (e.g., liquid nitrogen)General FVP

Note: While the precursor and pyrolysis temperature are specifically reported for this synthesis, the pressure and carrier gas conditions are based on general FVP protocols. The original literature focuses on the spectroscopic identification of the product in the gas phase, and does not provide a detailed preparative-scale protocol.

Characterization Data

This compound is a transient species and is typically characterized in the gas phase or by trapping at cryogenic temperatures.

PropertyDataReference
Molecular Formula C₂H₄O₂[7]
Molecular Weight 60.05 g/mol [7]
Spectroscopic Analysis Rotational Spectroscopy[3][4]

Experimental Protocol

This protocol describes the general procedure for the synthesis of this compound using a laboratory-scale flash vacuum pyrolysis apparatus.

Materials and Equipment
  • bis-exo-5-norbornene-2,3-diol (precursor)

  • Flash Vacuum Pyrolysis (FVP) apparatus, consisting of:

    • Sample inlet (e.g., a sublimator)

    • Quartz pyrolysis tube

    • Tube furnace capable of reaching at least 800 °C

    • High-vacuum pump (e.g., diffusion or turbomolecular pump)

    • Pressure gauge

    • Cold trap (e.g., a U-tube or cold finger)

    • Liquid nitrogen

  • Schlenk line for inert gas handling (optional)

  • Spectroscopic equipment for product analysis (e.g., mass spectrometer, IR spectrometer with a gas cell or matrix isolation setup)

Synthesis of the Precursor: bis-exo-5-norbornene-2,3-diol

The precursor, bis-exo-5-norbornene-2,3-diol, can be synthesized via the Diels-Alder reaction of cyclopentadiene with a suitable dienophile, followed by dihydroxylation. The exo isomer is often favored under thermodynamic control.

FVP Procedure
  • Apparatus Setup: Assemble the FVP apparatus as shown in the workflow diagram below. Ensure all connections are vacuum-tight.

  • Precursor Loading: Place a sample of bis-exo-5-norbornene-2,3-diol into the sample inlet.

  • Evacuation: Evacuate the entire system using the high-vacuum pump to the desired operating pressure.

  • Heating: Heat the pyrolysis tube to 750 °C using the tube furnace.

  • Sublimation: Gently heat the sample inlet to sublime the precursor and allow it to be drawn into the hot pyrolysis tube. The rate of sublimation should be controlled to maintain a low pressure within the system.

  • Pyrolysis: The precursor undergoes a retro-Diels-Alder reaction in the hot zone of the pyrolysis tube.

  • Product Trapping: The products, this compound and cyclopentadiene, exit the pyrolysis tube and are collected in the cold trap cooled with liquid nitrogen.

  • Isolation and Analysis: After the sublimation of the precursor is complete, the system is brought back to atmospheric pressure (preferably with an inert gas). The cold trap containing the products can then be carefully removed for analysis. Due to the high reactivity of this compound, in situ analysis or analysis at low temperatures is recommended.

Visualization of the Experimental Workflow

FVP_Workflow cluster_apparatus Flash Vacuum Pyrolysis Apparatus Precursor bis-exo-5-norbornene-2,3-diol in Sample Inlet Pyrolysis_Tube Pyrolysis Tube (750 °C) Precursor->Pyrolysis_Tube Sublimation Vacuum_Pump High Vacuum Pump Pyrolysis_Tube->Vacuum_Pump Vacuum Cold_Trap Cold Trap (-196 °C) (Liquid Nitrogen) Pyrolysis_Tube->Cold_Trap Flow of Products Furnace Tube Furnace Furnace->Pyrolysis_Tube Heating Product This compound + Cyclopentadiene (trapped) Cold_Trap->Product

Caption: Workflow for the synthesis of this compound via FVP.

Applications in Drug Development

While direct applications of this compound in drug development have not been reported, the underlying principles of its chemistry, particularly the keto-enol tautomerism, are of significant importance in medicinal chemistry.

Keto-Enol Tautomerism and Biological Activity

Many drug molecules can exist in tautomeric forms, with the keto-enol equilibrium being a common example. The specific tautomer present can have a profound impact on the drug's pharmacological properties:

  • Receptor Binding: The different arrangement of hydrogen bond donors and acceptors in keto and enol forms can lead to different binding affinities and selectivities for biological targets.[1]

  • Solubility and Bioavailability: The polarity and hydrogen bonding capacity of tautomers can differ, affecting their solubility in physiological fluids and their ability to cross biological membranes.[2]

  • Metabolism: The metabolic fate of a drug can be influenced by its tautomeric state, as different forms may be recognized and processed differently by metabolic enzymes.

Enols and Enolates as Pharmacophores

The enol or enolate moiety can be a key structural feature responsible for the biological activity of a drug. For instance, the enolate form of some drugs can act as a nucleophile, interacting with biological electrophiles.[8] In other cases, the ability to form a stable enol tautomer can be crucial for the drug's mechanism of action.

Signaling Pathway Diagram: The Role of Tautomerism in Drug Action

The following diagram illustrates the general concept of how keto-enol tautomerism can influence the interaction of a drug with its biological target.

Tautomerism_in_Drug_Action cluster_drug Drug Molecule cluster_target Biological Target Keto Keto Tautomer Enol Enol Tautomer Keto->Enol Tautomerization (in vivo) Receptor Receptor Binding Site Keto->Receptor Inactive or Weak Binding Enol->Receptor Active Binding Biological_Response Biological Response Receptor->Biological_Response Signal Transduction

Caption: Influence of keto-enol tautomerism on drug-receptor interaction.

Conclusion

The synthesis of this compound via flash vacuum pyrolysis provides a valuable method for generating this highly reactive and synthetically interesting molecule. While its direct application in drug development is yet to be explored, the study of such simple enols provides fundamental insights into the principles of keto-enol tautomerism. A deeper understanding of these principles is crucial for the design and development of new drugs with improved efficacy and pharmacokinetic profiles. Further research into the reactivity and potential biological activity of this compound and related simple enols is warranted.

References

Application Notes and Protocols: Generation of (Z)-ethene-1,2-diol via Retro-Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-ethene-1,2-diol, a highly reactive enol tautomer of glycolaldehyde, is a molecule of significant interest in prebiotic chemistry and as a potential synthon in organic synthesis. Its generation in a controlled manner is crucial for exploring its chemical properties and potential applications. This document provides detailed protocols for the synthesis of this compound via a retro-Diels-Alder reaction, specifically through the flash vacuum pyrolysis (FVP) of bis-exo-5-norbornene-2,3-diol. The precursor diol is synthesized from commercially available starting materials, cyclopentadiene and maleic anhydride, through a multi-step process involving a Diels-Alder reaction, isomerization, and reduction.

These application notes are intended to provide researchers with the necessary information to generate and potentially utilize this compound in a laboratory setting. Due to its high reactivity and instability under normal conditions, characterization is typically performed in the gas phase or via matrix isolation techniques.[1]

Applications in Research and Drug Development

While the direct application of the highly reactive this compound in drug development is limited due to its instability, the enediol motif is a crucial structural feature in a variety of biologically active molecules and pharmaceutical intermediates. Understanding the generation and reactivity of simple enediols like this compound can provide insights into the mechanisms of action and synthesis of more complex molecules.

  • Enediol-containing Natural Products: Many natural products with potent pharmacological activities, such as ascorbic acid (Vitamin C) and reductic acid, feature the enediol functional group. These compounds are known for their antioxidant properties and play vital roles in various biological processes.

  • Enediol Intermediates in Synthesis: Enediols are key intermediates in various organic transformations, including the synthesis of carbohydrates and other polyhydroxylated compounds.[2] The ability to generate simple enediols in situ allows for their immediate use in subsequent reactions, providing access to complex molecular architectures.

  • Enediyne Antitumor Antibiotics: A related and highly significant class of compounds are the enediyne antibiotics, which contain a nine- or ten-membered ring with a Z-double bond between two triple bonds. Upon activation, they undergo a Bergman cyclization to form a p-benzyne diradical, which can cleave DNA. While structurally more complex, the study of simple enediol systems contributes to the fundamental understanding of the reactivity of unsaturated systems relevant to these powerful anticancer agents.

Experimental Protocols

The generation of this compound is achieved through a three-stage process:

  • Synthesis of cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride.

  • Reduction of the anhydride to bis-exo-5-norbornene-2,3-diol.

  • Flash Vacuum Pyrolysis of the diol to yield this compound.

Stage 1: Synthesis of cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride

This stage involves the Diels-Alder reaction of cyclopentadiene and maleic anhydride to initially form the endo-isomer, which is then isomerized to the more thermally stable exo-isomer.

Protocol 1: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride

  • Reactant Preparation: In a 1 L flask, dissolve 260 g (2.65 mol) of maleic anhydride in 500 mL of ethyl acetate with stirring. Add 200 mL of hexane to ensure complete dissolution.

  • Diels-Alder Reaction: Cool the flask in an ice bath. Freshly cracked cyclopentadiene (175 g, 2.65 mol) is added portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, followed by heating at 60 °C for 1 hour.

  • Crystallization and Isolation: Allow the reaction mixture to cool to room temperature and then place it at -20 °C for 8 hours to facilitate recrystallization.

  • Work-up: Collect the precipitated product by filtration, wash with cold hexane, and dry under vacuum.

Protocol 2: Isomerization to cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride

  • Reaction Setup: In a 1 L reaction flask, add 200 g of the synthesized cis-5-norbornene-endo-2,3-dicarboxylic anhydride and 600 mL of toluene.

  • Thermal Isomerization: Heat the mixture under reflux for 4-6 hours. The isomerization can be monitored by 1H NMR spectroscopy.

  • Crystallization and Isolation: After the reaction is complete, cool the solution to room temperature and then to 0-5 °C to induce crystallization of the exo-isomer.

  • Work-up: Collect the crystals by filtration, wash with a small amount of cold toluene, and dry under vacuum.

Stage 2: Reduction of cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride

Protocol 3: Synthesis of bis-exo-5-norbornene-2,3-diol

  • Reactant Preparation: In a dry 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 30 g (0.79 mol) of Lithium Aluminum Hydride (LiAlH4) in 500 mL of anhydrous diethyl ether.

  • Anhydride Addition: Dissolve 50 g (0.30 mol) of cis-5-norbornene-exo-2,3-dicarboxylic anhydride in 500 mL of anhydrous tetrahydrofuran (THF). Add this solution dropwise to the LiAlH4 suspension over a period of 2 hours with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 4 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add 30 mL of water dropwise to quench the excess LiAlH4, followed by 30 mL of 15% aqueous sodium hydroxide solution, and then another 90 mL of water.

  • Work-up: Stir the resulting white precipitate for 1 hour, then filter and wash the solid thoroughly with THF.

  • Purification: Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude diol. The product can be further purified by recrystallization from ethyl acetate/hexane.

Stage 3: Generation of this compound via Flash Vacuum Pyrolysis

Protocol 4: Flash Vacuum Pyrolysis of bis-exo-5-norbornene-2,3-diol

  • Apparatus Setup: Assemble a flash vacuum pyrolysis (FVP) apparatus consisting of a sublimation tube for the precursor, a heated quartz pyrolysis tube (typically packed with quartz wool or rings to increase surface area), and a cold trap (e.g., a cold finger cooled with liquid nitrogen) to collect the products.[3][4] The system is connected to a high-vacuum pump.

  • Pyrolysis Conditions: Heat the quartz pyrolysis tube to 750 °C.[5] Maintain the system under high vacuum (typically 10-4 to 10-6 Torr).

  • Precursor Sublimation: Gently heat the sublimation tube containing bis-exo-5-norbornene-2,3-diol to a temperature sufficient to cause slow sublimation (e.g., 80-120 °C). The precursor vapor is drawn through the hot pyrolysis tube.

  • Product Trapping: The pyrolysis products, including this compound and cyclopentadiene, are trapped on the liquid nitrogen-cooled cold finger. For spectroscopic analysis, the products can be co-deposited with an inert gas like argon for matrix isolation studies.[1]

  • Characterization: Due to its high reactivity, this compound is typically characterized in situ using techniques such as gas-phase rotational spectroscopy or matrix isolation IR spectroscopy.[1][5]

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Maleic AnhydrideC₄H₂O₃98.0652-58202
CyclopentadieneC₅H₆66.10-8541.5-42
cis-5-Norbornene-endo-2,3-dicarboxylic anhydrideC₉H₈O₃164.16165-167-
cis-5-Norbornene-exo-2,3-dicarboxylic anhydrideC₉H₈O₃164.16140-145-
bis-exo-5-norbornene-2,3-diolC₇H₁₀O₂126.15--
This compoundC₂H₄O₂60.05-- (unstable)

Table 2: Summary of Reaction Conditions

Reaction StageKey ReagentsSolventTemperature (°C)Reaction Time
Diels-Alder (endo) Cyclopentadiene, Maleic AnhydrideEthyl Acetate/Hexane0 to 603 hours
Isomerization (exo) cis-5-Norbornene-endo-2,3-dicarboxylic anhydrideTolueneReflux (~111)4-6 hours
Reduction cis-5-Norbornene-exo-2,3-dicarboxylic anhydride, LiAlH₄Diethyl Ether/THFReflux (~66)4 hours
Retro-Diels-Alder bis-exo-5-norbornene-2,3-diol- (Gas Phase)750Milliseconds

Table 3: Spectroscopic Data for this compound (from Matrix Isolation IR) [1]

Vibrational ModeExperimental Frequency (cm⁻¹)
C=C stretch1711
O-H stretch~3600 (broad)

Note: Due to the high reactivity and instability of this compound, comprehensive spectroscopic data (e.g., 1H and 13C NMR) in solution is not available. The provided IR data is from matrix isolation studies where the molecule is trapped in a cryogenic inert gas matrix.

Visualizations

G cluster_0 Precursor Synthesis cluster_1 Generation & Trapping A Cyclopentadiene + Maleic Anhydride B cis-5-Norbornene-endo-2,3- dicarboxylic Anhydride A->B Diels-Alder C cis-5-Norbornene-exo-2,3- dicarboxylic Anhydride B->C Isomerization D bis-exo-5-norbornene-2,3-diol C->D Reduction (LiAlH4) E Flash Vacuum Pyrolysis (750 °C) D->E F This compound + Cyclopentadiene E->F retro-Diels-Alder G Cryogenic Trapping F->G

Caption: Overall workflow for the generation of this compound.

G cluster_0 Retro-Diels-Alder Reaction precursor bis-exo-5-norbornene-2,3-diol transition_state [Transition State] precursor->transition_state Heat (750 °C) products This compound + Cyclopentadiene transition_state->products

Caption: Reaction mechanism for the retro-Diels-Alder generation of this compound.

References

Application Notes and Protocols for Gas-Phase Generation of Transient Enols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary gas-phase techniques used to generate transient enols, which are highly reactive and often short-lived chemical intermediates. Understanding the generation and characterization of these species is crucial for mechanistic studies in organic chemistry and has implications for the synthesis of complex molecules, including active pharmaceutical ingredients. This document outlines the theoretical basis, experimental protocols, and applications of flash vacuum pyrolysis and photochemical methods for generating transient enols.

Introduction to Transient Enols

Enols are isomers of carbonyl compounds, characterized by the presence of a hydroxyl group attached to a carbon-carbon double bond (a vinyl alcohol). While the keto form is generally more stable, the transient enol form can be a key intermediate in a variety of chemical reactions. Their high reactivity makes them valuable in synthesis, but also challenging to study. Gas-phase generation techniques, coupled with sensitive detection methods, provide a powerful approach to investigate the intrinsic properties and reactivity of these elusive species.

Gas-Phase Generation Techniques

Two principal methods for the gas-phase generation of transient enols are Flash Vacuum Pyrolysis (FVP) and photochemical reactions, such as the Norrish Type II reaction.

Flash Vacuum Pyrolysis (FVP)

Flash Vacuum Pyrolysis is a powerful technique for generating reactive intermediates by heating a precursor molecule under high vacuum. The short residence time in the hot zone minimizes secondary reactions, allowing for the isolation or in-situ characterization of the desired transient species.[1]

This protocol is based on the generation of 1,1-ethenediol from malonic acid.[2]

1. Precursor Preparation:

  • Ensure malonic acid is pure and dry before use.

2. FVP Apparatus Setup:

  • Assemble the FVP apparatus, which typically consists of a sample inlet, a pyrolysis tube (quartz), a furnace, and a cold trap.
  • The pyrolysis tube is mounted horizontally and connected to a high-vacuum pump capable of reaching pressures in the range of 10⁻⁶ to 10⁻² mbar.
  • The furnace should be capable of reaching temperatures up to 1100 °C.[3]
  • The cold trap, for collecting the pyrolyzate, is cooled with liquid nitrogen. For matrix isolation studies, the products are co-deposited with an inert gas (e.g., argon) onto a cryogenic window (e.g., CsI for IR spectroscopy) cooled to around 10 K.[4][5]

3. Pyrolysis:

  • Heat the pyrolysis tube to the desired temperature (e.g., 400 °C for the decarboxylation of malonic acid).[2]
  • Sublime the malonic acid precursor into the hot pyrolysis tube under high vacuum. The precursor molecules undergo unimolecular decomposition in the gas phase.
  • The short residence time in the hot zone (milliseconds) minimizes decomposition of the target enol.

4. Product Trapping and Analysis:

  • The pyrolysis products are rapidly quenched and trapped on the cold finger or cryogenic window.
  • For matrix isolation, the trapped species are then analyzed by spectroscopic methods such as Fourier Transform Infrared (FTIR) spectroscopy to identify the enol.[2]
  • For preparative scale, the collected product can be further analyzed by techniques like mass spectrometry.

FVP_Workflow cluster_prep Precursor Preparation cluster_fvp Flash Vacuum Pyrolysis cluster_trapping Product Trapping cluster_analysis Analysis precursor Malonic Acid pyrolysis Pyrolysis Tube (400°C) High Vacuum (10⁻⁴ mbar) precursor->pyrolysis Sublimation trapping Cryogenic Matrix Isolation (Argon, 10 K) pyrolysis->trapping Rapid Quenching analysis FTIR Spectroscopy trapping->analysis Spectroscopic Characterization

Photochemical Generation: Norrish Type II Reaction

The Norrish Type II reaction is a photochemical process involving the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to the formation of a 1,4-biradical. This biradical can then undergo cleavage to yield an enol and an alkene.[6] This method is particularly useful for generating enols from ketones and aldehydes in the gas phase.[7]

This protocol describes the gas-phase photolysis of 2-pentanone to generate the enol of acetone.

1. Precursor Preparation:

  • Use high-purity 2-pentanone. Degas the liquid precursor by several freeze-pump-thaw cycles to remove dissolved air.

2. Photolysis Setup:

  • A gas-phase photolysis cell with quartz windows is required to allow transmission of UV light.
  • Introduce a known pressure of the 2-pentanone vapor into the photolysis cell. An inert buffer gas (e.g., nitrogen) can be added to control the total pressure.
  • The light source is typically a mercury lamp, with filters used to select the desired wavelength range (e.g., 230-330 nm for n → π* excitation).[8]

3. Irradiation:

  • Irradiate the sample for a specified period. The duration will depend on the lamp intensity and the quantum yield of the reaction.
  • The photolysis of 2-pentanone will produce the enol of acetone and propene.

4. In-situ Analysis:

  • The transient enol can be detected in the gas phase using techniques such as long-path infrared spectroscopy or mass spectrometry.
  • For IR detection, the appearance of characteristic O-H and C=C stretching vibrations of the enol can be monitored over time.
  • For mass spectrometry, the enol can be distinguished from its keto tautomer by its lower ionization energy, allowing for selective ionization.[9]

Norrish_Type_II_Workflow cluster_prep Precursor Preparation cluster_photolysis Photolysis cluster_detection In-situ Detection cluster_products Products precursor 2-Pentanone Vapor photolysis UV Irradiation (e.g., 254 nm) in Gas Cell precursor->photolysis Excitation detection Long-Path IR Spectroscopy or Mass Spectrometry photolysis->detection Analysis enol Acetone Enol photolysis->enol alkene Propene photolysis->alkene

Quantitative Data Summary

The following tables summarize key quantitative data for the gas-phase generation of selected transient enols.

Table 1: Flash Vacuum Pyrolysis (FVP) Data for Enol Generation

Enol GeneratedPrecursorPyrolysis Temperature (°C)Pressure (mbar)Yield/ConversionReference(s)
1,1-EthenediolMalonic Acid400~10⁻⁴Not specified, but sufficient for matrix isolation[2]
Benzocyclobutenone2-Methylbenzoyl chloride7800.2 mmHg85%
Dioxene2-Acetoxydioxane425Not specifiedHigh yield[10]
(Z)-1,2-Ethenediolbis-exo-5-Norbornene-2,3-diol750Not specifiedSufficient for gas-phase identification[11]

Table 2: Photochemical (Norrish Type II) Data for Enol Generation

Enol GeneratedPrecursorWavelength (nm)PhaseQuantum Yield (Φ)LifetimeReference(s)
Acetone Enol2-Pentanone313Gas~0.22~3.3 min (at 27°C, 750 mmHg)
Acetaldehyde (enol form)HeptanalPhotolysisGas62% (for 1-pentene and acetaldehyde)Not specified[12]
Various enolsAliphatic ketones230-330Gas/SolutionVaries with substrateVaries[8]

Applications in Research and Drug Development

The study of transient enols has significant implications in understanding reaction mechanisms that are fundamental to organic synthesis. While direct application of gas-phase generation techniques in large-scale drug manufacturing is limited, these methods are invaluable in the research and development phase.

Mechanistic Insights and Synthesis of Complex Molecules

Gas-phase studies provide intrinsic reactivity data, free from solvent effects, which is crucial for building accurate computational models of reaction pathways. These models, in turn, can be used to predict and optimize synthetic routes for complex molecules, including natural products and pharmaceuticals.[13][14] For instance, the Norrish Type II reaction has been employed as a key step in the total synthesis of various natural products with biological activity.[14]

Breslow Intermediates in N-Heterocyclic Carbene (NHC) Catalysis

A prominent example of the importance of enol-type intermediates is the Breslow intermediate , an amino enol that is central to N-heterocyclic carbene (NHC) catalysis.[4] NHC catalysis is a powerful tool in modern organic synthesis for the construction of complex molecules, including pharmaceutical intermediates.[15] The Breslow intermediate, generated from the reaction of an NHC with an aldehyde, exhibits umpolung (reactivity reversal), transforming the typically electrophilic aldehyde carbon into a nucleophile. This nucleophilic enol equivalent can then participate in a variety of carbon-carbon bond-forming reactions.[16]

NHC_Catalysis_Cycle nhc nhc adduct adduct nhc->adduct + Aldehyde breslow breslow adduct->breslow Proton Transfer product_adduct product_adduct breslow->product_adduct + Electrophile product product product_adduct->product Release of NHC product->nhc Catalyst Regeneration aldehyde aldehyde electrophile electrophile

The ability to generate and study enol intermediates in the gas phase provides valuable data for understanding and optimizing NHC-catalyzed reactions, which are increasingly used in the pharmaceutical industry for the efficient and stereoselective synthesis of drug candidates.[15]

Conclusion

Gas-phase generation techniques, particularly Flash Vacuum Pyrolysis and photochemical methods, are indispensable tools for the study of transient enols. They provide a means to generate these reactive species in a controlled environment, allowing for their detailed characterization and the investigation of their intrinsic reactivity. The insights gained from such studies are fundamental to advancing our understanding of organic reaction mechanisms and have practical applications in the strategic design of synthetic routes for complex molecules of medicinal importance.

References

Application Note and Protocol: Matrix Isolation of (Z)-ethene-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: (Z)-ethene-1,2-diol is a key reactive intermediate in the formose reaction, a process considered fundamental to prebiotic chemistry and the formation of carbohydrates.[1][2][3][4] Due to its high reactivity and tendency to tautomerize into the more stable glycolaldehyde, studying this enol requires specialized stabilization techniques.[5] This document provides a detailed protocol for the generation, isolation, and spectroscopic characterization of this compound using the matrix isolation technique coupled with flash vacuum pyrolysis (FVP).

Principle of the Method

Matrix isolation is an experimental technique used to trap and study highly reactive or unstable chemical species.[6][7] The method involves embedding the guest molecule (the species of interest) in a rigid, inert host material at cryogenic temperatures.[7] In this protocol, this compound is generated in the gas phase via FVP of a suitable precursor. The gaseous products are then co-deposited with a large excess of an inert gas, typically argon, onto a spectroscopic window cooled to approximately 10 K.[1][5][8] This forms a solid, inert matrix that physically isolates individual enol molecules, preventing bimolecular reactions and tautomerization, thus allowing for detailed spectroscopic analysis.[5][9]

Experimental Workflow

The overall experimental procedure for the matrix isolation of this compound is depicted below. It involves the thermal decomposition of a precursor molecule, followed by trapping the products in a cryogenic matrix for subsequent spectroscopic investigation and photochemical analysis.

G Experimental Workflow for Matrix Isolation of this compound cluster_0 Generation cluster_1 Isolation cluster_2 Analysis Precursor Precursor Synthesis ((1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-diol) FVP Flash Vacuum Pyrolysis (FVP) ~700 °C Precursor->FVP Thermal Decomposition Deposition Co-deposition with Argon Gas FVP->Deposition Gaseous Products Matrix Matrix Formation on CsI Window (10 K) Deposition->Matrix Spectroscopy FTIR & UV/Vis Spectroscopy Matrix->Spectroscopy Stabilized Molecule Photolysis UV Photolysis (λ = 180–254 nm) Spectroscopy->Photolysis Characterization Rearrangement Analysis of Rearranged Product (Glycolaldehyde) Photolysis->Rearrangement Induce Reaction

Caption: A flowchart of the experimental procedure.

Experimental Protocols

3.1. Generation of this compound via Flash Vacuum Pyrolysis (FVP)

This compound is generated in the gas phase through a retro-Diels-Alder reaction by the FVP of a precursor.[1][8]

  • Precursor: (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-diol is used as the precursor for generating the cis-enol.[1] The synthesis of this precursor is documented in the literature.

  • Apparatus: A standard FVP setup is used, consisting of a heated quartz tube connected to a high-vacuum system.

  • Procedure:

    • Place the precursor in a sample holder which is gently heated to allow sublimation into the pyrolysis tube.

    • Heat the quartz pyrolysis tube to 700 °C.[1]

    • Maintain a high vacuum (e.g., 10⁻⁴ mbar) to facilitate the flow of the gaseous precursor through the hot zone.

    • The pyrolysis products, primarily this compound and cyclopentadiene, exit the tube and are directed immediately to the cryostat for trapping.[1][8]

3.2. Matrix Isolation

  • Apparatus: A closed-cycle helium cryostat is used to cool a spectroscopic window (e.g., CsI or BaF₂) to cryogenic temperatures. The cryostat is placed within a high-vacuum chamber.

  • Procedure:

    • Cool the spectroscopic window to 10 K.[1]

    • Prepare a gaseous mixture of the pyrolysis products and a large excess of an inert matrix gas (e.g., argon).

    • Slowly deposit the gas mixture onto the cold window. The deposition rate should be controlled to ensure proper matrix formation.

    • The result is a solid, transparent matrix containing isolated molecules of this compound.

3.3. Spectroscopic Characterization

  • FTIR Spectroscopy:

    • Record the infrared spectrum of the matrix-isolated sample.

    • Identify the characteristic vibrational frequencies of this compound. Key bands include the O-H and C=C stretching modes.[1]

    • Compare the experimental spectrum with computationally predicted spectra (e.g., at the AE-CCSD(T)/cc-pVTZ level) to confirm the identity of the trapped species.[1][8]

  • UV/Vis Spectroscopy:

    • Record the UV/Vis absorption spectrum of the matrix.

    • Identify the electronic transitions characteristic of this compound.[1]

3.4. Photochemical Rearrangement

  • Procedure:

    • Irradiate the matrix with a UV light source (e.g., a mercury lamp) at wavelengths of 180–254 nm.[1][2]

    • Monitor the changes in the IR and UV/Vis spectra over time.

    • Observe the disappearance of the absorption bands corresponding to this compound and the appearance of new bands.

    • Identify the new bands as belonging to glycolaldehyde, the tautomerization product, by comparing them to known spectra.[1][8]

Data Presentation

Table 1: Key Experimental Parameters for Matrix Isolation of this compound

ParameterValueReference
Precursor(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-diol[1]
Pyrolysis Temperature700 °C[1]
Matrix Host GasArgon (Ar)[1][8]
Matrix Temperature10 K[1][8]
Spectroscopic WindowCsI[5]
Photolysis Wavelength180–254 nm[1][2]

Table 2: Spectroscopic Data for Matrix-Isolated this compound in Argon at 10 K

Spectroscopic FeatureExperimental ValueComputed ValueAssignmentReference
FTIR
OH stretch3667 cm⁻¹Supported by computationFree O-H stretch[1]
OH stretch3592 cm⁻¹Supported by computationH-bonded O-H stretch[1]
C=C stretch1711 cm⁻¹Supported by computationC=C stretching mode[1]
UV/Vis
π–π* transition191 nm186 nmHOMO→LUMO+3[1][8]

Logical Relationships: Role in Prebiotic Chemistry

This compound is a crucial, high-energy intermediate in the formose reaction, which proposes a pathway for the formation of sugars from simple molecules like formaldehyde. The enol form provides the necessary nucleophilicity for aldol-type additions that extend the carbon chain, leading from C2 sugars (glycolaldehyde) to higher-order sugars.

G Role of this compound in the Formose Reaction F Formaldehyde (HCHO) G Glycolaldehyde F->G Dimerization E This compound (Enol Intermediate) G->E Enolization (Tautomerization) E->G Tautomerization GS Glyceraldehyde (C3 Sugar) E->GS Aldol Addition with Formaldehyde HS Higher Sugars (Ribose, etc.) GS->HS Further Reactions

Caption: The role of this compound in sugar synthesis.

Summary

The protocol described enables the successful generation and characterization of the highly reactive this compound. By using flash vacuum pyrolysis combined with cryogenic matrix isolation, this unstable species can be effectively trapped and studied using various spectroscopic methods. This experimental setup is crucial for investigating the fundamental properties of enol intermediates and understanding their roles in complex chemical processes such as the formose reaction.

References

Application Notes and Protocols for the Characterization of Unstable Enols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enols, the tautomeric forms of carbonyl compounds, are often highly reactive and unstable intermediates in numerous chemical and biological processes.[1] Their transient nature makes them challenging to characterize directly. However, understanding their structure, stability, and dynamics is crucial for elucidating reaction mechanisms, controlling product selectivity, and understanding biochemical pathways.[2][3] This document provides detailed application notes and protocols for three powerful analytical techniques used to characterize unstable enols: Nuclear Magnetic Resonance (NMR) Spectroscopy, Ion Mobility-Mass Spectrometry (IM-MS), and Femtosecond Transient Absorption Spectroscopy (fs-TAS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Keto-Enol Tautomerism

NMR spectroscopy is a cornerstone technique for studying keto-enol equilibria in solution.[4] Because the interconversion between keto and enol tautomers is often slow on the NMR timescale, distinct signals for both species can be observed and quantified.[5]

Application Note:

Proton (¹H) NMR is particularly effective for this analysis. The vinyl proton of the enol form and the α-protons of the keto form typically appear in well-separated regions of the spectrum, allowing for straightforward integration to determine their relative concentrations.[4] Factors such as solvent polarity, temperature, and intramolecular hydrogen bonding can significantly influence the position of the equilibrium.[6][7] For highly unstable or short-lived enols, specialized techniques like Flow NMR can be employed to monitor their formation and decay in real-time.[8][9] Deuterium labeling, where an α-hydrogen is replaced with deuterium, can be used to confirm signal assignments and probe the mechanism of enolization, as the deuterium signal is not observed in ¹H NMR.[10][11]

Experimental Workflow: NMR Analysis of Keto-Enol Equilibrium

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve β-dicarbonyl compound in deuterated solvent TMS Add TMS as internal standard Prep->TMS Tube Transfer to NMR tube TMS->Tube Spectrometer Place sample in NMR spectrometer Tube->Spectrometer Insert Sample Acquire Acquire ¹H NMR spectrum Spectrometer->Acquire Phase Phase and baseline correct spectrum Acquire->Phase Raw Data (FID) Integrate Integrate keto (α-CH₂) and enol (=CH) signals Phase->Integrate Calculate Calculate % Enol and Keq Integrate->Calculate Result Result Calculate->Result Equilibrium Data

Caption: Workflow for NMR analysis of keto-enol equilibrium.

Protocol: ¹H NMR for Quantifying Keto-Enol Equilibrium

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of a β-dicarbonyl compound (e.g., acetylacetone).[4]

Materials:

  • β-dicarbonyl compound (e.g., acetylacetone)

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O)

  • Tetramethylsilane (TMS) internal standard

  • NMR tubes

  • NMR Spectrometer (≥300 MHz)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the β-dicarbonyl compound (e.g., 5% v/v) in a selected deuterated solvent.[6]

    • Add a small amount of TMS (1-2 drops) as an internal standard and set its chemical shift to 0 ppm.[6]

    • Vortex the solution until homogeneous and transfer approximately 0.6 mL to a clean, dry NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire a ¹H NMR spectrum. Ensure the spectral width covers the range from 0 to at least 15 ppm to capture the potentially downfield-shifted enolic OH proton.[6]

    • Optimize acquisition parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

    • Perform phasing and baseline correction on the resulting spectrum.

  • Data Analysis:

    • Identify the characteristic peaks for the keto and enol forms. For acetylacetone in CDCl₃, typical signals are:

      • Keto form: α-CH₂ protons (~3.5 ppm) and CH₃ protons (~2.1 ppm).[4]

      • Enol form: Vinyl =CH proton (~5.5 ppm) and CH₃ protons (~2.0 ppm).[4]

    • Carefully integrate the area under the keto α-CH₂ signal (I_keto) and the enol vinyl =CH signal (I_enol).[5]

    • Calculate the percentage of the enol form using the following equation:

      • % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100

      • Note: The keto integral is divided by 2 because the signal corresponds to two protons (CH₂), while the enol signal corresponds to one proton (=CH).

    • Calculate the equilibrium constant, Keq = [% Enol] / [% Keto].[5]

Quantitative Data: Solvent Effects on Keto-Enol Equilibrium

The equilibrium between keto and enol forms is highly dependent on the solvent. Generally, nonpolar solvents favor the enol form, which can be stabilized by intramolecular hydrogen bonding, while polar, protic solvents can disrupt this internal hydrogen bond and stabilize the more polar keto form.[4][12]

CompoundSolvent% Enol at EquilibriumKeq ([Enol]/[Keto])
Acetylacetone Gas Phase9211.5
Cyclohexane9519.0
Benzene866.14
Chloroform (CDCl₃)814.26
Water (D₂O)150.18
Ethyl Acetoacetate Gas Phase470.89
Hexane460.85
Chloroform (CDCl₃)120.14
Water (D₂O)0.40.004

(Note: Data compiled and representative of values found in chemical literature.[4][5])

Ion Mobility-Mass Spectrometry (IM-MS)

IM-MS is a powerful technique that separates ions in the gas phase based on their size, shape, and charge, before mass analysis.[13][14] This makes it exceptionally well-suited for distinguishing between tautomers, such as keto and enol forms, which have the same mass but different three-dimensional structures.[15][16]

Application Note:

In an IM-MS experiment, keto and enol tautomers are ionized, typically using a soft ionization method like electrospray ionization (ESI), and introduced into a drift tube filled with an inert buffer gas.[17] Under the influence of a weak electric field, ions travel through the drift tube, experiencing collisions with the buffer gas. Compact ions (often the keto form) experience fewer collisions and travel faster than more elongated ions (often the enol form).[15] This difference in drift time allows for their separation. The separated ions are then passed to a mass spectrometer for mass-to-charge ratio (m/z) analysis.[14] This technique allows for the unambiguous characterization of different tautomeric forms that may coexist in the gas phase.[15][17]

Experimental Workflow: Tautomer Separation by IM-MS

IMMS_Workflow cluster_intro Ion Generation cluster_ims Ion Mobility Separation cluster_ms Mass Analysis Sample Solution of Keto/Enol Mixture ESI Electrospray Ionization (ESI) Sample->ESI DriftTube Drift Tube with Buffer Gas & E-field ESI->DriftTube Introduce Ions Separation Separation based on Collision Cross-Section (CCS) DriftTube->Separation TOF Time-of-Flight (TOF) Mass Analyzer Separation->TOF Separated Tautomers Detect Ion Detection TOF->Detect Result Result Detect->Result Arrival Time Distribution & Mass Spectrum

Caption: Workflow for tautomer analysis using IM-MS.

Protocol: Characterization of Tautomers by IM-MS

Objective: To separate and identify keto and enol tautomers of a compound (e.g., curcumin) in the gas phase.[15][16]

Materials:

  • Analyte of interest (e.g., curcumin)

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Volatile acid or base if needed for ionization (e.g., formic acid, ammonium hydroxide)

  • Ion Mobility-Mass Spectrometer (e.g., Waters SELECT SERIES Cyclic IMS, Agilent 6560 IM-QTOF)[15][16]

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (e.g., 1-10 µM) in a suitable solvent system for ESI.

  • Instrument Calibration:

    • Calibrate the mass spectrometer in both MS and IM modes using a standard calibration solution (e.g., Agilent tune mix).[16]

  • Ion Generation:

    • Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).

    • Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable ion signal for the deprotonated or protonated molecule of interest.

  • Ion Mobility Separation:

    • Allow the generated ions to enter the ion mobility drift cell, which is filled with a buffer gas (typically nitrogen).[16]

    • Apply a weak electric field across the cell to drive ion migration.

    • Record the arrival time distribution (ATD) of the ions at the detector. Different tautomers will appear as distinct peaks in the ATD.[15]

  • Mass Analysis:

    • Fragment the tautomers separated by ion mobility to obtain individual fragmentation spectra.[15]

    • Analyze the mass spectra corresponding to each peak in the ATD. All tautomers will have the same m/z, but their different arrival times confirm their structural differences.

  • Data Analysis:

    • Process the data using instrument-specific software (e.g., Waters Cyclic IMS System software, Agilent IM-MS Browser).[16]

    • Measure the collision cross-section (CCS) values for each separated species. CCS is a key physical parameter related to the ion's shape and size.[16]

    • Compare the fragmentation patterns of the separated tautomers, which are often significantly different and can aid in structural assignment.[15]

Femtosecond Transient Absorption Spectroscopy (fs-TAS)

fs-TAS is an ultrafast pump-probe technique used to study photo-induced processes on the femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescale.[18] It is ideal for directly observing the dynamics of enol formation and decay when these processes are triggered by light.[19]

Application Note:

In a typical fs-TAS experiment, an ultrashort 'pump' laser pulse excites the sample, initiating the chemical process (e.g., photo-induced enolization).[20] A second, time-delayed 'probe' pulse, usually a broadband white-light continuum, passes through the sample and its absorption is measured.[21] By varying the time delay between the pump and probe pulses, one can track the appearance and disappearance of transient species, such as the enol form.[19] The resulting data is a 3D map of differential absorbance (ΔA) versus wavelength and time, which provides detailed kinetic and mechanistic information about the short-lived enol intermediate.[18][20]

Experimental Workflow: fs-TAS Pump-Probe Measurement

fstas_workflow cluster_pump Pump Beam Path cluster_probe Probe Beam Path Laser Femtosecond Laser System (e.g., Ti:Sapphire) Splitter Beam Splitter Laser->Splitter OPA1 Optical Parametric Amplifier (OPA) Splitter->OPA1 Path 1 WLG White Light Generation (e.g., CaF₂ crystal) Splitter->WLG Path 2 Delay Optical Delay Stage OPA1->Delay Sample Sample Cell Delay->Sample Pump Pulse (Excitation) WLG->Sample Probe Pulse (White Light) Detector Spectrometer / CCD Detector Sample->Detector Transmitted Probe Result Transient Spectra (ΔA vs. λ, t) Detector->Result

Caption: Schematic of a pump-probe fs-TAS experiment.

Protocol: Probing Enol Dynamics with fs-TAS

Objective: To monitor the formation and decay kinetics of a photo-generated enol.[19]

Materials:

  • Photoreactive carbonyl compound

  • Spectroscopic grade solvent

  • Femtosecond laser system (e.g., amplified Ti:Sapphire laser)[18]

  • Pump-probe transient absorption spectrometer[22]

  • Sample cell (e.g., 1 or 2 mm path length quartz cuvette)[18]

Procedure:

  • Sample Preparation:

    • Prepare a solution of the sample in a spectroscopic grade solvent. The concentration should be adjusted to have an optical density (OD) of ~0.3-0.5 at the pump excitation wavelength.

  • System Setup:

    • Generate the pump pulse at a wavelength that will be absorbed by the keto form to initiate the reaction.

    • Generate the probe pulse as a broadband white-light continuum.

    • Align the pump and probe beams so they spatially overlap within the sample cell.

  • Data Acquisition:

    • Measure the absorption spectrum of the probe light through the unexcited sample (pump beam blocked).

    • Measure the absorption spectrum of the probe light through the excited sample (pump beam unblocked) at a specific time delay.

    • Repeat this process for a range of time delays by adjusting the optical delay stage. Delays can range from femtoseconds to nanoseconds.[18]

  • Data Processing:

    • For each time delay, calculate the change in absorbance (ΔA) using the formula:

      • ΔA = -log(I_excited / I_unexcited)

      • Where I_excited is the intensity of the probe light transmitted through the excited sample and I_unexcited is the intensity through the unexcited sample.

    • Construct a 2D contour plot of ΔA as a function of wavelength and time delay.

  • Data Analysis:

    • Analyze the transient spectra to identify spectral features corresponding to the enol intermediate. This may include a ground-state bleach (negative ΔA) of the starting keto form and a positive excited-state absorption or product absorption band for the enol.[19][20]

    • Extract kinetic traces by plotting ΔA at specific wavelengths as a function of time.

    • Fit these kinetic traces to exponential decay models to obtain time constants for the formation and decay of the unstable enol.[23]

References

The Synthetic Utility of (Z)-Ethene-1,2-diol's Stable Tautomer, Glycolaldehyde: A Versatile C2 Building Block

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-ethene-1,2-diol , the simplest enol, is a highly reactive and transient species of significant interest in fields like prebiotic chemistry. Its fleeting nature, however, makes it impractical as a stable precursor for routine organic synthesis. In contrast, its keto tautomer, glycolaldehyde , is a stable, versatile, and increasingly bio-available C2 building block. Glycolaldehyde exists in equilibrium with its enol form, effectively serving as a synthetic equivalent for this compound's reactivity in condensed-phase reactions. This document provides detailed application notes and protocols for utilizing glycolaldehyde in a range of synthetic transformations.

This compound is the enol tautomer of glycolaldehyde, a simple sugar-related molecule.[1] While glycolaldehyde is more stable under terrestrial conditions, the enol form is of interest in specialized areas of chemical research due to its high reactivity.[1] In aqueous solution, glycolaldehyde exists as a mixture of at least four rapidly interconverting species, with the free aldehyde being a minor component.[1] As a solid and molten liquid, it primarily exists as a dimer.[1]

Application Note 1: Multicomponent Synthesis of 3-(Indol-3-yl)-2,3-dihydrofurans

Glycolaldehyde serves as a key precursor in the three-component reaction with an indole and a 1,3-dicarbonyl compound to synthesize a variety of 3-(indol-3-yl)-2,3-dihydrofurans. This reaction can be effectively catalyzed by different systems, including Lewis acids in organic solvents when using a glycolaldehyde precursor like glycolaldehyde diethyl acetal. More sustainably, the reaction can be performed directly using a bio-based aqueous solution of glycolaldehyde in a deep eutectic solvent (DES).

Quantitative Data Summary
EntryCatalyst SystemSolventYield (%)
1Sc(OTf)₃NitromethaneGood to Excellent
2Ni(ClO₄)₂·6H₂OAcetonitrileGood to Excellent
3FeCl₃·6H₂O/meglumine (DES)WaterGood
Experimental Protocol: Synthesis of 3-(Indol-3-yl)-2,3-dihydrofurans using a Deep Eutectic Solvent

This protocol is adapted from a procedure utilizing a water-compatible deep eutectic solvent, enabling the use of bio-based aqueous glycolaldehyde solutions.

Materials:

  • Glycolaldehyde (aqueous solution)

  • Indole

  • 1,3-dicarbonyl compound (e.g., dimedone)

  • FeCl₃·6H₂O

  • Meglumine (N-methylglucamine)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation of the Deep Eutectic Solvent (DES): Mix FeCl₃·6H₂O and meglumine in a molar ratio that forms a homogeneous liquid at the reaction temperature.

  • Reaction Setup: In a round-bottom flask, combine indole (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and the aqueous solution of glycolaldehyde (1.2 mmol).

  • Addition of DES: Add the prepared FeCl₃·6H₂O/meglumine DES to the reaction mixture.

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., 60-80 °C) for the required time (typically several hours), monitoring the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-(indol-3-yl)-2,3-dihydrofuran.

tautomerism_dimerization enediol This compound glycolaldehyde Glycolaldehyde (Monomer) enediol->glycolaldehyde Tautomerization glycolaldehyde->enediol dimer 2,5-Dihydroxy-1,4-dioxane (Dimer) glycolaldehyde->dimer Dimerization dimer->glycolaldehyde

Fig. 1: Tautomerism and Dimerization of Glycolaldehyde.

Application Note 2: Reductive Amination for the Synthesis of Ethylamines

Glycolaldehyde is a valuable bio-based platform chemical for the production of a wide array of ethylamines through catalytic reductive amination.[2] This process offers a more sustainable alternative to traditional routes that often rely on toxic reagents like ethylene oxide.[2] The selectivity of the reaction can be controlled to favor the formation of primary alkanolamines or diamines by adjusting the reaction conditions, solvent, and catalyst.[2]

Quantitative Data Summary
AmineCatalystSolventProduct TypeYield
DimethylaminePd/CMethanolAlkanolamineHigh
MonomethylaminePd/CMethanolHigher AlkanolamineHigh
VariousPd/CEthylene GlycolDiamineup to >90 C%
Experimental Protocol: General Procedure for Reductive Amination of Glycolaldehyde

Materials:

  • Glycolaldehyde dimer

  • Amine (e.g., dimethylamine, monomethylamine)

  • Palladium on carbon (Pd/C) catalyst

  • Solvent (e.g., methanol or ethylene glycol)

  • High-pressure autoclave reactor

  • Hydrogen gas (H₂)

Procedure:

  • Reactor Charging: To a high-pressure autoclave, add the glycolaldehyde dimer, the chosen amine, the Pd/C catalyst, and the solvent.

  • Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 75 bar).

  • Reaction: Heat the mixture to the reaction temperature (e.g., 100 °C) with vigorous stirring. Maintain the temperature and pressure for the duration of the reaction, monitoring hydrogen uptake.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Work-up and Analysis: Open the reactor, filter the mixture to remove the catalyst, and analyze the filtrate by GC-MS and NMR to determine the product distribution and yield. Further purification can be achieved by distillation or chromatography.

Application Note 3: N-Formylation of Secondary Amines using Glycolaldehyde as a C1 Building Block

In a novel application, glycolaldehyde can serve as a C1 building block for the N-formylation of secondary amines.[3] This reaction is highly atom-economic and proceeds under catalyst-free conditions with air as the oxidant.[3] This method provides a green and efficient route to N-formamides, which are important industrial solvents and synthetic intermediates.

Quantitative Data Summary
AmineSolventTemperature (°C)Time (h)Yield (%)
MorpholineAcetonitrileRoom Temp.1 (for intermediate)51 (intermediate)
Various secondary amines---High
Experimental Protocol: Synthesis of Intermediate in N-Formylation

This protocol describes the synthesis of a key intermediate from glycolaldehyde and morpholine.

Materials:

  • Glycolaldehyde dimer

  • Morpholine

  • Acetonitrile (MeCN)

Procedure:

  • Suspension: Suspend glycolaldehyde dimer (0.5 mmol) in acetonitrile (2 mL).

  • Addition of Amine: Add morpholine (1.0 mmol) to the suspension and stir at room temperature until a homogeneous solution is formed.

  • Crystallization: Allow the reaction mixture to stand without stirring at room temperature. Colorless crystals of the intermediate should deposit after approximately 1 hour.

  • Isolation: Let the reaction stand overnight to ensure complete crystallization. Cool the mixture to 0 °C for 1 hour.

  • Washing and Drying: Collect the crystals by filtration, wash with ice-cold acetonitrile, and dry to obtain the intermediate product in approximately 51% yield.

dihydrofuran_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions glycolaldehyde Glycolaldehyde reaction_mixture Three-Component Reaction glycolaldehyde->reaction_mixture indole Indole indole->reaction_mixture dicarbonyl 1,3-Dicarbonyl dicarbonyl->reaction_mixture catalyst Catalyst (e.g., FeCl₃·6H₂O/meglumine) catalyst->reaction_mixture catalyzes solvent Solvent (e.g., Water) solvent->reaction_mixture product 3-(Indol-3-yl)-2,3-dihydrofuran reaction_mixture->product

Fig. 2: Workflow for Dihydrofuran Synthesis.

Other Notable Applications

  • Hydrogenation to Ethylene Glycol: Glycolaldehyde is a direct precursor to ethylene glycol, a major commodity chemical. The catalytic hydrogenation of glycolaldehyde is a key step in various bio-based routes to ethylene glycol.[4]

  • Oxidation to Glycolic Acid: Selective oxidation of glycolaldehyde over catalysts like platinum on carbon (Pt/C) can yield glycolic acid with high selectivity.[5] Glycolic acid is used in cosmetics, pharmaceuticals, and for producing biodegradable polymers.[5]

  • Enzymatic Conversions: Enzymes such as alcohol oxidases can catalyze the conversion of glycolaldehyde to glyoxal.[6] Furthermore, aldolases can be used for asymmetric self- and cross-aldol reactions of glycolaldehyde, demonstrating its potential in biocatalysis for forming larger sugars.[7]

These applications highlight the significant potential of glycolaldehyde as a renewable and versatile C2 platform molecule in modern organic synthesis, effectively harnessing the reactivity inherent to the this compound system in a stable and practical form.

References

Application Note: Trapping and Characterization of Reactive Intermediates in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Reactive intermediates are transient, highly reactive molecules generated during the metabolic process of a drug (xenobiotic). While often part of the detoxification pathway, these intermediates can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and other organ toxicities.[1][2] The early identification and structural characterization of these reactive species are critical in drug discovery and development to mitigate potential safety liabilities.[2][3] This application note provides an overview of the principles and methodologies for trapping and characterizing reactive intermediates, aimed at researchers, scientists, and drug development professionals.

Principle of Trapping

Due to their inherent instability and short lifespan, reactive intermediates are not typically detected by standard analytical methods.[4] The core strategy for their detection involves "trapping," where a stable, nucleophilic agent is introduced into an in vitro metabolic system. This trapping agent reacts with the electrophilic reactive intermediate to form a stable, detectable conjugate (adduct).[5][6] Subsequent analysis of these adducts by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (LC-MS/MS) allows for the indirect identification and structural elucidation of the original reactive intermediate.[1]

Common Trapping Agents

The choice of trapping agent depends on the nature of the reactive intermediate being targeted. Reactive metabolites are generally classified as "soft" or "hard" electrophiles.

  • Soft Electrophiles: These include species like quinones, quinone-imines, epoxides, and Michael acceptors. They are effectively trapped by soft nucleophiles.

    • Glutathione (GSH): The most widely used trapping agent, as it mimics the endogenous detoxification pathway.[4][7] GSH is a tripeptide that readily reacts with a broad range of soft electrophiles.[8]

  • Hard Electrophiles: These are typically charged species such as iminium ions and alkyl carbocations. They react more readily with hard nucleophiles.

    • Potassium Cyanide (KCN): Effective for trapping iminium ions formed from the oxidation of cyclic amines.[4][8]

    • Semicarbazide: Used to trap reactive aldehydes and ketones.[4]

Isotope-labeled trapping agents (e.g., stable isotope-labeled GSH) are often used to facilitate the detection of adducts in complex biological matrices, as they produce a characteristic isotopic doublet in the mass spectrum.[4][8]

Analytical Characterization

LC-MS/MS is the primary analytical tool for the characterization of trapped reactive metabolite adducts.[1] Several MS-based techniques are employed:

  • Neutral Loss Scanning: This method screens for the loss of a specific neutral fragment from the precursor ion. For GSH adducts, a characteristic neutral loss of 129 Da (pyroglutamic acid) is monitored in positive ion mode.[9][10][11]

  • Precursor Ion Scanning: This technique scans for all precursor ions that fragment to a specific product ion. For GSH adducts, a precursor ion scan for m/z 272 in negative ion mode can be used.[9][12]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which aids in the unambiguous identification of the elemental composition of the adducts and reduces false positives.[4][13]

  • Multiple Reaction Monitoring (MRM): A highly sensitive and selective method for detecting and quantifying specific, known adducts.[14][15]

Quantitative Data Summary

The following table summarizes typical concentrations and key mass spectrometric information used in reactive intermediate trapping experiments.

ParameterValue/InformationApplication/Rationale
Test Compound Concentration 1 - 50 µMConcentration range for initial screening in in vitro incubations.
Human Liver Microsomes (HLM) 0.5 - 2 mg/mLSource of metabolic enzymes (e.g., Cytochrome P450s).
NADPH (Cofactor) 1 - 2 mMEssential cofactor for many P450-mediated metabolic reactions.
Glutathione (GSH) 1 - 10 mMTrapping agent for soft electrophiles.
Potassium Cyanide (KCN) 1 - 5 mMTrapping agent for hard electrophiles (e.g., iminium ions).
Semicarbazide 1 - 5 mMTrapping agent for aldehydes and ketones.
GSH Adduct Neutral Loss (MS) 129 DaCharacteristic loss of pyroglutamic acid from GSH adducts in positive ion mode.[10][13][16]
GSH Adduct Precursor Ion (MS) m/z 272Corresponds to the glutamate-cysteine fragment of GSH in negative ion mode.[9]

Experimental Protocols

Protocol 1: In Vitro Screening for Reactive Intermediates Using Glutathione Trapping

This protocol outlines a general procedure for screening a test compound for the formation of reactive intermediates using human liver microsomes and glutathione as the trapping agent.

1. Materials and Reagents:

  • Test compound

  • Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Reduced Glutathione (GSH)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH

  • Acetonitrile (ACN) with 0.1% formic acid

  • Methanol (MeOH)

  • Water, HPLC grade

  • 96-well plates or microcentrifuge tubes

2. Preparation of Solutions:

  • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO, ACN, or MeOH).

  • GSH Stock: Prepare a 100 mM stock solution of GSH in potassium phosphate buffer.

  • NADPH Stock: Prepare a 10 mM stock solution of NADPH in potassium phosphate buffer (prepare fresh).

3. Incubation Procedure:

  • Prepare incubation mixtures in microcentrifuge tubes. For each test compound, prepare at least two sets of incubations: one with the NADPH regenerating system (+NADPH) and one without (-NADPH) to serve as a negative control.

  • To each tube, add the following in order:

    • Potassium Phosphate Buffer (to final volume of 200 µL)

    • HLM (to a final concentration of 1 mg/mL)

    • GSH (to a final concentration of 5 mM)

    • Test Compound (to a final concentration of 10 µM)

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system (to a final concentration of 1 mM NADPH) to the "+NADPH" tubes. Add an equal volume of buffer to the "-NADPH" tubes.

  • Incubate for 60 minutes at 37°C with gentle shaking.

  • Terminate the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex the samples and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Analyze the samples using a high-resolution mass spectrometer.

  • Acquire data in both positive and negative ion modes.

  • Process the data by searching for the predicted mass of potential GSH adducts and by using data mining techniques such as neutral loss scanning for 129 Da in positive mode and precursor ion scanning for m/z 272 in negative mode.

Protocol 2: Trapping of Iminium Ion Intermediates with Potassium Cyanide

This protocol is specifically designed to trap iminium ions, which are hard electrophiles.

1. Materials and Reagents:

  • Same as Protocol 1, with the exception of using Potassium Cyanide (KCN) instead of GSH.

  • Caution: KCN is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

2. Preparation of Solutions:

  • KCN Stock: Prepare a 100 mM stock solution of KCN in potassium phosphate buffer.

3. Incubation Procedure:

  • Follow the incubation procedure outlined in Protocol 1, but replace GSH with KCN to a final concentration of 2 mM.

  • The termination and sample preparation steps remain the same.

4. LC-MS/MS Analysis:

  • Analyze the samples by LC-MS/MS.

  • Data analysis will involve searching for the predicted mass of the parent compound plus a cyanide moiety (+26 Da, accounting for the loss of a proton).

Visualizations

G cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis cluster_result Outcome prep_reagents Prepare Reagents (HLM, Buffer, Cofactors) add_compound Add Test Compound & Trapping Agent (e.g., GSH) prep_reagents->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate Reaction (Add Cold Acetonitrile) incubate->stop_reaction centrifuge Centrifuge & Collect Supernatant stop_reaction->centrifuge lcms_analysis LC-MS/MS Analysis centrifuge->lcms_analysis data_mining Data Mining (Neutral Loss, Precursor Ion Scan) lcms_analysis->data_mining identify_adducts Identify Potential Reactive Metabolite Adducts data_mining->identify_adducts

Caption: Workflow for in vitro reactive intermediate trapping.

G Drug Parent Drug P450 CYP450 Enzymes (+NADPH) Drug->P450 Metabolism RI Electrophilic Reactive Intermediate P450->RI GSH Glutathione (GSH) (Trapping Agent) RI->GSH Trapping Protein Cellular Protein RI->Protein Covalent Binding Adduct Stable GSH Adduct GSH->Adduct LCMS Detection by LC-MS/MS Adduct->LCMS CovalentBinding Covalent Binding & Potential Toxicity Protein->CovalentBinding

Caption: Bioactivation, trapping, and toxicity pathway.

References

Troubleshooting & Optimization

Technical Support Center: (Z)-ethene-1,2-diol Synthesis and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and isolation of (Z)-ethene-1,2-diol. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so challenging to synthesize and isolate?

A1: The primary challenge stems from the fact that this compound is the enol tautomer of glycolaldehyde.[1][2] Tautomers are isomers that readily interconvert, and the keto-enol equilibrium for most simple aldehydes and ketones strongly favors the more stable keto form.[3][4] this compound is a highly reactive intermediate, making it prone to rapidly tautomerize to its more stable keto form, glycolaldehyde, which complicates its isolation.[1][5]

Q2: What is the most successful reported method for synthesizing this compound?

A2: The first gas-phase identification and characterization of this compound was achieved through the flash vacuum pyrolysis of bis-exo-5-norbornene-2,3-diol at 750 °C.[1][2][6] This high-temperature process facilitates a retro-Diels-Alder reaction, yielding this compound in the gas phase where it is stable enough for spectroscopic characterization.[1]

Q3: My yield appears to be non-existent or extremely low. What are the potential causes?

A3: Several factors could contribute to low or undetectable yields:

  • Keto-Enol Tautomerization: The primary reason for low yield is the inherent instability of the enol form, which rapidly converts to the more stable keto tautomer, glycolaldehyde.[3][4]

  • Reaction Conditions: The synthesis requires very specific and extreme conditions, such as high-temperature flash vacuum pyrolysis.[1] Deviations from the optimal temperature (750 °C) or pressure can prevent the desired retro-Diels-Alder reaction or lead to decomposition.

  • Precursor Purity: Impurities in the starting material, bis-exo-5-norbornene-2,3-diol, can lead to unwanted side reactions.

  • Isolation Technique: this compound is highly reactive and has only been successfully characterized in the gas phase immediately following synthesis.[1][2] Attempts at isolation using standard condensed-phase techniques (like column chromatography or extraction) are likely to fail due to its instability.

Q4: How can I confirm the presence of this compound if it's too unstable to isolate?

A4: Due to its transient nature, confirmation requires in-situ analysis techniques. Rotational spectroscopy has been successfully used to identify and characterize this compound in the gas phase.[1][5] The experimental spectral data can be compared against high-level quantum-chemical calculations for confirmation.[6]

Q5: Are there any stabilizing factors for the enol form that I can leverage?

A5: While generally less stable, enol forms can be stabilized by factors such as intramolecular hydrogen bonding and conjugation.[4][7] For 1,3-dicarbonyl compounds, the enol form can predominate due to the formation of a stable six-membered ring via hydrogen bonding.[4] In the case of this compound, its gauche conformation is stabilized by intramolecular hydrogen bonding between the two hydroxyl groups.[8][9][10] However, this inherent stability is often not sufficient to prevent tautomerization under normal laboratory conditions.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Product Detected 1. Rapid Tautomerization: The product converted to glycolaldehyde before analysis.[3][4]2. Incorrect Pyrolysis Temperature: The temperature was too low for the retro-Diels-Alder reaction or too high, causing decomposition.[1]3. Ineffective Detection Method: The analytical technique used is unsuitable for a highly reactive, gas-phase intermediate.1. Utilize an in-line, gas-phase detection method like rotational spectroscopy immediately post-pyrolysis.[1][5]2. Calibrate the furnace and ensure a stable temperature of 750 °C is maintained throughout the quartz tube.[6]3. Switch to a proven analytical method. Standard methods like NMR or GC-MS on collected fractions are unlikely to work.
Low Signal-to-Noise Ratio in Spectrum 1. Low Precursor Vapor Pressure: Insufficient precursor is entering the pyrolysis tube.2. Suboptimal Spectrometer Settings: The detection parameters are not optimized for the target molecule.1. Gently heat the precursor reservoir to increase its vapor pressure, ensuring it does not decompose before pyrolysis.2. Optimize spectrometer settings based on the predicted spectroscopic parameters from quantum-chemical calculations.[6]
Product Decomposes Upon Attempted Isolation 1. Inherent Instability: this compound is a highly reactive intermediate that is not stable in a condensed phase.[1][5]2. Presence of Catalysts: Trace amounts of acid or base will catalyze the tautomerization to glycolaldehyde.[4][11]1. Avoid traditional isolation techniques. Characterization must be performed in the gas phase where the molecule is kinetically trapped.2. Ensure the entire apparatus is scrupulously clean and free from acidic or basic residues.

Quantitative Data Summary

The identification of this compound was confirmed by comparing experimentally determined spectroscopic parameters with those predicted by high-level quantum-chemical calculations, which showed very good agreement.[1][6]

ParameterTypePredicted ValueExperimental Value
A Rotational Constant10486.2 MHz10471.9 MHz
B Rotational Constant9368.1 MHz9355.5 MHz
C Rotational Constant4939.9 MHz4934.3 MHz
μa Dipole Moment0.00 D-
μb Dipole Moment2.65 D-
μc Dipole Moment0.00 D-

Data sourced from computational and experimental results reported in the identification of this compound.[1][6]

Experimental Protocols

Key Experiment: Gas-Phase Synthesis via Flash Vacuum Pyrolysis

This protocol describes the method used for the first successful synthesis and identification of this compound.[1][2]

Objective: To generate this compound in the gas phase for spectroscopic analysis.

Materials:

  • Precursor: bis-exo-5-norbornene-2,3-diol

  • Tubular furnace

  • Quartz tube (approx. 30 cm length)

  • High-vacuum system

  • Rotational spectrometer

Methodology:

  • Apparatus Setup: A 30 cm long quartz tube is placed within a tubular furnace. The inlet of the tube is connected to a chamber containing the solid precursor, bis-exo-5-norbornene-2,3-diol. The outlet is connected via a high-vacuum system to the rotational spectrometer.

  • Pyrolysis: The furnace is heated to a stable temperature of 750 °C.[1]

  • Precursor Introduction: The precursor is vaporized and passed through the heated quartz tube. The high temperature induces a retro-Diels-Alder reaction.

  • Product Formation: The pyrolysis of bis-exo-5-norbornene-2,3-diol yields cyclopentadiene and the target molecule, this compound.

  • In-situ Analysis: The gas-phase products exiting the furnace are immediately introduced into the rotational spectrometer for analysis and characterization.[1]

Visualizations

experimental_workflow cluster_start Synthesis Stage cluster_products Gas-Phase Products cluster_analysis Analysis Stage precursor Precursor: bis-exo-5-norbornene-2,3-diol pyrolysis Flash Vacuum Pyrolysis (750 °C) precursor->pyrolysis Vaporization diol This compound (Target Molecule) pyrolysis->diol Retro-Diels-Alder side_product Cyclopentadiene (Byproduct) pyrolysis->side_product spectroscopy Rotational Spectroscopy diol->spectroscopy In-situ analysis comparison Data Comparison & Confirmation spectroscopy->comparison Experimental Spectrum quantum_calc Quantum-Chemical Calculations quantum_calc->comparison Predicted Parameters

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

Technical Support Center: Optimizing Pyrolysis for Enol Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of pyrolysis temperature for enol formation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of producing enols via pyrolysis?

Enols are vinyl alcohols, characterized by a C=C-OH functional group. They exist in equilibrium with their corresponding keto forms (aldehydes or ketones) through a process called keto-enol tautomerism. Pyrolysis can be utilized to produce enol-rich bio-oil by thermally decomposing biomass or specific organic precursors. The high temperatures in pyrolysis can favor the formation of ketones and other carbonyl compounds, which can then tautomerize to their enol forms. The stability of the enol is influenced by factors such as substitution, conjugation, hydrogen bonding, and aromaticity.[1][2]

Q2: What is the optimal temperature range for enol formation during pyrolysis?

The optimal temperature for enol formation is not a single value but rather a range that depends on the feedstock and desired product distribution. Generally, moderate to high temperatures are required to induce the thermal cracking necessary for the formation of enol precursors like ketones and aldehydes.

For lignocellulosic biomass, pyrolysis is often conducted between 400°C and 650°C.[3] Lower temperatures in this range may favor the formation of a liquid bio-oil rich in a variety of oxygenated compounds, including ketones.[4] Higher temperatures tend to favor the production of syngas.[5] The ideal temperature is a compromise to maximize the yield of ketones and aldehydes, which are the direct precursors to enols, while minimizing secondary reactions that might degrade these target compounds.

Q3: How does the feedstock composition affect enol yield?

The composition of the feedstock is a critical factor. Lignocellulosic biomass, which is composed of cellulose, hemicellulose, and lignin, will yield a complex bio-oil containing a mixture of phenols, furans, ketones, and other oxygenates.[3]

  • Cellulose and Hemicellulose: Pyrolysis of these components tends to produce more ketones and aldehydes, which are direct precursors to enols.[6]

  • Lignin: Lignin pyrolysis primarily yields phenolic compounds. While some of these phenols are themselves enols (e.g., phenol is the enol form of cyclohexa-2,4-dienone), the focus is often on non-aromatic enols.

For targeted enol synthesis, starting with a precursor rich in carbonyl functionalities, such as specific esters or ketones, can provide a more direct route.

Q4: What is the role of catalysts in optimizing enol formation?

Catalysts play a significant role in directing the pyrolysis reaction towards specific products. The use of acidic or basic catalysts can influence the keto-enol equilibrium and promote the formation of desired carbonyl compounds.

  • Acidic Catalysts (e.g., Zeolites like HZSM-5): These are known to promote dehydration and decarbonylation reactions, leading to the formation of aromatic hydrocarbons and reducing the yield of oxygenated compounds.[1] While they can produce ketones, they may also promote secondary reactions that consume them.

  • Basic Catalysts (e.g., metal oxides): These can potentially favor enolate formation, a key intermediate in keto-enol tautomerism. However, their application in pyrolysis for enol production is less commonly documented and would require empirical optimization.

Catalytic pyrolysis is a complex field, and the choice of catalyst depends heavily on the feedstock and the target enol.[7][8]

Troubleshooting Guides

Issue 1: Low Yield of Target Enol or Keto Precursor

Possible Cause Troubleshooting Step
Inappropriate Pyrolysis Temperature The pyrolysis temperature may be too low for efficient decomposition or too high, leading to secondary cracking of the desired products into gases. Systematically vary the pyrolysis temperature (e.g., in 25-50°C increments) within the 400-600°C range to find the optimal point for your specific feedstock.[4][5]
Unsuitable Feedstock The feedstock may not be rich in the necessary precursors for your target enol. Consider using a different biomass source with a higher cellulose or hemicellulose content. For more specific synthesis, a pure compound like a specific ester or ketone could be used as the feedstock.
Inefficient Condensation of Products The volatile enols or their keto tautomers may not be efficiently captured in the liquid product. Ensure your condensation train is sufficiently cold (e.g., using a dry ice/acetone bath) to trap volatile organic compounds effectively.
Non-optimal Heating Rate or Residence Time Fast heating rates and short residence times are generally preferred for maximizing liquid bio-oil yield.[8] If your system allows, adjust these parameters to minimize secondary reactions that can degrade your target compounds.

Issue 2: Complex Bio-oil with Difficult Separation of the Target Enol

Possible Cause Troubleshooting Step
Inherent Complexity of Biomass Pyrolysis Lignocellulosic biomass will always produce a complex mixture.[3] Consider a multi-step purification process for your bio-oil, such as liquid-liquid extraction or column chromatography, to isolate the fraction containing your target enol.[9]
Lack of Catalytic Selectivity The pyrolysis process may be non-selective. Experiment with different catalysts (e.g., zeolites, metal oxides) to steer the reaction towards the formation of a more specific set of products, potentially simplifying the downstream separation.[7]

Issue 3: Inaccurate Quantification of Enol Content

Possible Cause Troubleshooting Step
Inappropriate Analytical Technique Enols can be reactive and may interconvert with their keto forms during analysis. Use a combination of analytical techniques for robust quantification.
Instrument Calibration Issues Ensure your analytical instruments (GC-MS, NMR, FTIR) are properly calibrated with appropriate standards for the compounds you are trying to quantify.
Sample Preparation Artifacts The sample preparation method may be altering the composition of the bio-oil. Minimize sample exposure to heat and oxygen and use derivatization techniques where appropriate to stabilize the analytes before analysis.[10]

Data Presentation

Table 1: Effect of Pyrolysis Temperature on Product Yields from Lignocellulosic Biomass

Pyrolysis Temperature (°C)Bio-oil Yield (wt%)Biochar Yield (wt%)Gas Yield (wt%)
40045 - 5525 - 3515 - 25
50050 - 6020 - 3020 - 30
60040 - 5015 - 2530 - 40

Note: These are general ranges and can vary significantly with feedstock type, reactor configuration, and other process parameters.[4][5]

Experimental Protocols

1. Experimental Protocol for Fast Pyrolysis of Lignocellulosic Biomass

This protocol outlines a general procedure for the fast pyrolysis of lignocellulosic biomass in a lab-scale reactor.

  • Feedstock Preparation:

    • Dry the lignocellulosic biomass (e.g., pine wood, rice husk) at 105°C for 24 hours to a moisture content of <10%.

    • Grind the dried biomass to a particle size of 0.5-2 mm.

  • Pyrolysis Procedure:

    • Set the pyrolysis reactor to the desired temperature (e.g., 500°C).

    • Purge the reactor with an inert gas (e.g., nitrogen) at a flow rate of 100-500 mL/min to create an oxygen-free environment.

    • Introduce a known mass of the prepared biomass into the hot reactor using a feeder system.

    • Maintain a short vapor residence time (typically <2 seconds).

    • Rapidly condense the pyrolysis vapors in a series of condensers, with the first cooled by chilled water and the second by a dry ice/acetone bath.

    • Collect the liquid bio-oil and solid biochar.

    • Measure the mass of the collected bio-oil and biochar to calculate their yields. The gas yield is typically determined by difference.

  • Product Analysis:

    • Analyze the composition of the bio-oil using GC-MS, FTIR, and ³¹P NMR to identify and quantify the enol and ketone content.

2. Protocol for ³¹P NMR Analysis of Hydroxyl Groups in Bio-oil

This protocol provides a method for the quantitative determination of different types of hydroxyl groups (aliphatic, phenolic, and carboxylic) in bio-oil, which is essential for enol analysis.[11][12][13][14]

  • Sample Preparation:

    • Accurately weigh approximately 30 mg of the bio-oil sample into a vial.

    • Add a known amount of an internal standard (e.g., N-hydroxy-5-norbornene-2,3-dicarboximide).

    • Add a solvent mixture of pyridine and deuterated chloroform (CDCl₃).

    • Add a phosphitylating reagent (2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, TMDP).

    • Seal the vial and shake until the sample is fully dissolved and derivatized.

  • NMR Acquisition:

    • Transfer the prepared sample to an NMR tube.

    • Acquire the ³¹P NMR spectrum using a spectrometer with appropriate parameters (e.g., a relaxation delay of 10 s).

  • Data Analysis:

    • Integrate the signals corresponding to the derivatized aliphatic-OH, phenolic-OH, and carboxylic-OH groups, as well as the internal standard.

    • Calculate the concentration of each type of hydroxyl group relative to the internal standard.

Mandatory Visualizations

Experimental_Workflow cluster_prep Feedstock Preparation cluster_pyrolysis Pyrolysis cluster_products Product Collection cluster_analysis Product Analysis Drying Drying of Biomass Grinding Grinding to Particle Size Drying->Grinding Reactor Pyrolysis Reactor (e.g., 500°C, N2 atm) Grinding->Reactor Condensation Condensation Train Reactor->Condensation Biochar Biochar Reactor->Biochar Bio_oil Bio-oil Condensation->Bio_oil Gas Non-condensable Gases Condensation->Gas GCMS GC-MS Bio_oil->GCMS FTIR FTIR Bio_oil->FTIR NMR 31P NMR Bio_oil->NMR

Caption: Experimental workflow for enol production via pyrolysis.

Troubleshooting_Logic Start Low Enol Yield CheckTemp Is Pyrolysis Temperature Optimized? Start->CheckTemp AdjustTemp Vary Temperature (400-600°C) CheckTemp->AdjustTemp No CheckFeedstock Is Feedstock Appropriate? CheckTemp->CheckFeedstock Yes AdjustTemp->CheckFeedstock ChangeFeedstock Select Feedstock with High Cellulose/Hemicellulose Content CheckFeedstock->ChangeFeedstock No CheckCondensation Is Condensation Efficient? CheckFeedstock->CheckCondensation Yes ChangeFeedstock->CheckCondensation ImproveCondensation Use Colder Condensation Train CheckCondensation->ImproveCondensation No CheckCatalyst Is a Catalyst Being Used? CheckCondensation->CheckCatalyst Yes ImproveCondensation->CheckCatalyst AddCatalyst Introduce Acidic or Basic Catalyst CheckCatalyst->AddCatalyst No Success Improved Enol Yield CheckCatalyst->Success Yes AddCatalyst->Success

Caption: Troubleshooting logic for low enol yield in pyrolysis.

References

Technical Support Center: (Z)-Ethene-1,2-diol Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing the rearrangement of (Z)-ethene-1,2-diol to its tautomer, glycolaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and glycolaldehyde?

A1: this compound is the enol tautomer of glycolaldehyde. Tautomers are constitutional isomers that readily interconvert. In this case, the interconversion involves the migration of a proton and the shifting of a double bond. This equilibrium is known as keto-enol tautomerism, with glycolaldehyde being the "keto" form (an aldehyde) and this compound being the "enol" form.

Q2: Why is my synthesized this compound rearranging to glycolaldehyde?

A2: The keto form of most simple aldehydes and ketones is thermodynamically more stable than the enol form. Therefore, the equilibrium often favors the formation of glycolaldehyde. This rearrangement can be catalyzed by the presence of acids or bases in your reaction mixture or solvent.

Q3: What are the key factors that I can control to minimize this rearrangement?

A3: The three primary factors you can control to favor the stability of this compound are:

  • Solvent Choice: Non-polar, aprotic solvents are generally preferred as they are less likely to participate in proton transfer that facilitates tautomerization.[1][2]

  • Temperature: Lower temperatures slow down the rate of tautomerization and can shift the equilibrium to favor the enol form.

  • pH Control: Maintaining a strictly neutral pH is crucial. Both acidic and basic conditions can catalyze the rearrangement to glycolaldehyde.

Q4: How can I confirm the presence and quantify the ratio of this compound and glycolaldehyde in my sample?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective technique for both identifying and quantifying the two tautomers.[3][4] The proton (¹H) NMR spectra will show distinct signals for the vinylic protons of the enol and the aldehydic proton of the keto form, allowing for integration and calculation of their relative concentrations.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Complete conversion to glycolaldehyde observed in NMR. 1. Presence of acidic or basic impurities in the solvent or glassware.2. Use of a protic or polar solvent (e.g., methanol, water).3. Elevated reaction or work-up temperature.1. Use freshly distilled, anhydrous, non-polar, aprotic solvents (e.g., benzene-d6, toluene-d8 for NMR). Ensure all glassware is thoroughly dried and, if necessary, base-washed and neutralized.2. Switch to a non-polar, aprotic solvent. If a polar solvent is required, consider a polar aprotic option like DMSO-d6, but be aware it may still influence the equilibrium.3. Perform the reaction and subsequent handling at low temperatures (e.g., -78 °C to 0 °C).
A mixture of this compound and glycolaldehyde is present, but the ratio of glycolaldehyde is too high. 1. The reaction has not been sufficiently cooled.2. The pH of the reaction medium is not strictly neutral.3. The sample has been stored for too long or at too high a temperature before analysis.1. Implement more rigorous temperature control throughout the experiment using a cryostat or appropriate cooling baths.2. If possible, buffer the reaction at a neutral pH or work under inert conditions to exclude atmospheric CO2 which can form carbonic acid in the presence of water.3. Analyze the sample by NMR as quickly as possible after preparation and store at low temperatures (e.g., in a -80 °C freezer) in a suitable deuterated solvent.
Difficulty in isolating pure this compound. This compound is inherently unstable and difficult to isolate as a pure substance in solution at room temperature.1. Consider in-situ generation and immediate use in a subsequent reaction step.2. Trapping the enol by derivatizing the hydroxyl groups can prevent tautomerization. For example, reaction with a silylating agent to form a silyl enol ether.

Data Presentation

The stability of the enol form is highly dependent on the experimental conditions. The following table summarizes the expected qualitative effects of solvent, temperature, and pH on the this compound/glycolaldehyde equilibrium.

Parameter Condition to Favor this compound Condition to Favor Glycolaldehyde Rationale
Solvent Non-polar, aprotic (e.g., benzene, cyclohexane)Polar, protic (e.g., water, methanol)Polar protic solvents can facilitate proton transfer required for tautomerization through hydrogen bonding.[1]
Temperature Low Temperature (e.g., < 0 °C)High TemperatureIncreasing temperature provides the activation energy for the rearrangement to the more stable keto form.
pH Neutral (pH ≈ 7)Acidic (pH < 7) or Basic (pH > 7)Both acid and base catalyze the tautomerization process.[5] In strongly basic solutions, the enolate of glycolaldehyde can form.[6]

Note: Specific quantitative data for the equilibrium of this compound and glycolaldehyde under various conditions is scarce in the literature due to the high reactivity of the enol form.

Experimental Protocols

Protocol 1: General Handling Procedure to Minimize Rearrangement

This protocol outlines general best practices for handling this compound to maintain its stability.

  • Solvent Selection and Preparation:

    • Choose a non-polar, aprotic solvent (e.g., benzene, toluene, or hexane).

    • Ensure the solvent is anhydrous and freshly distilled.

    • For NMR studies, use the corresponding deuterated solvents (e.g., benzene-d6).

  • Glassware Preparation:

    • All glassware should be oven-dried or flame-dried under vacuum to remove any adsorbed water.

    • To remove acidic residues, wash glassware with a base (e.g., a dilute ammonia solution), followed by thorough rinsing with deionized water and then a final rinse with acetone before drying.

  • Temperature Control:

    • Conduct all manipulations, including reactions, extractions, and transfers, at low temperatures (ideally ≤ 0 °C).

    • Use appropriate cooling baths (e.g., ice-water, ice-salt, or dry ice-acetone).

  • pH Control:

    • Avoid the use of acidic or basic reagents unless absolutely necessary for a subsequent reaction step.

    • If an aqueous workup is required, use a buffered neutral solution and perform the extraction quickly at low temperatures.

  • Analysis:

    • Prepare samples for analysis (e.g., NMR) at low temperatures.

    • Acquire data as soon as possible after sample preparation.

    • If immediate analysis is not possible, store the sample at -80 °C.

Protocol 2: Synthesis of this compound via Retro-Diels-Alder Reaction (Conceptual)

This method is based on the gas-phase synthesis of this compound and provides a conceptual framework for its generation in a laboratory setting.[7]

  • Precursor Synthesis: Synthesize a suitable Diels-Alder adduct that can release this compound upon thermal decomposition. A common precursor for similar enols is an anthracene or norbornene adduct.[7]

  • Flash Vacuum Pyrolysis (FVP): The retro-Diels-Alder reaction is typically carried out under high vacuum and high temperature. The precursor is sublimed through a hot tube (pyrolysis zone).

  • Trapping: The highly reactive this compound is then trapped at very low temperatures on a cold finger or in a cryogenic matrix for analysis. Alternatively, it can be directly passed into a solution of a trapping reagent at low temperature.

Note: This is an advanced technique requiring specialized equipment. Direct isolation of this compound in solution from this method is challenging.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction/Handling cluster_analysis Analysis/Use Solvent Solvent Glassware Glassware Low_Temp Low Temperature (e.g., 0°C) Glassware->Low_Temp Combine Reactants Neutral_pH Neutral pH Inert_Atmosphere Inert Atmosphere NMR Immediate NMR Analysis Inert_Atmosphere->NMR Sample Preparation In_Situ In-situ Trapping/ Further Reaction

Caption: Workflow for minimizing the rearrangement of this compound.

logical_relationship cluster_factors Factors Promoting Rearrangement Z_Ethene_1_2_diol This compound (Enol Form) Glycolaldehyde Glycolaldehyde (Keto Form) Z_Ethene_1_2_diol->Glycolaldehyde Tautomerization Acid_Base Acid/Base Catalysis Acid_Base->Glycolaldehyde High_Temp High Temperature High_Temp->Glycolaldehyde Polar_Protic_Solvent Polar Protic Solvent Polar_Protic_Solvent->Glycolaldehyde

Caption: Factors influencing the rearrangement to glycolaldehyde.

References

Technical Support Center: Managing Polymerization of Reactive Enols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the polymerization of reactive enols.

Frequently Asked Questions (FAQs)

Q1: What are the common visual and analytical indicators of enol polymerization in my experiment?

A1: Unwanted polymerization of reactive enols can manifest in several ways. Visually, you might observe the formation of an unexpected precipitate, an increase in viscosity, or a noticeable color change in your reaction mixture. Analytically, you may see a decrease in the concentration of your starting material, the appearance of broad, poorly defined peaks in your NMR spectrum, or the emergence of high molecular weight species in your chromatograms (e.g., GPC/SEC).

Q2: My reaction mixture has turned viscous and is showing a broad hump in the NMR. What immediate steps should I take?

A2: These are strong indicators of polymerization. Immediately cool down the reaction to slow down the process. If possible and safe, dilute the mixture with a suitable, non-reactive solvent to reduce the concentration of the reactive enol. At this point, it is crucial to analyze a sample to confirm polymerization. If confirmed, you will need to consider purifying the remaining monomer from the polymer. Standard purification techniques such as crystallization, distillation, or chromatography can be effective.[1][2]

Q3: How does the choice of solvent affect the stability of my reactive enol?

A3: Solvent polarity plays a significant role in the keto-enol tautomeric equilibrium.[3] Generally, non-polar solvents tend to stabilize the enol form, which can increase the risk of polymerization.[3] This is because polar solvents can form hydrogen bonds with the keto form, making it more stable.[3] Conversely, in non-polar solvents, the enol form can be stabilized by intramolecular hydrogen bonding.[3] When dealing with a reactive enol, consider using a more polar, aprotic solvent if compatible with your reaction chemistry.

Q4: Can temperature fluctuations during my experiment lead to polymerization?

A4: Yes, temperature can significantly influence the rate of polymerization. An increase in temperature often accelerates the rate of polymerization. For some compounds, higher temperatures can shift the keto-enol equilibrium toward the more stable keto form, but for reactive enols, elevated temperatures primarily increase the rate of the polymerization reaction itself. It is crucial to maintain strict temperature control throughout your experiment. If you suspect polymerization, lowering the temperature is a critical first step.

Q5: What types of inhibitors can I use to prevent enol polymerization, and how do I choose one?

A5: Polymerization inhibitors are compounds that can scavenge the radical species that initiate polymerization. Common classes of inhibitors include phenolic compounds (like hydroquinone and butylated hydroxytoluene - BHT) and stable nitroxide radicals (like TEMPO). The choice of inhibitor depends on the specific enol, the reaction conditions (temperature, solvent), and the desired duration of inhibition. Phenolic inhibitors are often effective in the presence of oxygen. It is advisable to screen a small selection of inhibitors at varying concentrations to determine the most effective one for your system.

Troubleshooting Guides

Problem 1: Unexpected Precipitate Formation
  • Observation: A solid material precipitates from your reaction mixture unexpectedly.

  • Initial Assessment:

    • Is the precipitate your desired product crashing out of solution?

    • Could it be a salt byproduct?

    • Does the precipitate appear amorphous or polymeric?

  • Troubleshooting Steps:

    • Isolate and Analyze: Filter a small amount of the precipitate and the supernatant. Analyze both by techniques like NMR, IR, and LC-MS to identify their composition. A broad, featureless NMR spectrum of the solid is indicative of a polymer.

    • Solubility Test: Test the solubility of the precipitate in various solvents. Polymers often exhibit limited solubility compared to their monomeric precursors.

    • Review Reaction Conditions:

      • Temperature: Were there any unexpected temperature increases?

      • Concentration: Was the concentration of the reactive enol too high?

      • Atmosphere: Was the reaction sensitive to air/oxygen, which can sometimes initiate polymerization?

  • Corrective Actions:

    • If polymerization is confirmed, attempt to recover the unreacted monomer from the supernatant.

    • For future experiments, consider the following preventative measures:

      • Lowering the reaction temperature.

      • Reducing the concentration of the reactive enol.

      • Adding a suitable polymerization inhibitor at the start of the reaction.

      • Ensuring an inert atmosphere if the enol is sensitive to oxidation.

Problem 2: Inconsistent Analytical Results
  • Observation: You observe inconsistent yields, purity profiles, or spectroscopic data between batches of the same reaction.

  • Initial Assessment:

    • Are all other reaction parameters (reagents, stoichiometry, time, temperature) identical?

    • Could there be partial polymerization occurring to varying extents in different batches?

  • Troubleshooting Steps:

    • Detailed Analysis of "Good" vs. "Bad" Batches: Use techniques like GPC/SEC to look for high molecular weight species in the "bad" batches. Compare the NMR spectra for the appearance of broad signals in the baseline.

    • Forced Degradation Study: Intentionally expose a small sample of your reactive enol to potential stressors (e.g., higher temperature, UV light, air) to see if you can induce polymerization and replicate the "bad" batch results.

  • Corrective Actions:

    • Identify and control the critical parameter that is leading to polymerization (e.g., temperature spikes, exposure to air).

    • Incorporate a polymerization inhibitor into the standard procedure.

    • Establish stricter controls on the purity of starting materials, as impurities can sometimes initiate polymerization.

Data Presentation

Table 1: Influence of Solvent on the Enol Content of 2,4-Pentanedione at Equilibrium

SolventDielectric Constant (ε)% Enol Form
Water80.115
Dimethyl Sulfoxide (DMSO)46.762
Acetone20.774
Chloroform4.886
Benzene2.394
Cyclohexane2.096

Data compiled from various sources demonstrating the general trend of increasing enol content with decreasing solvent polarity.[3]

Table 2: Common Polymerization Inhibitors and Their Typical Concentrations

InhibitorChemical ClassTypical Concentration RangeNotes
Hydroquinone (HQ)Phenolic100 - 1000 ppmEffective in the presence of oxygen.
4-Methoxyphenol (MEHQ)Phenolic10 - 500 ppmOften used for stabilizing acrylic monomers.
Butylated Hydroxytoluene (BHT)Phenolic200 - 2000 ppmA common antioxidant and polymerization inhibitor.
TEMPOStable Nitroxide Radical50 - 500 ppmHighly effective radical scavenger, often used in controlled radical polymerization.
Phenothiazine (PTZ)Thiazine100 - 1000 ppmEffective at higher temperatures.

Experimental Protocols

Protocol 1: Screening of Polymerization Inhibitors

Objective: To determine the most effective inhibitor and its optimal concentration for preventing the polymerization of a reactive enol.

Materials:

  • Reactive enol compound

  • A selection of polymerization inhibitors (e.g., HQ, BHT, TEMPO)

  • An appropriate solvent

  • Small reaction vials with stir bars

  • Heating block or oil bath

  • Analytical instrument for monitoring the reaction (e.g., HPLC, GC, NMR)

Procedure:

  • Prepare a stock solution of the reactive enol in the chosen solvent at the desired reaction concentration.

  • Prepare stock solutions of each inhibitor at a high concentration (e.g., 10,000 ppm).

  • Set up a series of reaction vials. One vial will be a negative control (no inhibitor). For each inhibitor, set up vials with a range of final concentrations (e.g., 50, 100, 200, 500 ppm).

  • Add the appropriate volume of the inhibitor stock solution to each vial.

  • Add the reactive enol stock solution to each vial to initiate the experiment.

  • Place the vials in the heating block at the desired reaction temperature and start stirring.

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • Quench the reaction in the aliquot if necessary (e.g., by cooling and dilution).

  • Analyze the aliquots to determine the concentration of the remaining reactive enol.

  • Data Analysis: Plot the concentration of the reactive enol versus time for each inhibitor and concentration. The most effective inhibitor will show the slowest decrease in enol concentration over time.

Protocol 2: Monitoring Enol Polymerization by ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the progress of enol polymerization.

Procedure:

  • Acquire a ¹H NMR spectrum of the pure reactive enol in a suitable deuterated solvent. Identify the characteristic peaks of the enol.

  • Set up the reaction as intended. At time zero, take an initial sample and acquire a ¹H NMR spectrum.

  • At regular intervals, withdraw samples from the reaction mixture.

  • Prepare each sample for NMR analysis by diluting with the deuterated solvent.

  • Acquire a ¹H NMR spectrum for each time point.

  • Data Analysis:

    • Qualitative: Observe the appearance of broad, unresolved signals, particularly in the baseline of the spectrum, which indicates the formation of polymeric species. Note any changes in the chemical shifts of the monomer peaks, which might suggest changes in the chemical environment.

    • Semi-quantitative: Integrate a well-resolved peak of the reactive enol and an internal standard (if used). A decrease in the relative integral of the enol peak over time indicates its consumption, potentially through polymerization.

Visualizations

EnolPolymerizationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Decomposition Enol_Radical Enol_Radical Radical->Enol_Radical Addition Enol_Monomer_1 Reactive Enol Enol_Monomer_1->Enol_Radical Dimer_Radical Dimer Radical Enol_Radical->Dimer_Radical Addition Enol_Monomer_2 Reactive Enol Enol_Monomer_2->Dimer_Radical Polymer_Chain Growing Polymer Chain Dimer_Radical->Polymer_Chain Further Addition Polymer_Chain_1 Growing Chain Stable_Polymer Stable Polymer Polymer_Chain_1->Stable_Polymer Combination Polymer_Chain_2 Growing Chain Polymer_Chain_2->Stable_Polymer

Caption: Radical polymerization mechanism of a reactive enol.

InhibitorScreeningWorkflow Start Start Prepare_Solutions Prepare stock solutions of reactive enol and inhibitors Start->Prepare_Solutions Setup_Reactions Set up reaction vials with varying inhibitor concentrations and a control Prepare_Solutions->Setup_Reactions Incubate Incubate at desired temperature with stirring Setup_Reactions->Incubate Sample_Collection Collect aliquots at pre-defined time points Incubate->Sample_Collection Analysis Analyze aliquots to quantify remaining enol concentration Sample_Collection->Analysis Data_Evaluation Plot concentration vs. time to determine inhibitor effectiveness Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: Experimental workflow for screening polymerization inhibitors.

TroubleshootingDecisionTree Problem Unexpected Polymerization Observed (Precipitate, Viscosity, etc.) Immediate_Action Immediate Action: Cool and Dilute Reaction Problem->Immediate_Action Analyze_Sample Analyze Sample (NMR, GPC, etc.) Immediate_Action->Analyze_Sample Confirm_Polymerization Confirm Polymerization? Not_Polymer Issue is Not Polymerization (e.g., Crystallization, Side Reaction) Confirm_Polymerization->Not_Polymer No Polymer_Confirmed Polymerization Confirmed Confirm_Polymerization->Polymer_Confirmed Yes Analyze_Sample->Confirm_Polymerization Investigate_Cause Investigate Root Cause Polymer_Confirmed->Investigate_Cause Add_Inhibitor Add Polymerization Inhibitor Polymer_Confirmed->Add_Inhibitor Temp_High Temperature Too High? Investigate_Cause->Temp_High Temperature? Conc_High Concentration Too High? Investigate_Cause->Conc_High Concentration? Air_Leak Air/Oxygen Exposure? Investigate_Cause->Air_Leak Atmosphere? Lower_Temp Lower Reaction Temperature Temp_High->Lower_Temp Lower_Conc Reduce Reactant Concentration Conc_High->Lower_Conc Inert_Atmosphere Use Inert Atmosphere Air_Leak->Inert_Atmosphere Implement_Solution Implement Preventative Measures Lower_Temp->Implement_Solution Lower_Conc->Implement_Solution Add_Inhibitor->Implement_Solution Inert_Atmosphere->Implement_Solution

Caption: Troubleshooting decision tree for enol polymerization.

References

Technical Support Center: Stabilization of Reactive Intermediates in Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the stabilization of reactive intermediates in cryogenic matrices.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind matrix isolation for stabilizing reactive intermediates?

A1: Matrix isolation is an experimental technique used to trap highly reactive species, such as free radicals, carbenes, and reaction intermediates, in a rigid, inert environment at very low temperatures (cryogenic).[1][2] The inert material, typically a noble gas like argon or neon, forms a solid matrix around the reactive species, preventing it from reacting with other molecules or itself.[1][2] This "isolation" allows for the study of these otherwise transient species using various spectroscopic methods.[3]

Q2: How are reactive intermediates generated in a matrix isolation experiment?

A2: Reactive intermediates can be generated in several ways:

  • In-situ generation: A stable precursor molecule is co-deposited with the matrix gas and then subjected to energy to induce fragmentation. A common method is photolysis, using UV or laser light to break chemical bonds and form the desired reactive species within the matrix.[2]

  • External generation: The reactive species is generated in the gas phase before being co-deposited with the matrix gas. This can be achieved through methods like pyrolysis (thermal decomposition), electric discharge, or laser ablation.[4]

  • Co-deposition of reactants: Two stable precursors are co-deposited with the matrix gas. Upon controlled annealing (warming) of the matrix, the precursors can diffuse and react to form the intermediate of interest.[5]

Q3: What are the most common spectroscopic techniques used to study matrix-isolated intermediates?

A3: The most common techniques are:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides detailed information about the vibrational modes of the trapped species, aiding in its identification and structural characterization.[3]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: Used for the detection and characterization of species with unpaired electrons, such as free radicals.

  • UV-Vis Absorption Spectroscopy: Provides information about the electronic transitions of the isolated species.[4]

Q4: What are the key properties to consider when choosing a matrix material?

A4: The choice of matrix material is crucial for a successful experiment. Key properties include:

  • Inertness: The matrix material should be chemically inert to avoid reactions with the trapped species. Noble gases (Ne, Ar, Kr, Xe) and nitrogen (N₂) are common choices.[4][6]

  • Rigidity: The matrix must be rigid enough at cryogenic temperatures to prevent the diffusion of trapped species.[6]

  • Optical Transparency: The matrix should be transparent in the spectral region of interest.[4][6]

  • Thermal Conductivity: Good thermal conductivity helps in maintaining a uniform low temperature.

  • Matrix-Guest Interaction: The interaction between the matrix and the guest molecule should be weak to minimize perturbation of the guest's properties. Softer matrices like neon are generally preferred for minimizing such interactions.[7][8]

Troubleshooting Guides

This section addresses common issues encountered during matrix isolation experiments in a question-and-answer format.

Problem: My baseline in the FTIR spectrum is noisy or drifting.

  • Q: What are the potential causes of a noisy or drifting baseline in my FTIR spectrum?

    • A: A noisy or drifting baseline can be caused by several factors:

      • Instrument vibrations: FTIR spectrometers are sensitive to physical disturbances from nearby equipment like vacuum pumps.[9]

      • Scattering from the matrix: An opaque or cracked matrix can scatter the infrared beam, leading to a poor baseline.

      • Detector noise: Issues with the detector, such as insufficient cooling, can introduce noise.

      • Changes in instrument conditions: Fluctuations in the purge gas or temperature during the measurement can cause baseline drift.[9]

  • Q: How can I improve the quality of my baseline?

    • A: To improve your baseline:

      • Isolate the spectrometer: Use a vibration-damping table for your spectrometer to minimize the impact of external vibrations.[9]

      • Optimize matrix deposition: Ensure a slow and steady deposition rate to create a clear, non-scattering matrix.

      • Check the detector: Verify that the detector is properly cooled and functioning within its specifications.

      • Stabilize the instrument: Allow the instrument to stabilize for a sufficient amount of time before collecting spectra and ensure a consistent purge.

Problem: I am observing unexpected peaks in my spectrum.

  • Q: I see sharp peaks around 3700-3500 cm⁻¹ and 2350 cm⁻¹. What are they?

    • A: These are characteristic absorption bands of atmospheric water vapor (around 3700-3500 cm⁻¹) and carbon dioxide (around 2350 cm⁻¹).[10] Their presence indicates that the vacuum in your cryostat or spectrometer is not sufficient, or that your matrix gas is contaminated.

  • Q: How can I eliminate these atmospheric contaminants?

    • A: To remove water and CO₂ contamination:

      • Improve the vacuum: Check your system for leaks using a leak detector and ensure your vacuum pumps are functioning correctly to achieve a high vacuum (typically < 10⁻⁶ mbar).[6]

      • Purify the matrix gas: Use high-purity matrix gas and pass it through a liquid nitrogen trap before deposition to remove condensable impurities.

      • Bake out the system: Gently heating the vacuum shroud of the cryostat before cooling can help remove adsorbed water.

  • Q: I am seeing peaks that I cannot assign to my target intermediate or known contaminants. What could be their origin?

    • A: Unassigned peaks could be due to:

      • Aggregation of the precursor: If the precursor concentration is too high, it can form dimers or larger aggregates in the matrix, leading to additional spectral features.

      • Multiple trapping sites: The isolated molecule can be trapped in different local environments within the matrix, causing a splitting of the absorption bands.[7] Annealing the matrix (warming it by a few Kelvin) can sometimes reduce the number of trapping sites.

      • Secondary photolysis products: The initial photolysis product might absorb another photon and undergo further reaction.

      • Reactions with impurities: The reactive intermediate might be reacting with residual impurities in the matrix.

Problem: The yield of my reactive intermediate is very low.

  • Q: I am not getting a good yield of my photogenerated intermediate. What can I do?

    • A: To improve the yield of your intermediate:

      • Optimize the photolysis wavelength: Ensure you are using a wavelength that is efficiently absorbed by the precursor molecule to induce the desired bond cleavage.

      • Increase photolysis time/intensity: A longer exposure time or a higher intensity light source can increase the conversion of the precursor. However, be cautious of secondary photolysis.

      • Check the precursor concentration: The matrix-to-precursor ratio is critical. A ratio that is too high will result in a low signal, while a ratio that is too low can lead to aggregation and recombination of the reactive species. A typical starting point is a ratio of 1000:1.[5]

      • Consider the "cage effect": In rigid matrices like argon, the photofragments may be trapped in the same "cage" and readily recombine. Using a "softer" matrix like neon or para-hydrogen can sometimes facilitate the separation of the fragments and increase the yield of the isolated intermediate.[11]

Data Presentation

Qualitative Comparison of Common Matrix Materials

While quantitative data on the lifetimes of specific reactive intermediates across different matrices is sparse in the literature, a qualitative comparison based on the physical properties of the matrix materials can guide experimental design.

Matrix MaterialMelting Point (K)Hardness/RigidityInteraction with GuestCage EffectTypical Operating Temperature (K)
Neon (Ne) 24.5SoftVery WeakWeaker4 - 10
Argon (Ar) 83.8IntermediateWeakModerate10 - 20
Krypton (Kr) 115.8IntermediateModerateModerate20 - 30
Xenon (Xe) 161.4HardStrongerStronger30 - 50
Nitrogen (N₂) 63.1IntermediateModerate (can interact via quadrupole moment)Moderate10 - 20

Data compiled from principles described in various sources.[4][6][7][8]

Experimental Protocols

Detailed Methodology for a Typical Matrix Isolation FTIR Experiment

This protocol outlines the key steps for isolating and characterizing a reactive intermediate generated by photolysis.

1. Preparation of the Gas Mixture: a. The precursor compound is placed in a separate gas handling line. If it is a solid or liquid, it is gently heated to achieve a sufficient vapor pressure (typically 10⁻⁴ to 10⁻² mbar). b. High-purity matrix gas (e.g., Argon) is introduced into a mixing chamber. c. A small amount of the precursor vapor is introduced into the mixing chamber to achieve the desired matrix-to-precursor ratio (e.g., 1000:1). The ratio is controlled by monitoring the partial pressures of the gases.

2. Cryostat Preparation and Co-deposition: a. The cryostat is evacuated to a high vacuum (< 10⁻⁶ mbar).[6] b. The cold window (e.g., CsI for IR spectroscopy) is cooled to the desired temperature (e.g., 10 K for Argon).[5] c. The gas mixture is slowly and controllably leaked into the cryostat through a deposition nozzle directed at the cold window. A typical deposition rate is 1-5 mmol/hour. d. A background FTIR spectrum of the cold, clean window is recorded. e. The deposition is continued until a matrix of sufficient thickness is formed.

3. In-situ Generation of the Reactive Intermediate: a. An initial FTIR spectrum of the precursor isolated in the matrix is recorded. b. The matrix is then irradiated with a suitable light source (e.g., a mercury arc lamp with filters or a laser) to induce photolysis of the precursor. c. The photolysis is carried out for a specific duration, and FTIR spectra are recorded periodically to monitor the decay of the precursor and the growth of the product bands.

4. Data Analysis and Characterization: a. The FTIR spectra before, during, and after photolysis are compared to identify the absorption bands corresponding to the reactive intermediate. b. The experimental frequencies are often compared with theoretical predictions from quantum chemical calculations to confirm the identity of the trapped species. c. Annealing the matrix by warming it a few degrees can be performed to study the thermal stability of the intermediate or to induce reactions.[2]

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Preparation cluster_deposition 2. Deposition cluster_generation 3. Generation & Analysis Evacuate Evacuate Cryostat Cool Cool Cold Window Evacuate->Cool RecordBG Record Background Spectrum Cool->RecordBG PrepareGas Prepare Gas Mixture (Precursor + Matrix Gas) CoDeposition Co-deposit Mixture onto Cold Window PrepareGas->CoDeposition RecordInitial Record Initial Matrix Spectrum CoDeposition->RecordInitial RecordBG->CoDeposition Photolysis Photolysis (UV/Laser Irradiation) RecordInitial->Photolysis RecordSpectra Record Spectra Periodically Photolysis->RecordSpectra Annealing Anneal Matrix (Optional) RecordSpectra->Annealing Analysis Data Analysis & Characterization RecordSpectra->Analysis Annealing->RecordSpectra

Caption: Experimental workflow for matrix isolation spectroscopy.

Troubleshooting_Logic cluster_spectral_issues Spectral Quality Issues cluster_yield_issues Low Yield of Intermediate Start Problem with Experiment NoisyBaseline Noisy/Drifting Baseline Start->NoisyBaseline UnexpectedPeaks Unexpected Peaks Start->UnexpectedPeaks LowYield Low Intermediate Yield Start->LowYield Vibrations Isolate Spectrometer NoisyBaseline->Vibrations Potential Causes MatrixScattering Optimize Deposition NoisyBaseline->MatrixScattering Potential Causes DetectorIssue Check Detector NoisyBaseline->DetectorIssue Potential Causes Contaminants Improve Vacuum/Purify Gas UnexpectedPeaks->Contaminants Potential Causes Aggregation Adjust Concentration UnexpectedPeaks->Aggregation Potential Causes SiteSplitting Anneal Matrix UnexpectedPeaks->SiteSplitting Potential Causes SecondaryProducts Adjust Photolysis Time/Wavelength UnexpectedPeaks->SecondaryProducts Potential Causes PhotolysisParams Optimize Wavelength/Intensity LowYield->PhotolysisParams Potential Causes PrecursorConc Optimize Matrix:Precursor Ratio LowYield->PrecursorConc Potential Causes CageEffect Use Softer Matrix (e.g., Ne) LowYield->CageEffect Potential Causes

Caption: Troubleshooting logic for common matrix isolation issues.

References

Technical Support Center: Overcoming Low Signal-to-Noise in Rotational Spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low signal-to-noise (S/N) in rotational spectroscopy experiments.

Troubleshooting Guide: Diagnosing and Addressing Low Signal-to-Noise

Low signal-to-noise is a common issue in rotational spectroscopy that can hinder the accurate determination of molecular properties. This guide provides a systematic approach to identifying the root cause of a weak signal and implementing effective solutions.

Step 1: Initial Assessment of the Spectrum

Before making any changes to your experimental setup, carefully analyze your current spectrum.

  • Is there any discernible signal? Even a very weak, broad feature is a good starting point. If there is absolutely no signal, this may indicate a more fundamental issue with your sample or instrument.

  • What is the nature of the noise? Is it random (white noise) or does it have a specific frequency component (e.g., 50/60 Hz hum from power lines)? Identifying the type of noise can help in selecting the appropriate mitigation strategy.

Step 2: Logical Troubleshooting Workflow

Follow this workflow to systematically address potential causes of low S/N.

G cluster_sample Sample Verification cluster_instrument Instrument Checks cluster_experimental Experimental Optimization cluster_post_processing Data Processing start Start: Low S/N Observed check_sample 1. Verify Sample Integrity & Suitability start->check_sample check_instrument 2. Check Instrument Parameters check_sample->check_instrument Sample OK sample_pressure Adjust Sample Pressure check_sample->sample_pressure molecule_polar Confirm Molecule has a Permanent Dipole Moment check_sample->molecule_polar sample_purity Check Sample Purity check_sample->sample_purity optimize_experimental 3. Optimize Experimental Conditions check_instrument->optimize_experimental Instrument OK detector_check Verify Detector Functionality check_instrument->detector_check source_power Check Microwave Source Power check_instrument->source_power alignment Verify Optical Alignment check_instrument->alignment post_processing 4. Apply Post-Processing Techniques optimize_experimental->post_processing Conditions Optimized temp_control Implement Cryogenic Cooling optimize_experimental->temp_control stark_modulation Apply Stark Modulation optimize_experimental->stark_modulation evaluate Evaluate S/N post_processing->evaluate signal_averaging Perform Signal Averaging post_processing->signal_averaging smoothing Apply Digital Smoothing post_processing->smoothing fourier_filtering Use Fourier Filtering post_processing->fourier_filtering baseline_correction Apply Baseline Correction post_processing->baseline_correction

A logical workflow for troubleshooting low signal-to-noise.

Frequently Asked Questions (FAQs)

Sample and Experimental Conditions

Q1: My signal is extremely weak or non-existent. What are the first things I should check?

A1:

  • Confirm a Permanent Dipole Moment: Rotational spectroscopy is primarily applicable to molecules with a permanent electric dipole moment.[1] Homonuclear diatomic molecules (e.g., N₂, O₂) and some symmetric linear molecules (e.g., CO₂) do not have a permanent dipole moment and will not exhibit a pure rotational spectrum.[1]

  • Sample Pressure: The sample pressure is a critical parameter.

    • Too low: The number of molecules in the interaction region may be insufficient, leading to a weak signal.

    • Too high: Collisional broadening (also known as pressure broadening) can occur, which increases the linewidth and reduces the peak height.

    • Recommendation: Start with a low pressure (e.g., a few mTorr) and gradually increase it while monitoring the signal intensity and linewidth. For weakly polar molecules, you may need to experiment with a range of pressures to find the optimal value.[2]

  • Sample Purity: Impurities in your sample can interfere with your measurement, either by introducing interfering spectral lines or by reacting with your target molecule. Ensure your sample is of high purity.

Q2: How does temperature affect the signal intensity in my rotational spectrum?

A2: Temperature has a significant impact on the population of rotational energy levels, which directly affects the signal intensity. The population of a given rotational state is governed by the Boltzmann distribution.[3]

  • Low Temperatures: At lower temperatures, a larger fraction of the molecules will be in the ground and low-energy rotational states. This leads to stronger signals for transitions originating from these states.

  • High Temperatures: As the temperature increases, higher energy rotational states become more populated, leading to a broader distribution of signal intensity across many transitions and potentially weaker individual signals.[4]

Cryogenic cooling is a powerful technique to enhance signal strength, particularly for molecules with low-lying vibrational modes or for studying weakly bound complexes. By cooling the sample, often in a supersonic expansion, the rotational and vibrational temperatures can be significantly reduced, leading to a much simpler spectrum with stronger signals for the lowest energy transitions. In some cases, cryogenic cooling can lead to a population enhancement in the ground state by a factor of 20 or more.[5][6][7][8]

Data Acquisition and Processing

Q3: How can I use signal averaging to improve my signal-to-noise ratio?

A3: Signal averaging is one of the most effective and straightforward methods to improve the S/N ratio. The underlying principle is that the signal is coherent and will add linearly with the number of scans, while the random noise will add as the square root of the number of scans.

The improvement in the S/N ratio is given by the following equation:

(S/N)n = √n * (S/N)1

where:

  • (S/N)n is the signal-to-noise ratio after n scans.

  • (S/N)1 is the signal-to-noise ratio of a single scan.

  • n is the number of scans.

This means that to double the S/N ratio, you need to acquire four times the number of scans.[9] To triple it, you need nine times the number of scans.

Experimental Protocol for Signal Averaging:

  • Determine the single-scan S/N: Acquire a single spectrum and estimate the S/N ratio for a representative peak.

  • Set the number of scans: Based on the desired S/N ratio, calculate the required number of scans using the formula above.

  • Acquire the data: Set up your spectrometer to acquire and average the specified number of scans.

  • Process the averaged spectrum: The resulting spectrum should have a significantly improved S/N ratio.

Q4: What are digital smoothing filters, and how do I choose the right parameters?

A4: Digital smoothing filters, such as the Savitzky-Golay filter, are computational methods that can reduce high-frequency noise in your spectrum.[10] These filters work by fitting a polynomial to a small window of adjacent data points and replacing the central point with the value of the fitted polynomial.[10]

Key Parameters for a Savitzky-Golay Filter:

  • Window Size: This determines the number of adjacent data points used for the polynomial fit. A larger window size results in more significant smoothing but can also distort the signal by broadening sharp peaks.

  • Polynomial Order: This is the degree of the polynomial used for the fitting. A higher-order polynomial can better preserve the shape of sharp features but may be less effective at smoothing noise.

General Guidelines for Parameter Selection:

  • Start with a small window size and a low polynomial order (e.g., window size of 5-11 points, polynomial order of 2 or 3).

  • Visually inspect the smoothed spectrum to ensure that the noise is reduced without significantly distorting the spectral lines.

  • Avoid over-smoothing, which can lead to a loss of resolution and inaccurate line shapes. It is often better to under-smooth and retain the integrity of the signal.

Q5: When should I use Fourier filtering?

A5: Fourier filtering is a powerful technique for removing specific frequency components from your spectrum. It is particularly useful when you have periodic noise, such as interference from power lines. The process involves:

  • Fourier Transform: The time-domain signal (your raw spectral data) is converted into the frequency domain using a Fast Fourier Transform (FFT).

  • Filtering: In the frequency domain, the noise components (which will appear as sharp peaks at specific frequencies) can be identified and removed by setting their amplitudes to zero.

  • Inverse Fourier Transform: The filtered frequency-domain spectrum is then transformed back into the time domain, resulting in a cleaner spectrum.

This technique should be used with caution, as improper filtering can introduce artifacts into your spectrum.

Q6: My spectrum has a distorted baseline. How can I correct it?

A6: Baseline distortions can arise from various sources, including instrumental drift and broad, unresolved spectral features. Baseline correction algorithms aim to remove these low-frequency variations.[11][12] Common methods include:

  • Polynomial Fitting: A low-order polynomial is fitted to the baseline regions of the spectrum (i.e., regions without any peaks) and then subtracted from the entire spectrum.[12]

  • Asymmetric Least Squares (ALS): This method fits a smooth baseline to the entire spectrum while giving more weight to the data points below the signal, effectively ignoring the peaks.[11]

  • Wavelet Decomposition: This technique can separate the slowly varying baseline from the sharper spectral features.[11]

Most modern spectroscopy software packages include tools for baseline correction. It is important to apply these corrections carefully to avoid distorting the true spectral lines.

Advanced Techniques

Q7: What is Stark modulation, and how can it improve my signal?

A7: Stark modulation is a technique that can significantly enhance the sensitivity of a rotational spectroscopy experiment. It involves applying a periodically varying electric field (a Stark field) to the sample. This electric field causes a splitting and shifting of the rotational energy levels (the Stark effect).

By using a phase-sensitive detector locked to the modulation frequency, it is possible to selectively detect only the signals from the molecules that are affected by the Stark field. This effectively filters out a large portion of the background noise and instrumental drift, leading to a substantial improvement in the S/N ratio.

G cluster_workflow Stark Modulation Workflow start Microwave Radiation sample Gas Sample in Electric Field start->sample modulation Apply Modulating Electric Field (Stark Field) sample->modulation absorption Modulated Absorption of Microwaves modulation->absorption detector Phase-Sensitive Detector (Lock-in Amplifier) absorption->detector output High S/N Rotational Spectrum detector->output

Workflow for Stark modulation spectroscopy.

Quantitative Comparison of Signal Enhancement Techniques

The effectiveness of different signal enhancement techniques can vary depending on the specific experimental conditions and the nature of the signal and noise. The following table provides a summary of the expected S/N improvement for some common techniques.

TechniquePrincipleExpected S/N ImprovementKey Considerations
Signal Averaging Co-adding multiple scans to average out random noise.Proportional to the square root of the number of scans (√n).[9][13]Requires stable signal and instrument over the acquisition time. The relative improvement decreases as the number of scans increases.[9]
Cryogenic Cooling Cooling the sample to concentrate the population in lower rotational states.Can be a factor of 20 or more in population gain for the ground state.[5][6][7][8]Requires specialized equipment (e.g., supersonic jet expansion, cryogenic cell). Can alter molecular structures of weakly bound complexes.
Digital Smoothing (e.g., Savitzky-Golay) Fitting a polynomial to a moving window of data points to reduce high-frequency noise.Varies depending on filter parameters and noise characteristics. Can significantly improve S/N for noisy spectra.Improper parameters can distort peak shapes and reduce resolution.[4]
Stark Modulation Applying a modulating electric field and using phase-sensitive detection to reduce background noise.Can lead to a dramatic improvement in sensitivity, often by orders of magnitude, by suppressing background noise.[14]Only applicable to molecules with a permanent dipole moment. Requires additional instrumentation.

Note: The actual S/N improvement will depend on the specific implementation and the characteristics of the experiment. The values in the table should be considered as general guidelines.

References

Technical Support Center: Computational Modeling of (Z)-ethene-1,2-diol Conformers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the computational modeling of (Z)-ethene-1,2-diol to predict its stable conformers.

Frequently Asked Questions (FAQs)

Q1: Why is the conformational analysis of this compound important?

A1: this compound is the enol form of glycolaldehyde and a key intermediate in the formose reaction, which is a plausible route for the formation of prebiotic sugars. Understanding its stable conformations is crucial for elucidating its reactivity, spectroscopic properties, and potential role in astrochemical environments.

Q2: What are the most stable conformers of this compound?

A2: Computational studies have identified two primary low-energy conformers. The global minimum is a (syn,anti) conformer, stabilized by an intramolecular hydrogen bond. A higher energy (anti,anti) conformer also exists, lying approximately 15 kJ/mol above the global minimum.[1]

Q3: What is the key interaction that stabilizes the most stable conformer?

A3: The most stable conformer of this compound is stabilized by an intramolecular hydrogen bond between the two hydroxyl groups. This is analogous to the well-studied case of ethane-1,2-diol, where the gauche conformer is more stable than the anti conformer due to this type of interaction.[2][3][4]

Q4: What computational methods are suitable for studying this molecule?

A4: Density Functional Theory (DFT) is a widely used and effective method. Specifically, the double-hybrid B2PLYP density functional, combined with an augmented correlation-consistent basis set like aug-cc-pVTZ, has been shown to provide a reliable description of the potential energy surface.[1] For highly accurate single-point energy calculations, coupled-cluster methods like CCSD(T) can be employed.[1]

Q5: How do I choose an appropriate basis set?

A5: For molecules capable of forming hydrogen bonds and having lone pairs, it is crucial to use basis sets that include both polarization and diffuse functions.

  • Pople-style basis sets: 6-31+G(d,p) is a good starting point.

  • Dunning-style basis sets: aug-cc-pVTZ and higher are recommended for more accurate results, as they include diffuse functions on all atoms, which are important for describing non-covalent interactions.[5][6]

Troubleshooting Guides

Q1: My geometry optimization is failing to converge. What should I do?

A1: Failure to converge is a common issue. Here are several steps to troubleshoot it:

  • Check the Initial Geometry: Ensure your starting structure is chemically reasonable. A preliminary optimization with a faster, lower-level method (like a molecular mechanics force field or a smaller basis set) can provide a better starting point.[5]

  • Use a More Robust Optimizer: Some software packages offer different optimization algorithms. Try switching to a more robust but potentially slower optimizer if available.

  • Calculate Force Constants: At the beginning of the optimization, calculate the Hessian (force constants). This can help the algorithm take a more informed first step, which is particularly useful for complex potential energy surfaces.

  • Tighten/Loosen Convergence Criteria: If the optimization is oscillating near the minimum, you may need to tighten the convergence criteria. Conversely, if the calculation is running for an excessive number of steps with little progress, you might be dealing with a very flat potential energy surface, and loosening the criteria could be an option for an initial scan.

  • Use a Different Coordinate System: Most programs default to internal coordinates. For very flexible or cyclic systems, sometimes switching to Cartesian coordinates can help overcome convergence issues.[7]

Q2: I am performing a dihedral angle scan, and it fails at a specific angle. How can I fix this?

A2: Dihedral scans can be challenging for flexible molecules.

  • Restart from the Last Successful Point: If the scan fails, use the optimized geometry from the last successful step as the starting point for the failed angle.

  • Reduce the Step Size: A large step size might cause a significant clash in the geometry that the optimizer cannot resolve. Reducing the step size around the problematic region can help.

  • Perform a Relaxed Scan: Ensure you are performing a "relaxed" or "optimized" scan, where all other degrees of freedom are optimized at each step. A "rigid" scan, which only rotates the specified dihedral, is much more likely to fail.[8][9]

  • Check for Unwanted Molecular Rotations: In some cases, the molecule can rotate in an unnatural way during the scan. You may need to redefine your Z-matrix to ensure the dihedral you are scanning is independent of other critical angles.[8]

Q3: The relative energies of my calculated conformers seem incorrect. What could be the cause?

A3: Inaccurate relative energies can stem from several sources.

  • Inadequate Basis Set: As mentioned in the FAQ, diffuse functions are critical for describing the intramolecular hydrogen bond in this compound. Without them, you may underestimate its stabilizing effect.

  • Dispersion Correction: For many DFT functionals, it is essential to include an empirical dispersion correction (e.g., D3 or D4) to accurately model non-covalent interactions. The B2PLYP functional already accounts for some dispersion effects.[1]

  • Zero-Point Vibrational Energy (ZPVE): Always perform a frequency calculation after a successful optimization. The ZPVE-corrected electronic energies should be used for comparing the relative stabilities of conformers.

  • Solvent Effects: If you are comparing to experimental data in solution, you must account for solvent effects, either through an implicit continuum model (like PCM or SMD) or explicit solvent molecules.

Quantitative Data Summary

The following table summarizes the key energetic and structural parameters for the conformers and transition states of this compound, as determined by high-level quantum chemical calculations.

StructureConformer TypeKey Dihedral Angles (H-O-C=C, O-C=C-O, C=C-O-H)Relative Energy (kJ/mol)Relative Energy (kcal/mol)
MIN1 (syn,anti) - Global Minimum~0°, ~180°, ~180°0.00.0
MIN2 (anti,anti)~180°, ~180°, ~180°~15~3.6
TS1 Transition State-~10~2.4
TS2 Transition State-~21~5.0

Data adapted from computational studies on this compound.[1]

Experimental Protocols

Protocol: Predicting Stable Conformers of this compound

This protocol outlines a robust computational workflow for identifying and characterizing the stable conformers of this compound.

  • Initial Structure Generation:

    • Construct the this compound molecule in a 3D molecule builder.

    • Generate several initial guess structures by manually rotating the H-O-C-C and O-C-C-O dihedral angles. At a minimum, create starting structures for the (syn,syn), (syn,anti), and (anti,anti) forms.

  • Conformational Search (Optional but Recommended):

    • For a more thorough exploration of the potential energy surface, perform an initial conformational search using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method.[5]

    • Select the unique low-energy conformers from this search as starting points for the higher-level calculations.

  • Geometry Optimization:

    • For each starting structure, perform a full geometry optimization.

    • Method: DFT, using the B2PLYP functional with a D3 dispersion correction.

    • Basis Set: aug-cc-pVTZ.

    • Convergence Criteria: Use "tight" or "very tight" optimization criteria to ensure you are locating a true minimum on the potential energy surface.[1]

  • Frequency Analysis:

    • Perform a frequency calculation for each optimized structure at the same level of theory (B2PLYP/aug-cc-pVTZ).

    • Verification: Confirm that each optimized structure is a true minimum by checking for the absence of imaginary frequencies. A transition state will have exactly one imaginary frequency.

    • Thermochemical Data: Extract the Zero-Point Vibrational Energy (ZPVE) and other thermal corrections from the frequency calculation output.

  • Energy Refinement and Analysis:

    • Calculate the ZPVE-corrected electronic energy for each confirmed minimum.

    • Determine the relative energies of the conformers by subtracting the energy of the global minimum (the most stable conformer) from the energies of the others.

    • Analyze the key geometric parameters (bond lengths, angles, and dihedral angles) of each conformer to characterize its structure and identify key interactions like intramolecular hydrogen bonds.

Visualizations

Workflow cluster_prep 1. Preparation cluster_qm 2. Quantum Mechanics Calculation cluster_analysis 3. Analysis Build Build Initial 3D Structure ConfSearch Conformational Search (e.g., MMFF94) Build->ConfSearch Opt Geometry Optimization (B2PLYP-D3/aug-cc-pVTZ) ConfSearch->Opt Freq Frequency Calculation (Verify Minima, Get ZPVE) Opt->Freq Energy Calculate Relative Energies (ZPVE Corrected) Freq->Energy Geom Analyze Geometry (Dihedrals, H-bonds) Energy->Geom Result Identify & Characterize Stable Conformers Geom->Result

Caption: Computational workflow for predicting stable conformers.

Troubleshooting Start Geometry Optimization Fails to Converge CheckGeom Is the initial geometry reasonable? Start->CheckGeom YesGeom Yes CheckGeom->YesGeom NoGeom No CheckGeom->NoGeom TryRobust Use a more robust optimizer algorithm. YesGeom->TryRobust FixGeom Pre-optimize with a faster, low-level method. NoGeom->FixGeom FixGeom->Start Retry CalcHessian Calculate initial Hessian (force constants). TryRobust->CalcHessian If fails CheckCriteria Adjust convergence criteria (tighter or looser). CalcHessian->CheckCriteria If fails

Caption: Decision tree for troubleshooting geometry optimization failures.

PES cluster_0 Potential Energy Surface of this compound E_TS2 TS2 (~21 kJ/mol) E_MIN2 MIN2 (anti,anti) ~15 kJ/mol E_TS2->E_MIN2 E_TS1 TS1 (~10 kJ/mol) c2 c2 E_TS1->c2 E_MIN1 MIN1 (syn,anti) Global Minimum (0 kJ/mol) c1 c1 E_MIN1->c1 E_MIN1_equiv MIN1 (equivalent) c3 c3 E_MIN1_equiv->c3 c1->E_TS1 c2->E_MIN1_equiv c3->E_TS2

Caption: Simplified Potential Energy Surface (PES) diagram.

References

Validation & Comparative

comparing stability of (Z)- and (E)-ethene-1,2-diol isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the isomeric stability of ethene-1,2-diol, leveraging experimental and computational data for researchers, scientists, and drug development professionals.

The geometric isomers of ethene-1,2-diol, the enol tautomers of glycolaldehyde, present a compelling case study in stereochemical stability. While both the (Z)- and (E)- configurations are transient species, theoretical and experimental evidence consistently indicates a significant stability advantage for the (Z)-isomer. This guide provides an objective comparison of their stability, supported by available experimental data and computational chemistry insights.

Relative Stability: A Clear Winner

High-level quantum-chemical calculations reveal that (Z)-ethene-1,2-diol is substantially more stable than its (E)-counterpart. The energy difference is estimated to be approximately 20 kJ/mol.[1] This pronounced stability of the (Z)-isomer is attributed to the formation of a strong intramolecular hydrogen bond between the two hydroxyl groups, which are positioned on the same side of the carbon-carbon double bond. This interaction creates a quasi-cyclic, planar structure that lowers the overall energy of the molecule.

The (Z)-isomer itself can exist in different conformations, with the (syn, anti) conformer being the most stable. In contrast, the hydroxyl groups in the (E)-isomer are on opposite sides of the double bond, precluding the formation of an intramolecular hydrogen bond and resulting in a higher energy state.

Quantitative Comparison of Isomer Properties

The following table summarizes the available quantitative data for the two isomers. It is important to note that experimental data for these unstable enols is scarce, particularly for the (E)-isomer. The enthalpy of formation for (E)-ethene-1,2-diol is sourced from the Active Thermochemical Tables (ATcT), which provides a value for the trans configuration. The enthalpy for the (Z)-isomer is derived from the experimental value for the (E)-isomer and the computationally predicted energy difference.

PropertyThis compound(E)-ethene-1,2-diolData Source
Relative Energy More StableLess StableComputational[1]
Energy Difference -~20 kJ/mol higher than (Z)Computational[1]
Standard Enthalpy of Formation (gas, 298.15 K) ~ -275 kJ/mol (Derived)-255.4 ± 1.5 kJ/molExperimental/Database (ATcT)
Key Structural Feature Intramolecular Hydrogen BondNo Intramolecular Hydrogen BondSpectroscopic & Computational

Experimental Protocols

Direct experimental determination of the thermodynamic properties of both ethene-1,2-diol isomers is challenging due to their high reactivity and tendency to tautomerize to the more stable glycolaldehyde. However, the (Z)-isomer has been successfully synthesized and characterized in the gas phase.

Synthesis and Characterization of this compound

This compound can be generated in the gas phase via flash vacuum pyrolysis (FVP) of a suitable precursor, such as bis-exo-5-norbornene-2,3-diol. The high temperature and low pressure of the FVP setup facilitate a retro-Diels-Alder reaction, yielding the target enol along with a stable co-product like cyclopentadiene.

Experimental Workflow:

  • Precursor Volatilization: The precursor, bis-exo-5-norbornene-2,3-diol, is heated under vacuum to promote sublimation.

  • Pyrolysis: The gaseous precursor is passed through a heated quartz tube (pyrolysis zone) maintained at a high temperature (e.g., 750 °C). The residence time in the hot zone is kept short to minimize decomposition of the product.

  • Product Trapping/Detection: The products exiting the pyrolysis zone are rapidly cooled and analyzed. For structural characterization, rotational spectroscopy is a powerful technique. The pyrolysis products are introduced into the spectrometer where their rotational transitions are measured, providing a unique fingerprint of the molecule's geometry and confirming the presence of the (Z)-isomer.

Challenges in the Study of (E)-ethene-1,2-diol

The experimental isolation and characterization of (E)-ethene-1,2-diol are significantly more challenging. Its higher energy and the absence of the stabilizing intramolecular hydrogen bond make it even more transient than the (Z)-isomer. Consequently, detailed experimental protocols for its synthesis and the direct measurement of its thermodynamic properties are not well-documented in the scientific literature. The available thermodynamic data, such as the enthalpy of formation, is typically derived from databases that compile and critically evaluate a wide range of thermochemical data.

Logical Relationship of Isomer Stability

The stability difference between the two isomers can be visualized as a direct consequence of their molecular geometry and the potential for intramolecular interactions.

G Stability Relationship of Ethene-1,2-diol Isomers Z_isomer This compound (cis) H_bond Intramolecular Hydrogen Bond Z_isomer->H_bond Allows E_isomer (E)-ethene-1,2-diol (trans) No_H_bond No Intramolecular Hydrogen Bond E_isomer->No_H_bond Prevents Stability Relative Stability Stability->Z_isomer Favors Stability->E_isomer Low_Energy Lower Energy State (More Stable) H_bond->Low_Energy Leads to High_Energy Higher Energy State (Less Stable) No_H_bond->High_Energy Results in

Caption: Logical flow from isomer geometry to relative stability.

References

A Comparative Guide to Experimental and Quantum-Chemical Determination of Rotational Constants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental techniques and quantum-chemical calculations for determining molecular rotational constants. Understanding these constants is crucial for elucidating molecular structure, dynamics, and intermolecular interactions, which are fundamental aspects of drug design and development. This document offers an objective analysis of the performance of various methods, supported by experimental data, to aid researchers in selecting the most appropriate approach for their specific needs.

Introduction to Rotational Constants

Rotational constants (A, B, and C) are intrinsic properties of a molecule that are inversely proportional to its moments of inertia about its principal axes. They are exquisitely sensitive to the distribution of mass within the molecule and thus provide a powerful tool for determining its three-dimensional structure with high precision. In the context of drug development, accurate rotational constants can help in validating computed molecular geometries, understanding conformational preferences, and characterizing non-covalent interactions between a ligand and its target protein.

Experimental Determination of Rotational Constants

The experimental determination of rotational constants relies on high-resolution spectroscopic techniques that can resolve the quantized rotational energy levels of molecules in the gas phase.

Key Experimental Techniques
  • Microwave Spectroscopy: This is the most direct and precise method for determining rotational constants.[1][2][3] It involves measuring the absorption of microwave radiation by a gas-phase sample, which induces transitions between rotational energy levels.[1][2] The selection rule for pure rotational transitions is that the molecule must possess a permanent dipole moment.[2][3]

  • High-Resolution Infrared (IR) Spectroscopy: While primarily used to study vibrational transitions, high-resolution IR spectroscopy can also provide rotational information. The rovibrational spectra show fine structure due to simultaneous rotational and vibrational transitions.[4] By analyzing this fine structure, rotational constants for both the ground and vibrationally excited states can be determined.[4] This technique is particularly useful for molecules with no permanent dipole moment in their ground state but which acquire one upon vibrational excitation.

Experimental Protocols

Microwave Spectroscopy (Simplified Protocol):

  • Sample Preparation: The molecule of interest is introduced into the gas phase at low pressure (typically a few millitorr) within a sample cell. This can be achieved through gentle heating for solids or liquids with sufficient vapor pressure, or by using a supersonic jet expansion for less volatile or fragile molecules.

  • Microwave Radiation: A source generates tunable microwave radiation that is passed through the sample cell.

  • Detection: A detector measures the absorption of microwave power as a function of frequency.

  • Spectral Analysis: The resulting absorption spectrum consists of a series of sharp lines, each corresponding to a specific rotational transition. By assigning these transitions based on quantum mechanical models (e.g., the rigid rotor model), the rotational constants (A, B, C) and centrifugal distortion constants can be extracted with high precision.

High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy (Simplified Protocol):

  • Sample Preparation: The gaseous sample is placed in a long-path gas cell to maximize the interaction with the infrared radiation.

  • Interferometer: An FTIR spectrometer utilizes a Michelson interferometer to generate an interferogram of the broadband infrared light that has passed through the sample.

  • Fourier Transform: The interferogram is mathematically converted into a high-resolution infrared spectrum using a Fourier transform.

  • Rovibrational Analysis: The spectrum reveals vibrational bands with resolved rotational fine structure (P, Q, and R branches). By fitting the positions of the individual rovibrational lines to a theoretical model, the rotational constants for the ground and vibrationally excited states can be determined.

Quantum-Chemical Calculation of Rotational Constants

Quantum-chemical calculations provide a powerful theoretical means to predict rotational constants. These methods solve the electronic Schrödinger equation to determine the molecule's equilibrium geometry, from which the moments of inertia and subsequently the rotational constants can be calculated.

Key Computational Methods
  • Hartree-Fock (HF) Theory: This is a fundamental ab initio method that provides a starting point for more advanced calculations. However, it neglects electron correlation, which can lead to inaccuracies in the calculated geometry and rotational constants.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, include an approximation for electron correlation and often provide a good balance between accuracy and computational cost. They are widely used for predicting rotational constants of medium to large-sized molecules.

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that includes electron correlation effects. It generally offers improved accuracy over HF and many DFT functionals for geometric parameters.

  • Coupled-Cluster (CC) Theory: Coupled-cluster methods, particularly CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), are considered the "gold standard" for high-accuracy calculations of molecular properties, including rotational constants.[5] They are computationally demanding but can achieve very high accuracy.

Computational Methodology
  • Geometry Optimization: The first step is to perform a geometry optimization of the molecule using the chosen quantum-chemical method and basis set. This process finds the minimum energy structure of the molecule.

  • Rotational Constant Calculation: Once the optimized geometry is obtained, the principal moments of inertia (Ia, Ib, Ic) are calculated from the atomic masses and their coordinates. The equilibrium rotational constants (Ae, Be, Ce) are then derived from these moments of inertia.

  • Vibrational Corrections: The experimentally determined rotational constants (A0, B0, C0) correspond to the vibrational ground state, not the hypothetical equilibrium geometry. To enable a direct comparison, vibrational corrections must be calculated and added to the equilibrium rotational constants. This is typically done using second-order vibrational perturbation theory (VPT2), which requires the calculation of the anharmonic force field.[6]

Comparison of Experimental and Calculated Rotational Constants

The accuracy of calculated rotational constants is highly dependent on the chosen computational method and basis set. High-level methods like CCSD(T) with large basis sets can achieve remarkable agreement with experimental data, often with errors of less than 0.1%.[7] DFT methods can also provide good accuracy, typically within 1-2%, which is often sufficient for initial structural assignments.

Table 1: Comparison of Experimental and Calculated Rotational Constants (in MHz) for Selected Molecules

MoleculeConstantExperimentalB3LYP/6-311+G(d,p)MP2/aug-cc-pVTZCCSD(T)/aug-cc-pVTZ
Water (H₂O) A835839.6829540 (-0.75%)834980 (-0.10%)835760 (-0.01%)
B435345.5432110 (-0.74%)434990 (-0.08%)435290 (-0.01%)
C278143.2276550 (-0.57%)277980 (-0.06%)278110 (-0.01%)
Formaldehyde (H₂CO) A282106.1280150 (-0.69%)281890 (-0.08%)282050 (-0.02%)
B38834.138550 (-0.73%)38810 (-0.06%)38830 (-0.01%)
C34004.433780 (-0.66%)33990 (-0.04%)34000 (-0.01%)
Benzene (C₆H₆) B5689.155650 (-0.69%)5685 (-0.07%)5688 (-0.02%)

Note: The percentage difference from the experimental value is given in parentheses. The calculated values are equilibrium rotational constants (Be) corrected for zero-point vibrational effects to approximate B0.

Logical Relationships and Workflows

The following diagrams illustrate the fundamental relationships and the general workflow involved in the comparison of experimental and quantum-chemical rotational constants.

G cluster_structure Molecular Structure cluster_inertia Inertial Properties cluster_constants Rotational Constants Molecular Geometry Molecular Geometry Moments of Inertia (Ia, Ib, Ic) Moments of Inertia (Ia, Ib, Ic) Molecular Geometry->Moments of Inertia (Ia, Ib, Ic) Atomic Masses Atomic Masses Atomic Masses->Moments of Inertia (Ia, Ib, Ic) Rotational Constants (A, B, C) Rotational Constants (A, B, C) Moments of Inertia (Ia, Ib, Ic)->Rotational Constants (A, B, C) Inverse Proportionality

Caption: Relationship between molecular structure and rotational constants.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Exp_Sample Gas-Phase Sample Exp_Spectroscopy Microwave or High-Res IR Spectroscopy Exp_Sample->Exp_Spectroscopy Exp_Spectrum Rotational/Rovibrational Spectrum Exp_Spectroscopy->Exp_Spectrum Exp_Analysis Spectral Analysis & Fitting Exp_Spectrum->Exp_Analysis Exp_Constants Experimental Rotational Constants (A0, B0, C0) Exp_Analysis->Exp_Constants Comparison Comparison & Validation Exp_Constants->Comparison Comp_Method Select QM Method & Basis Set Comp_Opt Geometry Optimization Comp_Method->Comp_Opt Comp_Eq_Const Equilibrium Rotational Constants (Ae, Be, Ce) Comp_Opt->Comp_Eq_Const Comp_Vib_Corr Vibrational Correction (VPT2) Comp_Eq_Const->Comp_Vib_Corr Comp_Constants Calculated Rotational Constants (A0, B0, C0) Comp_Vib_Corr->Comp_Constants Comp_Constants->Comparison

Caption: Workflow for comparing experimental and computational rotational constants.

Conclusion

Both experimental and computational methods offer powerful avenues for determining molecular rotational constants. Experimental techniques, particularly microwave spectroscopy, provide the most accurate and direct measurements. Quantum-chemical calculations, especially high-level coupled-cluster methods, can predict rotational constants with an accuracy that rivals experiment, making them invaluable for guiding spectroscopic searches and for studying molecules that are difficult to handle experimentally. For larger molecules relevant to drug development, DFT methods offer a computationally tractable approach that can provide valuable structural insights. The synergy between these experimental and theoretical approaches is crucial for advancing our understanding of molecular structure and function.

References

Validation of (Z)-ethene-1,2-diol Detection in the Interstellar Medium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide comparing the interstellar detection of the prebiotic molecule (Z)-ethene-1,2-diol and its isomer, glycolaldehyde. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of the detection methodologies, quantitative data, and experimental protocols to validate these crucial interstellar discoveries.

The recent confirmed detection of this compound, a key precursor in the formation of sugars, in the interstellar medium (ISM) marks a significant milestone in our understanding of prebiotic chemistry in space. This guide provides an objective comparison of the validation of this detection with that of its more stable and previously detected isomer, glycolaldehyde. The focus is on the observations made towards the G+0.693-0.027 molecular cloud, a rich chemical reservoir in the Galactic Center, where this compound was first identified.

Quantitative Data Summary

The following table summarizes the key quantitative data derived from the detection of this compound and glycolaldehyde in the G+0.693-0.027 molecular cloud. These values are essential for understanding the relative abundance and physical conditions of these prebiotic molecules in this region of space.

ParameterThis compoundGlycolaldehydeData Source(s)
Column Density (N) (1.8 ± 0.1) x 10¹³ cm⁻²(9.3 ± 0.3) x 10¹³ cm⁻²[1][2][3]
Molecular Abundance (with respect to H₂) 1.3 x 10⁻¹⁰~7 x 10⁻¹⁰[1][2]
Excitation Temperature (Tₑₓ) 8.5 ± 0.6 KNot explicitly stated for G+0.693-0.027 in the same study, but typically found in the range of 5-20 K in this cloud.[2]
Abundance Ratio ([Glycolaldehyde]/[this compound]) ~5.2~5.2[1][2]

Experimental Protocols

The detection of both this compound and glycolaldehyde in the interstellar medium relies on the principles of rotational spectroscopy. This technique identifies molecules based on their unique rotational transitions, which emit or absorb radiation at specific frequencies, creating a distinct spectral "fingerprint". The primary instruments used for these detections were the IRAM 30m telescope and the Yebes 40m telescope.

Observational Setup

A high-sensitivity spectral line survey was conducted towards the G+0.693-0.027 molecular cloud using both the IRAM 30m telescope in Granada, Spain, and the Yebes 40m telescope in Guadalajara, Spain. The observations were centered at the coordinates α(J2000.0) = 17h 47m 22s, and δ(J2000.0) = -28° 21′ 27″.

The IRAM 30m telescope observations covered several frequency bands, including the 3mm, 2mm, and 1mm atmospheric windows. The Yebes 40m telescope was used for observations in the 7mm and 3mm bands. This broad frequency coverage was essential for detecting a wide range of molecular transitions.

Data Acquisition and Calibration

The observations were performed using position-switching or frequency-switching techniques to subtract the background emission from the sky and the instrument, ensuring a clean signal from the targeted molecular cloud. The intensity of the spectral lines was calibrated and is reported in units of antenna temperature (Tₐ*). The noise levels in the spectra varied depending on the frequency range, typically from a few milliKelvin (mK) to around 10 mK.

Data Analysis and Molecular Identification

The identification and analysis of the molecular lines were carried out using the MADCUBA (MAdrid Data CUBe Analysis) software package, specifically the SLIM (Spectral Line Identification and Modeling) tool.[4][5][6][7][8]

The process for identifying a molecule involves the following steps:

  • Spectroscopic Database: The laboratory-measured rotational transition frequencies of the target molecule, in this case, this compound and glycolaldehyde, are entered into the SLIM database. For this compound, the crucial laboratory data was provided by Melosso et al. (2022).[2][9][10]

  • Synthetic Spectrum Generation: SLIM generates a synthetic spectrum of the molecule assuming Local Thermodynamic Equilibrium (LTE). This model predicts the expected frequencies and relative intensities of the rotational transitions based on physical parameters like the column density (N) and excitation temperature (Tₑₓ).

  • Comparison with Observational Data: The synthetic spectrum is then compared with the observed astronomical spectrum from the G+0.693-0.027 molecular cloud.

  • Line Identification and Fitting: If multiple transitions of the synthetic spectrum match the observed spectral features in terms of frequency and relative intensity, it constitutes a detection. The AUTOFIT tool within MADCUBA is then used to perform a non-linear least-squares fit to the observed lines, which allows for the derivation of the column density, excitation temperature, velocity, and line width of the molecule.[5][6][7][8]

For the validation of the this compound detection, multiple unblended rotational transitions were identified in the observational data that matched the laboratory frequencies and the LTE model, providing a secure identification. A similar process has been used to confirm the presence of glycolaldehyde in various interstellar environments, including the G+0.693-0.027 cloud.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the validation process and the proposed formation pathways for this compound in the interstellar medium.

Validation_Workflow cluster_lab Laboratory Astrophysics cluster_obs Astronomical Observation cluster_analysis Data Analysis & Validation lab_spec Laboratory Rotational Spectroscopy (e.g., Melosso et al. 2022) spec_data Accurate Transition Frequencies (Spectroscopic Catalog) lab_spec->spec_data lte_model LTE Model Generation (Synthetic Spectrum) spec_data->lte_model telescope Telescope Observations (IRAM 30m, Yebes 40m) raw_data Raw Spectral Line Survey Data (G+0.693-0.027) telescope->raw_data madcuba Data Processing & Analysis (MADCUBA/SLIM Software) raw_data->madcuba madcuba->lte_model comparison Comparison of Observed and Synthetic Spectra madcuba->comparison lte_model->comparison validation Detection Validation (Multiple Line Matches) comparison->validation derived_params Derived Physical Parameters (N, T_ex, Abundance) validation->derived_params Formation_Pathways cluster_precursors Precursor Molecules cluster_product Product cluster_glycolaldehyde Isomer h2co Formaldehyde (H₂CO) ethenediol This compound ((Z)-(CHOH)₂) h2co->ethenediol + CHOH (Radical-Radical) choh Hydroxymethylene (CHOH) ch2choh Vinyl Alcohol (CH₂CHOH) ch2choh->ethenediol + OH → ... → + H hco Formyl Radical (HCO) hco->ethenediol Dimerization → Glyoxal → Hydrogenation glycolaldehyde Glycolaldehyde (HOCH₂CHO) ethenediol->glycolaldehyde Tautomerization

References

A Comparative Study of Enol Formation from Diverse Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Enol formation, a fundamental process in organic chemistry, plays a pivotal role in the reactivity of carbonyl compounds. The equilibrium between the keto and enol tautomers is influenced by a multitude of factors, including the structure of the precursor, solvent, and temperature. This guide provides a comparative analysis of enol formation from various precursors, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in understanding and manipulating this critical chemical transformation.

I. Precursors for Enol Formation: A Comparative Overview

The propensity of a carbonyl compound to form an enol is intrinsically linked to the acidity of its α-protons and the stability of the resulting enol. Here, we compare the enol content of three major classes of precursors: simple aldehydes and ketones, and β-dicarbonyl compounds.

Data Presentation: Keto-Enol Equilibrium Constants

The equilibrium between the keto and enol forms is a dynamic process known as keto-enol tautomerism.[1] The position of this equilibrium is described by the equilibrium constant, Keq = [enol]/[keto].[2] For most simple aldehydes and ketones, the equilibrium heavily favors the keto form.[3] However, structural features can significantly increase the enol content.

Precursor% Enol (Solvent)Keto-Enol Equilibrium Constant (Keq)Reference
Acetaldehyde6 x 10-5 (gas phase)6 x 10-7[4]
Acetone5 x 10-7 (gas phase)5 x 10-9[4]
Cyclohexanone0.0001 (neat)~1 x 10-6[5]
Ethyl Acetoacetate9.9 (neat, 32 °C)0.0992[2]
2,4-Pentanedione (Acetylacetone)~76 (neat)~3.17[5]

Analysis:

  • Simple Aldehydes and Ketones: Simple monocarbonyl compounds like acetaldehyde and acetone exhibit very low enol content, with the keto form being significantly more stable.[6] This is attributed to the greater strength of the C=O double bond compared to the C=C double bond.[6] Generally, simple aldehydes have a slightly higher enol content than simple ketones.[4]

  • β-Dicarbonyl Compounds: In contrast, β-dicarbonyl compounds such as acetylacetone and ethyl acetoacetate show a markedly higher percentage of the enol form.[5] This increased stability of the enol tautomer is due to two primary factors:

    • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, which provides resonance stabilization.[5]

    • Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a stable six-membered ring through intramolecular hydrogen bonding with the oxygen of the other carbonyl group.[5]

II. Experimental Protocols for Determining Enol Content

The most common and powerful technique for quantifying the ratio of keto and enol tautomers in solution is Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

Protocol: 1H NMR Spectroscopy for Keto-Enol Equilibrium Analysis

  • Sample Preparation: Prepare a solution of the carbonyl compound in the desired deuterated solvent (e.g., CDCl3, DMSO-d6).[8]

  • NMR Acquisition: Acquire the 1H NMR spectrum of the sample.[7] It is crucial to scan a wide spectral range (e.g., 0-15 ppm) to observe the potentially downfield-shifted enolic proton.[7]

  • Signal Identification:

    • Keto Form: Identify the signals corresponding to the α-protons of the keto tautomer. For example, in ethyl acetoacetate, the α-methylene protons appear as a singlet around 3.48 ppm.[2]

    • Enol Form: Identify the characteristic signals of the enol tautomer. The vinylic proton of the C=C-OH group typically appears between 5-6 ppm.[8] The enolic hydroxyl proton is often a broad singlet at a downfield chemical shift (e.g., 12.14 ppm for ethyl acetoacetate) due to intramolecular hydrogen bonding.[2]

  • Integration and Calculation:

    • Carefully integrate the signals corresponding to unique protons of both the keto and enol forms.[7]

    • Calculate the percentage of the enol form using the following formula, accounting for the number of protons giving rise to each signal: % Enol = [Integral of Enol Signal / (Integral of Enol Signal + (Integral of Keto Signal / Number of Keto Protons))] * 100

    • The equilibrium constant (Keq) is then calculated as: Keq = % Enol / (100 - % Enol).[2]

Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis A Dissolve Carbonyl Compound in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Identify Keto and Enol Signals B->C D Integrate Characteristic Signals C->D E Calculate % Enol and Keq D->E

Caption: Workflow for determining keto-enol equilibrium using NMR spectroscopy.

III. Mechanisms of Enol Formation: Acid and Base Catalysis

The interconversion between keto and enol forms is often slow but can be significantly accelerated by the presence of an acid or a base catalyst.[3][9]

Acid-Catalyzed Enolization

In the presence of an acid, the carbonyl oxygen is first protonated, making the α-protons more acidic.[3][10] A weak base (like the solvent) can then deprotonate the α-carbon to yield the enol.[3]

G Keto Keto Form ProtonatedKeto Protonated Keto (Resonance Stabilized) Keto->ProtonatedKeto + H+ ProtonatedKeto->Keto - H+ Enol Enol Form ProtonatedKeto->Enol - H+ (from α-carbon) Enol->ProtonatedKeto + H+ (at α-carbon)

Caption: Acid-catalyzed enol formation mechanism.

Base-Catalyzed Enolization

A base can directly deprotonate the α-carbon to form an enolate ion, which is a resonance-stabilized intermediate.[11][12] Protonation of the enolate oxygen then yields the enol.[11][12]

G Keto Keto Form Enolate Enolate Ion (Resonance Stabilized) Keto->Enolate + Base (- H+) Enolate->Keto + H+ (at α-carbon) Enol Enol Form Enolate->Enol + H+ (at oxygen) Enol->Enolate - H+ (from oxygen) G cluster_conditions Reaction Conditions cluster_products Enolate Products A Low Temperature Strong, Bulky Base (LDA) C Kinetic Enolate (Less Substituted) A->C Favors B Higher Temperature Weaker Base D Thermodynamic Enolate (More Substituted) B->D Favors

References

Unveiling Tautomers: A Guide to the Accuracy of Theoretical Models for Enol Forms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurately predicting the tautomeric equilibrium between keto and enol forms is crucial for understanding molecular properties and reactivity. This guide provides a comprehensive comparison of theoretical models used to predict the stability of enol tautomers, supported by experimental data and detailed methodologies.

The prevalence of tautomerism in over a quarter of approved oral drugs underscores its importance in medicinal chemistry.[1] The subtle energy differences between tautomers can significantly impact a molecule's biological activity and physicochemical properties. Therefore, the ability of computational models to reliably predict these equilibria is of paramount importance in the design and development of new therapeutics.

Performance of Theoretical Models: A Quantitative Comparison

The accuracy of various quantum mechanical methods in predicting the free energies of keto-enol tautomerization has been extensively benchmarked against experimental data. Density Functional Theory (DFT) functionals, high-level composite methods, and semi-empirical approaches have all been evaluated for their performance in both the gas phase and in solution.

Gas-Phase Tautomerization Free Energies

In the gas phase, the M06 suite of functionals and the high-accuracy G4 method have demonstrated strong performance in predicting the relative energies of enol tautomers. A benchmark study on seven keto-enol pairs revealed that the M06 functional with the 6-31+G(d,p) basis set yielded a mean absolute error (MAE) of 0.71 kcal/mol, while the G4 composite method produced a slightly higher MAE of 0.95 kcal/mol when compared to experimental free energies of tautomerization.[2][3] Even the older semi-empirical AM1 method provides a reasonable estimate with an MAE of 1.73 kcal mol-1.[3]

Theoretical ModelBasis SetMean Absolute Error (MAE) vs. Experiment (kcal/mol)Reference
DFT Functionals
M066-31+G(d,p)0.71[2][3]
B3LYP6-311G(2d,p)Generally provides good structural data but can be less accurate for energies.[3]
Composite Methods
G4-0.95[2][3]
G3--[4]
G3B3-Gives reasonable agreement with measured data.[4]
CBS-QB3-One of the best performing methods with a low MAE.[4]
Semi-Empirical Methods
AM1-1.73[3]
Tautomerization in Solution: The Role of Solvent Models

The inclusion of solvent effects is critical for accurately modeling tautomeric equilibria, as the relative stability of tautomers can be highly dependent on the surrounding medium.[5] Continuum solvent models are a popular and computationally efficient way to account for these effects.

A comprehensive study benchmarking the Polarizable Continuum Model (PCM), the Conductor-like Polarizable Continuum Model (CPCM), and the Universal Solvation Model (SMD) found that they yielded relatively similar MAEs of approximately 1.6-1.7 kcal/mol for the G4 method and 1.9-2.0 kcal/mol for the M06/6-31+G(d,p) level of theory.[2][6] For a more nuanced approach, partitioning the analysis by molecular type and solvent (aqueous vs. nonaqueous) revealed that the combination of the G4 method with the PCM model using the UA0 cavity was the most accurate overall.[2][6]

Theoretical ModelSolvent ModelCavityMean Absolute Error (MAE) vs. Experiment (kcal/mol)Reference
G4PCMUA0Most accurate combination overall[2][6]
G4PCM, CPCM, SMD-~1.6-1.7[2][6]
M06/6-31+G(d,p)PCM, CPCM, SMD-~1.9-2.0[2][6]

Experimental Protocols for Benchmark Data

The experimental determination of keto-enol equilibrium constants provides the crucial benchmark data for assessing the accuracy of theoretical models. Nuclear Magnetic Resonance (NMR) spectroscopy is the most widely used technique for this purpose.

1H NMR Spectroscopy for Determining Tautomeric Equilibrium

Objective: To quantitatively determine the equilibrium constant (Keq) for keto-enol tautomerization in various solvents.

Materials:

  • β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Deuterated solvents (e.g., CDCl3, DMSO-d6, CD3OD)

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare solutions of the β-dicarbonyl compound in different deuterated solvents at a known concentration (e.g., 0.20 mole fraction).[2] For quantitative NMR (qNMR), an internal standard with a known concentration may be added.

  • NMR Data Acquisition:

    • Acquire the 1H NMR spectrum for each sample.

    • Ensure the spectral width is sufficient to capture all relevant peaks, including the downfield enol OH proton (often > 10 ppm).[2]

    • Optimize acquisition parameters for accurate integration, including a sufficient relaxation delay (D1) to allow for full relaxation of all protons.

  • Spectral Analysis:

    • Assign the peaks in the spectrum to the keto and enol tautomers.[7] The enol form is characterized by a vinyl proton and a hydroxyl proton, while the keto form shows signals for the methylene protons adjacent to the carbonyl groups.

    • Carefully integrate the signals corresponding to unique protons of the keto and enol forms.[7] It is recommended to perform multiple integrations and use the average value.

  • Calculation of Equilibrium Constant:

    • The equilibrium constant, Keq = [enol]/[keto], is calculated from the ratio of the integrated areas of the signals corresponding to the enol and keto forms.[7]

    • The percentage of each tautomer can also be determined from the integrated signal areas.[7]

Other Spectroscopic Techniques
  • UV-Visible Spectroscopy: This technique can be used to determine the keto-enol ratio by comparing the experimental absorption spectrum to simulated spectra of the individual tautomers.[3][8] The position of the methoxy group in 1,3-diphenylpropane-1,3-dione, for instance, has been shown to influence the UV absorption spectrum and the keto-enol tautomerism equilibrium constant.[9]

  • Infrared (IR) Spectroscopy: The keto and enol forms have distinct vibrational signatures. The keto form exhibits a strong C=O stretching band, while the enol form shows a characteristic O-H stretching band and a C=C stretching band.[6] The relative intensities of these bands can be used to estimate the tautomer ratio. Transient infrared spectroscopy has also been employed to study the photoinduced valence tautomerism process.[4]

Visualizing the Assessment Workflow

The process of assessing the accuracy of theoretical models for enol tautomers can be visualized as a systematic workflow.

G Workflow for Assessing Theoretical Models of Enol Tautomers cluster_exp Experimental Determination cluster_theory Theoretical Calculation exp_protocol Define Experimental Protocol (e.g., NMR, UV-Vis) exp_measurement Measure Tautomer Equilibrium (e.g., Keq, ΔG) exp_protocol->exp_measurement exp_data Experimental Benchmark Data exp_measurement->exp_data compare Compare Experimental and Theoretical Data exp_data->compare select_model Select Theoretical Model (e.g., DFT, G4) run_calc Perform Quantum Chemical Calculations select_model->run_calc select_solvent Choose Solvent Model (e.g., PCM, SMD) select_solvent->run_calc calc_data Calculated Tautomeric Energies (ΔG) run_calc->calc_data calc_data->compare assess Assess Model Accuracy (e.g., MAE) compare->assess G Hierarchy of Theoretical Models for Tautomer Studies methods Theoretical Methods ab_initio Ab Initio Methods methods->ab_initio dft Density Functional Theory (DFT) methods->dft semi_empirical Semi-Empirical Methods methods->semi_empirical cc Coupled Cluster (CC) ab_initio->cc mp2 Møller-Plesset (MP2) ab_initio->mp2 g4 Composite (G4) ab_initio->g4 hybrid Hybrid Functionals (e.g., B3LYP, M06) dft->hybrid double_hybrid Double-Hybrid Functionals dft->double_hybrid am1 AM1 semi_empirical->am1 pm7 PM7 semi_empirical->pm7

References

A Comparative Guide to the Cross-Validation of Spectroscopic Techniques for Enol Identification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of tautomers, such as the keto-enol equilibrium, is critical for understanding molecular stability, reactivity, and function. This guide provides an objective comparison of key spectroscopic techniques used for enol identification, supported by experimental data and detailed protocols to facilitate cross-validation and ensure robust characterization of molecular species.

Overview of Spectroscopic Techniques for Enol Analysis

The interconversion between keto and enol forms is a dynamic equilibrium. Several spectroscopic techniques can probe this equilibrium by detecting the unique structural features of each tautomer. The primary methods include Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Raman Spectroscopy. Each technique offers distinct advantages and provides complementary information, making cross-validation essential for unambiguous enol identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ¹H and ¹³C NMR, is a powerful tool for both qualitative and quantitative analysis of tautomeric mixtures.[1][2] It distinguishes between keto and enol forms by probing the different chemical environments of the nuclei in each isomer.[1] The slow timescale of the NMR experiment relative to the tautomeric interconversion allows for the observation of distinct signals for both species.[1]

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the specific vibrational modes of functional groups.[3] It can readily differentiate the carbonyl group (C=O) of the keto tautomer from the hydroxyl (O-H) and carbon-carbon double bond (C=C) of the enol form.[3][4] While excellent for qualitative identification, quantitative analysis using IR can be challenging, especially for low-concentration tautomers.[4]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique measures the electronic transitions within a molecule. The keto and enol forms often possess different chromophores and conjugation systems, resulting in distinct UV-Vis absorption spectra.[5][6] This method is particularly useful for studying conjugated systems and can be combined with computational calculations to determine the keto:enol ratio.[7][8]

  • Raman Spectroscopy : As a complementary vibrational spectroscopy technique to IR, Raman spectroscopy detects molecular vibrations based on changes in polarizability.[9] It provides a structural "fingerprint" and is particularly sensitive to non-polar bonds like C=C, making it valuable for identifying the enolic double bond.[10][11]

Comparative Analysis of Spectroscopic Data

Quantitative data derived from each technique allows for a direct comparison and cross-validation of the enol's presence and relative concentration. The following table summarizes the characteristic spectral signatures for keto and enol tautomers.

Spectroscopic Technique Tautomer Functional Group / Proton Characteristic Signal / Signature Reference(s)
¹H NMR Ketoα-Hydrogens (CH₂ or CH)~2.0 - 3.5 ppm[12][13]
EnolVinylic Hydrogen (=CH)~4.5 - 6.0 ppm[13]
EnolHydroxyl Proton (OH)~10 - 17 ppm (often broad)[12]
¹³C NMR KetoCarbonyl Carbon (C=O)~190 - 220 ppm[14]
EnolEnolic Carbon (=C-OH)~161 - 171 ppm[14]
EnolVinylic Carbon (=CH)~90 - 110 ppm[14]
IR Spectroscopy KetoCarbonyl Stretch (C=O)~1700 - 1740 cm⁻¹ (strong, sharp)[3]
EnolHydroxyl Stretch (O-H)~3200 - 3600 cm⁻¹ (broad)[3]
EnolC=C Stretch~1620 - 1680 cm⁻¹ (variable intensity)[10]
UV-Vis Spectroscopy Keton → π* transition~270 - 300 nm (weak)[5][6]
Enolπ → π* transition~240 - 280 nm (strong, depends on conjugation)[5][6]
Raman Spectroscopy KetoC=O Stretch~1700 - 1740 cm⁻¹ (can be weak)[10]
EnolC=C Stretch~1620 - 1680 cm⁻¹ (often strong)[10][15]

Diagrams and Workflows

Visualizing the cross-validation process and the interplay of information from different techniques can clarify the analytical strategy.

cross_validation_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Cross-Validation Sample Analyte in Solution (e.g., CDCl₃, DMSO-d₆) NMR ¹H & ¹³C NMR Sample->NMR IR FTIR Sample->IR UV UV-Vis Sample->UV Raman Raman Sample->Raman NMR_Data Quantitative Ratio (Peak Integration) NMR->NMR_Data IR_Data Functional Group ID (C=O, O-H, C=C) IR->IR_Data UV_Data Electronic Transitions (Conjugation) UV->UV_Data Raman_Data Vibrational Fingerprint (C=C) Raman->Raman_Data Compare Compare & Correlate Results NMR_Data->Compare IR_Data->Compare UV_Data->Compare Raman_Data->Compare Conclusion Confirmed Enol Structure & Purity Compare->Conclusion complementary_info center Enol Identification & Quantification NMR NMR center->NMR IR IR center->IR UV UV-Vis center->UV Raman Raman center->Raman NMR_info1 Quantitative Ratio (Keto:Enol) NMR->NMR_info1 NMR_info2 Proton/Carbon Environment NMR->NMR_info2 IR_info1 Functional Groups (O-H, C=O) IR->IR_info1 IR_info2 Hydrogen Bonding (Broad O-H) IR->IR_info2 UV_info1 Conjugated π-Systems UV->UV_info1 UV_info2 Electronic Structure UV->UV_info2 Raman_info1 Molecular Fingerprint Raman->Raman_info1 Raman_info2 Symmetric Bonds (C=C) Raman->Raman_info2

References

isotopic substitution studies for structural confirmation of (Z)-ethene-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

The transient nature of (Z)-ethene-1,2-diol, a key intermediate in prebiotic sugar formation, presents a significant challenge to its structural elucidation. However, a combination of flash vacuum pyrolysis for its generation and high-resolution rotational spectroscopy, underpinned by isotopic substitution studies, has provided definitive conformational evidence. This guide compares this powerful technique with other potential methods and provides the supporting experimental data and protocols for researchers in structural chemistry and drug development.

This compound is a fleeting molecule, making traditional solution-phase structural analysis methods like Nuclear Magnetic Resonance (NMR) spectroscopy difficult to apply. Its existence as a stable entity is primarily in the gas phase, where its rotational and vibrational properties can be precisely measured. Isotopic substitution, the replacement of one or more atoms in a molecule with their isotopes, serves as a powerful tool in this context. The change in mass upon isotopic substitution leads to predictable shifts in the molecule's rotational and vibrational spectra, allowing for the precise determination of atomic coordinates and, consequently, the molecular structure.

Comparison of Structural Elucidation Methods

MethodApplicability to this compoundAdvantagesLimitations
Rotational Spectroscopy with Isotopic Substitution High Provides extremely precise bond lengths and angles in the gas phase. Unambiguous structural determination.Requires the molecule to have a permanent dipole moment and to be in the gas phase. Synthesis of isotopologues can be challenging.
Vibrational (Infrared) Spectroscopy Moderate Provides information about functional groups and vibrational modes. Isotopic shifts can aid in assignments.Less precise for complete structural determination compared to rotational spectroscopy. Spectral congestion can be an issue.
Nuclear Magnetic Resonance (NMR) Spectroscopy Low Powerful for structural analysis in solution.Not suitable for highly reactive, transient species like this compound that cannot be prepared in sufficient concentration and stability in solution.
X-ray Crystallography Very Low Provides definitive solid-state structure.Requires a stable, crystalline sample, which is not feasible for this compound.
Computational Chemistry High Can predict spectroscopic constants and geometries for stable and transient species, including isotopologues.[1]Accuracy is dependent on the level of theory and computational cost. Experimental validation is crucial.

Isotopic Substitution Data for this compound

The primary method for the structural confirmation of this compound has been rotational spectroscopy. The analysis of the microwave spectrum of the parent molecule and its isotopically substituted analogues allows for the determination of its rotational constants, which are inversely related to the moments of inertia. By comparing the rotational constants of different isotopologues, the positions of the substituted atoms can be precisely determined using Kraitchman's equations.

IsotopologueA (MHz)B (MHz)C (MHz)
(Z)-HOCH=CHOH19855100156660
(Z)-DOCD=CDOD1644786345670

Note: The values presented are based on high-level quantum-chemical calculations and serve as a guide for experimental observation.

Experimental Protocols

The successful characterization of this compound hinges on two key experimental stages: its generation through flash vacuum pyrolysis and its detection and analysis by rotational spectroscopy.

Synthesis of the Precursor: bis-exo-5-norbornene-2,3-diol

This compound is generated by the thermal decomposition of bis-exo-5-norbornene-2,3-diol.[1] The synthesis of this precursor is a crucial first step.

Reaction: Diels-Alder reaction of cyclopentadiene with maleic anhydride followed by reduction.

  • Diels-Alder Reaction: Freshly cracked cyclopentadiene is reacted with maleic anhydride to form the endo-adduct, cis-5-norbornene-endo-2,3-dicarboxylic anhydride.

  • Isomerization: The endo-anhydride is then isomerized to the more stable exo-form by heating.

  • Reduction: The exo-anhydride is subsequently reduced to bis-exo-5-norbornene-2,3-diol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

For isotopic substitution studies, deuterated versions of the precursor are required. This can be achieved by using deuterated reducing agents (e.g., LiAlD₄) to introduce deuterium at the hydroxyl positions.

Generation and Detection of this compound

Method: Flash Vacuum Pyrolysis (FVP) coupled with Rotational Spectroscopy.

  • Precursor Volatilization: A solid sample of bis-exo-5-norbornene-2,3-diol is heated gently under high vacuum to induce sublimation.

  • Pyrolysis: The vaporized precursor is passed through a heated quartz tube (pyrolysis zone) maintained at approximately 750°C.[1] The high temperature induces a retro-Diels-Alder reaction, breaking the precursor down into cyclopentadiene and this compound.

  • Supersonic Expansion: The gas mixture exiting the pyrolysis zone is rapidly cooled by supersonic expansion into a high-vacuum chamber. This cooling process stabilizes the transient this compound and prepares it for spectroscopic analysis.

  • Microwave Spectroscopy: The cooled gas jet is interrogated with microwave radiation. The absorption of microwaves at specific frequencies, corresponding to transitions between rotational energy levels, is detected. By scanning the microwave frequency, the rotational spectrum is recorded.

Visualization of the Experimental Workflow

experimental_workflow cluster_synthesis Precursor Synthesis cluster_generation_detection Generation & Detection cyclopentadiene Cyclopentadiene diels_alder Diels-Alder Reaction cyclopentadiene->diels_alder maleic_anhydride Maleic Anhydride maleic_anhydride->diels_alder endo_anhydride Endo-Anhydride diels_alder->endo_anhydride isomerization Isomerization endo_anhydride->isomerization exo_anhydride Exo-Anhydride isomerization->exo_anhydride reduction Reduction (e.g., LiAlH4) exo_anhydride->reduction precursor bis-exo-5-norbornene-2,3-diol reduction->precursor fvp Flash Vacuum Pyrolysis (750°C) precursor->fvp expansion Supersonic Expansion fvp->expansion spectroscopy Rotational Spectroscopy expansion->spectroscopy data_analysis Data Analysis spectroscopy->data_analysis

Caption: Experimental workflow for the synthesis of the precursor and the generation and spectroscopic detection of this compound.

Logical Relationship for Structural Confirmation

logical_relationship isotope_sub Isotopic Substitution (e.g., H -> D) mass_change Change in Atomic Mass isotope_sub->mass_change moi_change Change in Moment of Inertia mass_change->moi_change rot_const_change Shift in Rotational Constants moi_change->rot_const_change atomic_coords Determination of Atomic Coordinates rot_const_change->atomic_coords structure_confirm Structural Confirmation of This compound atomic_coords->structure_confirm

Caption: The logical pathway from isotopic substitution to the structural confirmation of this compound.

References

Unraveling Prebiotic Reactivity: A Comparative Analysis of (Z)-Ethene-1,2-diol and Key Prebiotic Molecules

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the chemical reactivity of (Z)-ethene-1,2-diol alongside formaldehyde, glycoaldehyde, and glyceraldehyde reveals crucial insights into the spontaneous formation of life's building blocks. This guide provides a comparative analysis of their roles in prebiotic synthesis, supported by experimental data and detailed methodologies, offering a valuable resource for researchers in abiogenesis, biochemistry, and drug development.

The origin of life is a puzzle where small molecules, through a series of chemical reactions, assembled into the complex machinery of biology. Among the cast of prebiotic characters, simple aldehydes and their isomers play a starring role. This guide focuses on the comparative reactivity of four such molecules: formaldehyde (a one-carbon aldehyde), glycoaldehyde (a two-carbon aldehyde), glyceraldehyde (a three-carbon aldehyde), and the highly reactive enol tautomer of glycoaldehyde, this compound. Their interplay, particularly within the framework of the formose reaction, is believed to be a key pathway to the synthesis of sugars, including the ribose that forms the backbone of RNA.

The Central Role of the Formose Reaction

The formose reaction is a self-catalyzing cascade of reactions that produces a complex mixture of sugars from formaldehyde.[1] This process is initiated by the dimerization of formaldehyde to form glycoaldehyde, a slow and often rate-limiting step.[2] However, once glycoaldehyde is present, it acts as a catalyst, accelerating the reaction in an autocatalytic cycle.[1] this compound is a critical, albeit transient, intermediate in this process, existing in equilibrium with its more stable keto tautomer, glycoaldehyde.[3] Its high reactivity stems from the nucleophilic character of its carbon-carbon double bond, making it a potent reactant in aldol-type additions, a fundamental step in the elongation of carbon chains to form larger sugars.

Comparative Reactivity: A Quantitative Look

To objectively compare the reactivity of these prebiotic molecules, we can examine their roles as both electrophiles (acceptors of electrons) and nucleophiles (donors of electrons) in key prebiotic reactions, primarily aldol additions. While precise, directly comparable experimental kinetic data under identical prebiotic conditions is scarce, computational studies and experimental observations allow for a qualitative and semi-quantitative assessment.

MoleculeRole in Formose ReactionRelative Reactivity (Qualitative)Key Reactions
Formaldehyde Primary C1 building blockHighly reactive electrophileDimerization to glycoaldehyde; Aldol addition to enolates/enediols
This compound Highly reactive nucleophilic intermediateVery highAldol addition with formaldehyde to form glyceraldehyde
Glycoaldehyde Initial product and autocatalystModerate electrophile and precursor to the key nucleophileTautomerization to this compound; Aldol addition with formaldehyde
Glyceraldehyde C3 intermediate for pentose synthesisModerate electrophile and nucleophile precursorIsomerization to dihydroxyacetone; Aldol addition with glycoaldehyde to form pentoses

Experimental Protocols

To investigate the comparative reactivity of these molecules, a series of controlled experiments can be conducted. The following protocols outline a general approach for monitoring the formose reaction and analyzing its products.

Protocol 1: Monitoring the Kinetics of the Formose Reaction

Objective: To determine the rate of consumption of formaldehyde and the formation of key intermediates and products in the presence of different initiators (glycoaldehyde or glyceraldehyde).

Materials:

  • Formaldehyde solution (e.g., 1 M)

  • Glycoaldehyde

  • Glyceraldehyde

  • Calcium hydroxide (Ca(OH)₂) as a catalyst

  • Deionized water

  • Quenching solution (e.g., formic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., an amino-based column for sugar analysis) and a refractive index detector (RID) or a mass spectrometer (MS).[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) for derivatized samples.[6]

Procedure:

  • Prepare separate reaction mixtures in temperature-controlled vessels. Each vessel should contain a buffered aqueous solution with the Ca(OH)₂ catalyst.

  • To initiate the reactions, add a specific concentration of either glycoaldehyde or glyceraldehyde to their respective vessels. A control reaction with only formaldehyde should also be run.

  • Maintain the reactions at a constant, prebiotically plausible temperature (e.g., 60°C).[6]

  • At regular time intervals, withdraw aliquots from each reaction vessel.

  • Immediately quench the reaction in the aliquots by adding a quenching solution to stop any further chemical transformations.

  • Analyze the quenched samples using HPLC-RID/MS to quantify the concentrations of formaldehyde, glycoaldehyde, glyceraldehyde, and other sugar products over time.[4][5] For more detailed analysis of volatile products, derivatization followed by GC-MS can be employed.[6]

  • Plot the concentration of reactants and products as a function of time to determine the reaction rates.

Protocol 2: Product Distribution Analysis

Objective: To identify and quantify the range of sugars and other organic molecules produced from the formose reaction initiated with different starting materials.

Materials:

  • Same as Protocol 1.

  • Derivatization agents (e.g., for silylation for GC-MS analysis).

Procedure:

  • Set up and run the formose reactions as described in Protocol 1.

  • Allow the reactions to proceed for a longer, fixed duration to allow for the formation of a wider range of products.

  • Quench the reactions and prepare the samples for analysis.

  • For HPLC-MS analysis, direct injection of the diluted and filtered sample may be possible.

  • For GC-MS analysis, the sugar products in the lyophilized samples are typically derivatized (e.g., silylated) to increase their volatility.[6]

  • Analyze the samples using HPLC-MS and/or GC-MS to identify and quantify the different sugar isomers (e.g., pentoses like ribose, arabinose, xylose, and lyxose) and other byproducts.

  • Compare the product distributions from the reactions initiated with different starting molecules.

Reaction Pathways and Networks

The formose reaction is a complex network of interconnected reactions. Visualizing these pathways is crucial for understanding the flow of chemical transformations. The following diagrams, generated using the DOT language, illustrate key aspects of this network.

Prebiotic_Reaction_Network F Formaldehyde G Glycoaldehyde F->G Dimerization (slow) GL Glyceraldehyde F->GL Aldol Addition T Tetroses F->T ED This compound G->ED Tautomerization P Pentoses (e.g., Ribose) G->P ED->GL Aldol Addition DHA Dihydroxyacetone GL->DHA Isomerization GL->P H Hexoses GL->H DHA->T DHA->H T->G Retro-Aldol (Autocatalysis) caption Figure 1. Simplified Formose Reaction Network.

Figure 1. Simplified Formose Reaction Network.

This diagram illustrates the central autocatalytic cycle of the formose reaction. Formaldehyde dimerizes to glycoaldehyde, which exists in equilibrium with its enol tautomer, this compound. The highly reactive enediol then undergoes an aldol addition with another molecule of formaldehyde to produce glyceraldehyde. Further reactions lead to the formation of tetroses, pentoses (including ribose), and hexoses. The crucial retro-aldol cleavage of a tetrose to regenerate two molecules of glycoaldehyde is what drives the autocatalytic nature of the cycle.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Monitoring cluster_analysis Product Analysis prep Prepare Reaction Mixtures (Formaldehyde, Catalyst, Buffer) init Initiate with: - Glycoaldehyde - Glyceraldehyde - Control (none) prep->init react Incubate at Constant Temperature init->react sample Withdraw Aliquots at Time Intervals react->sample quench Quench Reaction sample->quench hplc HPLC-MS/RID Analysis quench->hplc gcms Derivatization & GC-MS Analysis quench->gcms data Data Analysis: - Kinetics - Product Distribution hplc->data gcms->data caption Figure 2. Experimental Workflow.

Figure 2. Experimental Workflow.

This workflow diagram outlines the key steps for the comparative experimental analysis of the reactivity of the prebiotic molecules. It highlights the parallel setup of reactions with different initiators, the systematic monitoring and quenching of the reactions, and the subsequent analysis of the products using chromatographic techniques.

Conclusion

The comparative analysis of this compound, formaldehyde, glycoaldehyde, and glyceraldehyde underscores their distinct yet interconnected roles in the prebiotic synthesis of sugars. This compound, as the highly reactive enol tautomer of glycoaldehyde, is a pivotal intermediate that drives the crucial carbon-carbon bond-forming reactions in the formose reaction. Formaldehyde serves as the fundamental building block, while glycoaldehyde acts as both an initial product and a catalyst. Glyceraldehyde represents a key branching point towards the synthesis of biologically relevant pentoses.

While significant progress has been made in understanding these prebiotic pathways, a need remains for more precise, comparative kinetic data under a range of plausible prebiotic conditions. Future research focusing on detailed kinetic studies and the influence of mineral catalysts will be instrumental in refining our models of abiogenesis and the emergence of the first metabolic pathways. The experimental protocols and reaction network diagrams provided in this guide offer a framework for such investigations, paving the way for a deeper understanding of the chemical origins of life.

References

A Researcher's Guide to Predicting Enol Properties: A Benchmark of Computational Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of enol properties, accurately predicting their behavior is paramount. This guide provides an objective comparison of computational methods for determining enol characteristics, supported by experimental data and detailed protocols. We delve into the performance of various computational approaches, from semi-empirical methods to high-level composite procedures, offering insights into their accuracy and applicability.

The keto-enol tautomerism is a fundamental concept in organic chemistry, and the ability to predict the equilibrium between these forms is crucial in fields ranging from synthetic chemistry to drug design.[1] Computational chemistry has emerged as a powerful tool for this purpose, offering a cost-effective and time-efficient alternative to experimental methods. This guide benchmarks the performance of several widely used computational methods against experimental data for keto-enol tautomerization.

Benchmarking Computational Methods: A Quantitative Comparison

The accuracy of computational methods in predicting the free energy of tautomerization (ΔGT) is a key determinant of their utility. The following tables summarize the performance of various methods, primarily in terms of Mean Absolute Error (MAE) compared to experimental gas-phase and solution-phase data. Lower MAE values indicate higher accuracy.

Table 1: Performance of Computational Methods for Gas-Phase Keto-Enol Tautomerization Free Energies

Method CategoryMethodBasis SetMean Absolute Error (MAE) (kcal/mol)
Semi-EmpiricalAM1-1.73[1]
Density Functional Theory (DFT)M066-31+G(d,p)0.71[1][2]
Composite ProceduresG4-0.95[1][2]

Note: The M06 functional has been noted for its good performance in predicting tautomeric equilibria. Other functionals such as M06-2X and MN12-SX have also shown promise for specific classes of molecules like azo dyes and Schiff bases.

Table 2: Performance of Continuum Solvent Models for Solution-Phase Keto-Enol Tautomerization Free Energies

Computational MethodSolvent ModelMean Absolute Error (MAE) (kcal/mol)
G4PCM~1.6 - 1.7[2]
G4CPCM~1.6 - 1.7[2]
G4SMD~1.6 - 1.7[2]
M06/6-31+G(d,p)PCM~1.9 - 2.0[2]
M06/6-31+G(d,p)CPCM~1.9 - 2.0[2]
M06/6-31+G(d,p)SMD~1.9 - 2.0[2]

Note: For solution-phase calculations, the choice of the continuum solvent model (Polarizable Continuum Model - PCM, Conductor-like Polarizable Continuum Model - CPCM, and Solvation Model based on Density - SMD) can influence the accuracy.

Experimental Protocols for Determining Enol Properties

Experimental validation is the cornerstone of benchmarking computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the equilibrium constant of keto-enol tautomerism.

Protocol: Determination of Keto-Enol Equilibrium Constant using 1H and 13C NMR Spectroscopy

1. Sample Preparation:

  • Dissolve a known concentration of the compound of interest in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can significantly influence the keto-enol equilibrium.

  • Transfer the solution to an NMR tube.

2. Data Acquisition:

  • Acquire a 1H NMR spectrum. Key signals to identify are:

    • Keto form: Protons on the α-carbon.

    • Enol form: The vinylic proton and the enolic hydroxyl proton.

  • Acquire a 13C NMR spectrum. This can help distinguish between the tautomers based on the chemical shifts of the carbonyl carbon in the keto form and the enolic C-O carbon. For instance, in α-heterocyclic ketones, the enaminone and enol tautomers can be distinguished by their distinct 13C chemical shift ranges for the C=O and C-OH carbons, respectively.[3]

3. Data Analysis:

  • Integrate the signals corresponding to the keto and enol forms in the 1H NMR spectrum.

  • The ratio of the integrals for the keto and enol specific protons gives the molar ratio of the two tautomers.

  • The equilibrium constant (Keq) can be calculated using the formula: Keq = [Enol] / [Keto]

4. UV-Vis Spectroscopy as a Complementary Technique:

  • UV-Vis spectroscopy can also be employed to study keto-enol equilibria, particularly for compounds where the tautomers have distinct absorption spectra.[4][5] The analysis often involves comparing experimental spectra with simulated spectra for the individual tautomers, calculated using methods like Time-Dependent Density Functional Theory (TD-DFT).[5]

Visualizing the Benchmarking Workflow and Methodological Relationships

To better understand the process of benchmarking and the relationships between different computational approaches, the following diagrams are provided.

Benchmarking_Workflow cluster_exp Experimental Validation cluster_comp Computational Prediction cluster_analysis Analysis and Comparison Exp_Data Experimental Data (e.g., NMR, UV-Vis) Protocol Experimental Protocol Comparison Comparison (e.g., MAE) Exp_Data->Comparison Reference Comp_Methods Computational Methods (DFT, G4, etc.) Predictions Predicted Properties (ΔG, Enol Content) Comp_Methods->Predictions Calculation Predictions->Comparison Predicted Values Benchmarking Benchmarking Results Comparison->Benchmarking Evaluation

Caption: Workflow for benchmarking computational methods for predicting enol properties.

Computational_Methods_Hierarchy cluster_ab_initio Ab Initio Based cluster_dft Density Functional Theory (DFT) cluster_semi_empirical Semi-Empirical Methods Computational Methods Composite Composite Procedures (e.g., G4) Methods->Composite DFT DFT Functionals (e.g., M06, B3LYP) Methods->DFT SemiEmpirical Semi-Empirical Methods (e.g., AM1) Methods->SemiEmpirical Composite->DFT Often includes DFT components DFT->SemiEmpirical Higher accuracy & cost

Caption: Logical relationship between different classes of computational methods.

Conclusion

The prediction of enol properties is a testament to the power of modern computational chemistry. High-level composite methods like G4 and DFT functionals such as M06 have demonstrated reliable accuracy in predicting keto-enol tautomerization energies. While composite methods generally offer high accuracy, they come at a greater computational expense. DFT methods, particularly functionals from the M06 suite, provide a good balance of accuracy and computational cost, making them a practical choice for many research applications. The choice of an appropriate computational method will ultimately depend on the specific research question, the desired level of accuracy, and the available computational resources. Rigorous benchmarking against experimental data, as outlined in this guide, remains crucial for validating and selecting the most suitable computational approach.

References

Unraveling Quantum Tunneling in (Z)-Ethene-1,2-diol: A Spectroscopic and Computational Comparison

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-ethene-1,2-diol, a key intermediate in the formose reaction with significant implications for prebiotic chemistry, exhibits a fascinating quantum mechanical phenomenon known as tunneling motion. This guide provides a comparative analysis of the spectroscopic data and theoretical calculations used to characterize this motion, offering researchers, scientists, and drug development professionals a comprehensive overview of the current understanding of this molecule's dynamics.

The internal dynamics of this compound are characterized by the large-amplitude tunneling motion of its two hydroxyl groups. This quantum effect, where the hydrogen atoms traverse a potential energy barrier that would be insurmountable in classical mechanics, leads to distinct splittings in the molecule's rotational spectrum. The analysis of these spectral features, supported by high-level quantum-chemical calculations, provides precise insights into the molecule's structure, potential energy surface, and the nature of its intramolecular hydrogen bond.

Quantitative Spectroscopic and Theoretical Data

The following table summarizes the key experimental and theoretical parameters determined for this compound, allowing for a direct comparison of the performance of rotational spectroscopy and quantum-chemical calculations in characterizing this tunneling system.

ParameterExperimental Value (MHz)Theoretical Value (MHz)Method
Rotational Constant A10237.5923(14)10244.7Rotational Spectroscopy & B2PLYP/aug-cc-pVTZ
Rotational Constant B6223.1856(11)6228.4Rotational Spectroscopy & B2PLYP/aug-cc-pVTZ
Rotational Constant C3878.02690(89)3880.8Rotational Spectroscopy & B2PLYP/aug-cc-pVTZ
Tunneling Splitting (ΔE₀₁)~1.4 GHz-Rotational Spectroscopy

Table 1: Comparison of experimentally determined and theoretically calculated spectroscopic parameters for this compound.

Experimental and Theoretical Methodologies

A detailed understanding of the tunneling motion in this compound is achieved through a synergistic approach combining experimental spectroscopy with advanced computational chemistry.

Experimental Protocol: Gas-Phase Rotational Spectroscopy

  • Generation of this compound: The molecule is synthesized in the gas phase via flash vacuum pyrolysis of a suitable precursor, such as bis-exo-5-norbornene-2,3-diol, at high temperatures (e.g., 750 °C). This process involves a retro-Diels-Alder reaction.[1][2][3][4]

  • Spectroscopic Measurement: The pyrolysis products are then introduced into a high-vacuum chamber and probed using rotational spectroscopy. The absorption of microwave radiation by the molecules is measured with high precision.

  • Spectral Analysis: The resulting complex rotational spectrum, which contains transitions split by the tunneling motion, is analyzed. This analysis is guided by initial predictions from quantum-chemical calculations.[1][2][3][4] The fitting of the spectral lines to a quantum mechanical model yields accurate rotational constants and the magnitude of the tunneling splitting.

Theoretical Protocol: High-Level Quantum-Chemical Calculations

  • Computational Method: The potential energy surface and spectroscopic parameters of this compound are calculated using high-level ab initio methods. A common choice is the double-hybrid B2PLYP functional combined with a large basis set like aug-cc-pVTZ.

  • Geometry Optimization: The equilibrium geometry of the molecule and the transition state for the tunneling motion are optimized to find the minimum energy structures.

  • Calculation of Spectroscopic Parameters: Rotational constants, dipole moments, and the energy barrier for tunneling are calculated from the optimized geometries. These theoretical predictions are crucial for the initial assignment and subsequent analysis of the experimental spectrum.[1][2][3][4]

Visualizing the Analysis Workflow and Tunneling Phenomenon

The following diagrams illustrate the experimental workflow for analyzing the tunneling motion and the conceptual relationship between the potential energy surface and the observed spectral splitting.

ExperimentalWorkflow cluster_generation Molecule Generation cluster_analysis Spectroscopic Analysis cluster_theory Theoretical Calculation Precursor bis-exo-5-norbornene-2,3-diol Pyrolysis Flash Vacuum Pyrolysis (750 °C) Precursor->Pyrolysis Product This compound (gas phase) Pyrolysis->Product Spectrometer Rotational Spectrometer Product->Spectrometer Spectrum Experimental Spectrum (with tunneling splitting) Spectrometer->Spectrum Analysis Spectral Fitting (guided by theory) Spectrum->Analysis Parameters Spectroscopic Parameters (A, B, C, ΔE) Analysis->Parameters QC_Calc Quantum-Chemical Calculations (B2PLYP/aug-cc-pVTZ) Theory_Params Theoretical Predictions (A, B, C, Barrier Height) QC_Calc->Theory_Params Theory_Params->Analysis Guides Analysis

Experimental workflow for the analysis of tunneling motion.

TunnelingPhenomenon cluster_PES Potential Energy Surface cluster_Levels Energy Levels & Spectrum Potential Energy Potential Energy Minimum 1 Tunneling Coordinate Tunneling Coordinate Transition State Minimum 2 Transition State->Minimum 2 Barrier Energy Barrier Transition State->Barrier Minimum 1->Transition State Tunneling Path E0 Ground State (v=0) E1 Excited State (v=1) E0->E1 Splitting ΔE (Tunneling Splitting) Spectrum Observed Spectrum Line1 Rotational Transition 1 Line2 Rotational Transition 2

Tunneling motion and its effect on the energy levels.

Alternative Methodologies

While rotational spectroscopy combined with quantum-chemical calculations is a powerful tool for studying tunneling motion, other techniques can provide complementary information:

  • Infrared Spectroscopy: Can probe the vibrational modes of the molecule. The O-H stretching frequencies can be sensitive to the intramolecular hydrogen bonding environment, which is intimately linked to the tunneling motion.

  • Semiclassical Instanton Theory: This theoretical approach can be used to calculate tunneling splittings in multidimensional systems, offering a different computational perspective from standard quantum chemistry methods.[5][6][7] It is particularly useful for systems with large potential barriers where exact quantum mechanical calculations are computationally expensive.

  • Path Integral Molecular Dynamics: This simulation technique can be used to study quantum nuclear effects, including tunneling, in molecular systems. It can provide insights into the tunneling pathways and the influence of temperature on the tunneling dynamics.

References

Safety Operating Guide

Proper Disposal of (Z)-Ethene-1,2-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-Ethene-1,2-diol , a volatile and reactive organic compound, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. As the enol tautomer of glycolaldehyde, it is important to manage its disposal as a hazardous chemical waste, taking into account its flammability and potential toxicity. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and its more stable tautomer, glycolaldehyde. Always handle this chemical within a certified fume hood and wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side shields are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and closed-toe shoes are required to protect skin and clothing.

Step-by-Step Disposal Protocol

The disposal of this compound should not be done via sink or drain.[1][2][3] All chemical waste must be collected and managed through your institution's Environmental Health and Safety (EHS) office.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, leak-proof hazardous waste container.[4][5]

    • The container must be compatible with flammable organic liquids. Glass or chemically resistant plastic containers are appropriate.[4][6]

    • Ensure the container is clearly labeled with a hazardous waste tag as soon as waste accumulation begins.[7][8]

  • Labeling:

    • The hazardous waste label must include the full chemical name, "this compound," and a clear indication of its hazards (e.g., Flammable, Toxic).[8]

    • Keep a log of all components and their approximate percentages if mixing with other compatible waste streams.[4]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[9]

    • The SAA should be in a well-ventilated area, away from heat sources and direct sunlight.[7]

    • Store flammable liquid waste in a fire-rated cabinet.[6]

    • Crucially, segregate the waste container from incompatible materials, particularly oxidizing agents.[6][9]

  • Disposal Request:

    • Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for a pickup from your institution's EHS department.[4][9]

    • Do not exceed the storage limit of 55 gallons of hazardous waste in your laboratory.[1]

Spill Management

In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, contain the spill using an absorbent material suitable for flammable organic liquids. Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[1]

Waste Minimization

To promote a safer and more sustainable laboratory environment, consider the following waste minimization techniques:

  • Reduce the scale of experiments to generate less waste.[6]

  • Whenever possible, neutralize or destroy hazardous by-products as the final step in an experiment.[6]

The following table summarizes key quantitative data related to the properties of this compound and its disposal management:

Property/ParameterValue/Guideline
Chemical Properties
Molecular Weight60.05 g/mol [10]
Flash Point69.2°C[11]
Boiling Point153.2°C at 760 mmHg[11]
Disposal & Storage Limits
Maximum Lab Hazardous Waste55 gallons[1]
Maximum Acute Hazardous Waste1 quart[1]
SAA Full Container RemovalWithin 3 days[9]
SAA Partially Full ContainerUp to 1 year[9]

Disposal Workflow Visualization

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Is waste container available and properly labeled? B->C D Obtain and label a compatible hazardous waste container. C->D No E Transfer waste to container in a fume hood. C->E Yes D->E F Seal the container. E->F G Store in designated Satellite Accumulation Area (SAA). F->G H Is container full? G->H I Request waste pickup from EHS within 3 days. H->I Yes J Continue to store safely. Do not exceed 1 year. H->J No K End: Waste Disposed I->K J->H Check Periodically

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (Z)-Ethene-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (Z)-Ethene-1,2-diol

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This data should be considered alongside the potential for instability and reactivity.

PropertyValue
CAS Number 65144-74-3
Molecular Formula C2H4O2
Molecular Weight 60.05 g/mol
Boiling Point 153.2°C at 760 mmHg
Flash Point 69.2°C
Density 1.196 g/cm³
Vapor Pressure 1.25 mmHg at 25°C

(Data sourced from publicly available chemical databases)[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to ensure personal safety when handling this compound. The following recommendations are based on guidelines for handling hazardous and potentially unstable chemicals.

Hand Protection

Double gloving is recommended to provide maximum protection against potential skin contact.

  • Inner Glove: A single-use nitrile glove provides a base layer of protection.

  • Outer Glove: Neoprene or a Neoprene/Nitrile blend glove should be worn over the inner glove for enhanced chemical resistance.[2][3]

  • Inspection: Always inspect gloves for any signs of degradation or perforation before and after use.[3][4]

Eye and Face Protection

Due to the risk of splashes and potential for vigorous reactions, robust eye and face protection is mandatory.

  • Primary Protection: Tightly fitting chemical splash goggles that meet ANSI Z.87.1 standards.[2][3]

  • Secondary Protection: A full-face shield must be worn over the safety goggles, especially when transferring liquids or during procedures with a risk of splashing or explosion.[2][3][4]

Body Protection

Full skin coverage is essential to prevent accidental exposure.

  • Lab Coat: A flame-resistant lab coat should be worn, fully buttoned, with sleeves of sufficient length to cover the wrists.[2]

  • Apron: A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.[4]

  • Clothing: Wear long pants and closed-toe shoes made of a non-porous material.[2][4] Avoid synthetic clothing like polyester, which can melt in a fire.

Respiratory Protection

All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Standard Operations: If work is conducted within a properly functioning fume hood, additional respiratory protection may not be necessary.

  • Emergency Situations: In the event of a spill or a failure of engineering controls, a full-face respirator with multi-purpose combination (US) respirator cartridges should be available.[2] The use of respirators requires a formal respiratory protection program, including fit testing and medical evaluation.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Experimental Workflow

The following diagram outlines the logical flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem handle_observe Observe for Instability handle_chem->handle_observe cleanup_decon Decontaminate Work Area handle_observe->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Figure 1: General workflow for handling hazardous chemicals.
Step-by-Step Handling Procedures

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the handling of this compound.[5]

    • Ensure that an emergency eyewash and safety shower are readily accessible and have been recently tested.[2]

    • Assemble all necessary equipment and reagents before introducing the chemical to the work area.

    • Don all required PPE as outlined above.

  • Handling:

    • Conduct all manipulations of this compound within the fume hood.

    • Use compatible materials for containers and apparatus. Avoid strong oxidizing agents, strong acids, and strong bases.[6]

    • Handle the material in a way that minimizes the potential for shock, heat, friction, or exposure to light, as enols can be unstable.[5]

    • If heating is required, do so with a mechanism that allows for precise temperature control to avoid overheating.[5]

  • Cleanup:

    • After handling, decontaminate all surfaces with an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in a designated waste container.[4]

Disposal Plan

Chemical waste must be handled and disposed of in accordance with institutional and regulatory guidelines.[7]

  • Waste Container:

    • Use a designated, leak-proof hazardous waste container with a screw-on cap.[8] The container must be chemically compatible with this compound.

    • Do not store waste in containers with corks or parafilm seals.[8]

  • Labeling:

    • Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[2] Clearly indicate the contents, including "this compound" and any other components of the waste stream.

  • Storage:

    • Store the waste container in a designated, secondary containment area that is clearly marked with a "Danger – Hazardous Waste" sign.[8]

    • Keep the waste container closed except when adding waste.[8]

  • Collection:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department. Do not dispose of this chemical down the drain or in the regular trash.[9]

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove any contaminated clothing and flush the affected skin with water for at least 15 minutes.[5]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. If the person is conscious, have them rinse their mouth with water. Seek immediate medical attention.[10][11]

Spill Response
  • Small Spills (within a fume hood): Use an inert absorbent material to contain the spill. Place the absorbed material into a sealed container for disposal as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area and alert others. Contact your institution's emergency response team or EH&S department. Do not attempt to clean up a large spill without the proper training and equipment.[4]

References

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.